Product packaging for t-Boc-N-amido-PEG10-Br(Cat. No.:)

t-Boc-N-amido-PEG10-Br

Cat. No.: B15143285
M. Wt: 664.6 g/mol
InChI Key: OOSGSGCLPWRCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

T-Boc-N-amido-PEG10-Br is a useful research compound. Its molecular formula is C27H54BrNO12 and its molecular weight is 664.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H54BrNO12 B15143285 t-Boc-N-amido-PEG10-Br

Properties

Molecular Formula

C27H54BrNO12

Molecular Weight

664.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H54BrNO12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25H2,1-3H3,(H,29,30)

InChI Key

OOSGSGCLPWRCKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

t-Boc-N-amido-PEG10-Br: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: t-Boc-N-amido-PEG10-Br is a heterobifunctional crosslinker of significant interest in the fields of chemical biology and drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a terminal tert-butyloxycarbonyl (t-Boc) protected amine, a stable amide linkage, a ten-unit polyethylene glycol (PEG) chain, and a terminal bromide. The PEG spacer enhances aqueous solubility and provides flexibility, while the orthogonal protecting groups allow for sequential conjugation, making it a versatile tool for linking different molecular entities.

Core Chemical Properties

The chemical properties of this compound and its common derivatives are summarized below. These properties are crucial for designing synthetic routes and purification strategies.

PropertyThis compoundt-Boc-N-amido-PEG10-acid[1][2]t-Boc-N-amido-PEG10-amine[3][]t-Boc-N-amido-PEG10-azide[5]t-Boc-N-amido-PEG10-NHS ester[6]
Molecular Formula C27H54BrNO12C28H55NO14C27H56N2O12C27H54N4O12C32H58N2O16
Molecular Weight 692.62 g/mol 629.74 g/mol 600.8 g/mol 626.8 g/mol 726.81 g/mol
Purity Typically >95%Typically >95%Typically >98%Typically >98%Typically >95%
Solubility Soluble in DMSO, DMF, DCMSoluble in water, DMSO, DMF, DCMSoluble in water, DMSO, DMF, DCMSoluble in DMSO, DMF, DCMSoluble in DMSO, DMF, DCM
Storage Conditions -20°C, desiccated-20°C, desiccated-20°C, desiccated-20°C, desiccated-20°C, desiccated

Applications in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker component of a PROTAC, for which this compound is a precursor, plays a critical role in the efficacy of the final molecule. The PEG10 chain in this linker provides several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of the often-hydrophobic PROTAC molecule.

  • Optimal Length and Flexibility: The ten-unit PEG spacer provides a flexible linkage of a specific length, which is a critical parameter for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Reduced Steric Hindrance: The flexible PEG chain can minimize steric clashes between the two protein binding partners.

The terminal bromide of this compound can be converted to other functional groups, such as an azide for click chemistry or a primary amine for amide bond formation, allowing for versatile conjugation strategies.

Experimental Protocols

Detailed methodologies for the key chemical transformations involving this compound are provided below.

t-Boc Deprotection

The t-Boc protecting group can be removed under mild acidic conditions to yield a free primary amine.

Materials:

  • t-Boc-N-amido-PEG10-functionalized compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the t-Boc protected compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[8]

Amide Coupling with a Carboxylic Acid

The primary amine, after deprotection of the t-Boc group, can be coupled with a carboxylic acid-containing molecule (e.g., a ligand for a target protein or E3 ligase) using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Amine-PEG10-functionalized compound

  • Carboxylic acid-containing molecule

  • EDC·HCl

  • N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.

  • Add EDC·HCl (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-PEG10-functionalized compound (1.0 equivalent) to the reaction mixture.

  • Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide-coupled product.[9][10]

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Used to confirm the presence of the PEG backbone (characteristic broad singlet around 3.6 ppm), the t-Boc group (singlet around 1.4 ppm), and the terminal functional groups. The integration of these signals can be used to assess purity and conjugation efficiency.[11][12]

  • ¹³C NMR: Provides complementary structural information.

High-Performance Liquid Chromatography (HPLC):

  • Reversed-Phase HPLC: Can be used to assess the purity of the linker and the final conjugate. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.[][14][15]

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Used to confirm the molecular weight of the linker and its conjugates.

  • Native Mass Spectrometry: Can be employed to study the formation of the ternary complex in PROTAC development.[7][16]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Recruited E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of a PROTAC utilizing a PEG-based linker.

Synthetic Workflow for PROTAC Assembly

PROTAC_Synthesis_Workflow start This compound step1 Functional Group Transformation (e.g., to Azide) start->step1 step2 Conjugation Reaction (e.g., Click Chemistry) step1->step2 ligand1 Ligand 1 (e.g., for E3 Ligase) ligand1->step2 intermediate1 Boc-PEG10-Ligand 1 step2->intermediate1 step3 t-Boc Deprotection (TFA/DCM) intermediate1->step3 intermediate2 H2N-PEG10-Ligand 1 step3->intermediate2 step4 Amide Coupling (EDC, NHS) intermediate2->step4 ligand2 Ligand 2 (e.g., for Target Protein) ligand2->step4 final_protac Final PROTAC Molecule step4->final_protac analysis Purification & Analysis (HPLC, MS, NMR) final_protac->analysis

Caption: A generalized synthetic workflow for assembling a PROTAC.

References

An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br: A Versatile Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-N-amido-PEG10-Br is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic ten-unit polyethylene glycol (PEG) spacer, and a terminal alkyl bromide. This unique combination of functionalities allows for a modular and strategic approach to the synthesis of complex biomolecules and therapeutic agents.

The t-Boc protecting group provides a stable yet readily cleavable mask for a primary amine, enabling selective deprotection under mild acidic conditions. The PEG10 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible bridge between conjugated molecules, which is crucial for optimizing the biological activity of the final construct. The terminal bromide serves as a reactive handle for alkylation reactions, allowing for the covalent linkage to various nucleophiles such as phenols and amines.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and detailed experimental protocols for its application in the synthesis of PROTACs.

Chemical Properties and Specifications

Propertyt-Boc-N-amido-PEG10-acidt-Boc-N-amido-PEG10-aminet-Boc-N-amido-PEG10-NHS esterThis compound (Estimated)
Molecular Formula C27H53NO13C27H56N2O12C31H57N3O15C27H54BrNO12
Molecular Weight 615.71 g/mol 600.75 g/mol 715.79 g/mol ~678.67 g/mol
CAS Number 2410598-01-3[1]1347704-59-92055040-78-1Not Available
Purity ≥95%≥95%≥95%Expected to be ≥95%
Appearance White to off-white solid or oilWhite to off-white solid or oilWhite to off-white solid or oilExpected to be a colorless to pale yellow oil or solid
Solubility Soluble in DMF, DMSO, CH2Cl2Soluble in water, DMF, DMSO, CH2Cl2Soluble in DMF, DMSO, CH2Cl2Expected to be soluble in DMF, DMSO, CH2Cl2
Storage Conditions -20°C, under inert gas-20°C, under inert gas-20°C, under inert gasRecommended at -20°C, under inert gas, protected from light and moisture

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently available. However, a plausible and commonly employed synthetic route can be adapted from the synthesis of shorter PEG-bromide analogues. The following protocol describes a two-step process starting from the commercially available t-Boc-N-amido-PEG10-OH.

Experimental Protocol: Synthesis

Step 1: Mesylation of t-Boc-N-amido-PEG10-OH

  • Dissolve t-Boc-N-amido-PEG10-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et3N, 2.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.7 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.

Step 2: Bromination of the Mesylated Intermediate

  • Dissolve the crude mesylated intermediate from Step 1 in acetone.

  • Add lithium bromide (LiBr, 10-15 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in PROTAC Synthesis

This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The terminal bromide of the linker allows for the alkylation of a nucleophilic handle on either the target protein ligand or the E3 ligase ligand.

Experimental Protocol: PROTAC Synthesis via Alkylation

The following is a generalized protocol for the alkylation of a phenolic hydroxyl group on a target protein ligand with this compound.

  • Dissolve the phenolic ligand (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile under an inert atmosphere.

  • Add a suitable base, such as potassium carbonate (K2CO3, 2-3 eq) or cesium carbonate (Cs2CO3, 1.5-2 eq), to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Add a solution of this compound (1.1-1.5 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and stir overnight.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the t-Boc protected PROTAC intermediate.

Subsequent Deprotection and Coupling:

The resulting t-Boc protected intermediate can then be deprotected using standard acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the terminal amine. This amine can then be coupled to the carboxylic acid of the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to complete the synthesis of the final PROTAC molecule.

Visualizations

Chemical Structure of this compound

G start t-Boc-N-amido-PEG10-OH mesylate Mesylated Intermediate start->mesylate MsCl, Et3N DCM, 0°C to rt product This compound mesylate->product LiBr, Acetone rt, overnight G linker This compound step1_product t-Boc-PROTAC Intermediate linker->step1_product poi_ligand Target Protein Ligand (with -OH or -NH2) poi_ligand->step1_product  Alkylation deprotection Deprotection (TFA) step1_product->deprotection amine_intermediate Amine-PROTAC Intermediate deprotection->amine_intermediate final_protac Final PROTAC amine_intermediate->final_protac  Amide Coupling e3_ligand E3 Ligase Ligand (with -COOH) e3_ligand->final_protac

References

An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Properties

The molecule t-Boc-N-amido-PEG10-Br is a heterobifunctional linker featuring a tert-butyloxycarbonyl (t-Boc) protected amine at one terminus and a bromo group at the other, connected by a discrete polyethylene glycol (PEG) chain of ten ethylene glycol units. The PEG spacer enhances aqueous solubility and provides flexibility. The t-Boc group offers a stable protecting group for the amine, which can be deprotected under mild acidic conditions, while the bromo group serves as a reactive handle for nucleophilic substitution reactions.

Based on the nomenclature, the predicted chemical structure is:

t-Boc-NH-(CH2CH2O)10-CH2CH2-Br

Data Presentation: Physicochemical Properties

PropertyValue
Molecular Formula C27H54BrNO12
Molecular Weight 664.62 g/mol
PEG Chain Length 10 units
Terminal Groups t-Boc-protected amine, Bromo

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor, such as amino-PEG10-alcohol. The proposed synthetic workflow involves the protection of the amine group, followed by the conversion of the terminal hydroxyl group to a bromide.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination A H2N-PEG10-OH (Amino-PEG10-alcohol) B t-Boc-NH-PEG10-OH A->B (Boc)2O, Base C t-Boc-NH-PEG10-OH D This compound C->D CBr4, PPh3

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound. These protocols are based on standard organic chemistry procedures for Boc protection and bromination of alcohols.

Step 1: Synthesis of t-Boc-NH-PEG10-OH

Objective: To protect the terminal amine of amino-PEG10-alcohol with a t-Boc group.

Materials:

  • Amino-PEG10-alcohol (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve amino-PEG10-alcohol in anhydrous DCM.

  • Add triethylamine to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure t-Boc-NH-PEG10-OH.

Step 2: Synthesis of this compound

Objective: To convert the terminal hydroxyl group of t-Boc-NH-PEG10-OH to a bromide. This can be achieved via an Appel reaction.

Materials:

  • t-Boc-NH-PEG10-OH (1 equivalent)

  • Carbon tetrabromide (CBr4) (1.5 equivalents)

  • Triphenylphosphine (PPh3) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve t-Boc-NH-PEG10-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine to the solution and stir until it is fully dissolved.

  • Slowly add carbon tetrabromide to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and any unreacted starting materials, yielding the final product, this compound.

Logical Relationship of Functional Groups

The utility of this compound lies in the orthogonal reactivity of its terminal functional groups, allowing for sequential conjugation strategies.

Functional_Groups cluster_Boc t-Boc Protected Amine cluster_Bromo Bromo Terminus Boc_Amine t-Boc-NH-R Deprotection Acidic Deprotection (e.g., TFA) Boc_Amine->Deprotection Free_Amine H2N-R (Free Amine) Deprotection->Free_Amine Bromo R-Br Nucleophilic_Subst Nucleophilic Substitution (e.g., R'-SH, R'-NH2) Bromo->Nucleophilic_Subst Conjugate R-S-R' or R-NH-R' Nucleophilic_Subst->Conjugate

Caption: Reactivity of the terminal functional groups.

Potential Applications in Research and Drug Development

While this compound is not a standard catalog item, its structure suggests significant utility in several areas of bioconjugation and pharmaceutical sciences:

  • Antibody-Drug Conjugates (ADCs): The bromo group can react with thiol groups on a cysteine-engineered antibody. Following conjugation, the Boc group can be removed to reveal an amine, which can then be coupled to a cytotoxic drug payload.

  • PROTACs and Molecular Glues: This linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand in the development of Proteolysis-Targeting Chimeras (PROTACs).

  • Surface Modification: The bromo end can be used to immobilize the PEG linker onto surfaces containing nucleophilic groups. Subsequent deprotection of the Boc group provides an amine-functionalized surface for further derivatization.

  • Peptide and Oligonucleotide Modification: The linker can be incorporated into peptides or oligonucleotides to introduce a PEG spacer, enhancing solubility and pharmacokinetic properties. The terminal functional groups allow for further conjugation to other molecules of interest.

This technical guide provides a foundational understanding of the structure and a viable synthetic pathway for this compound, a promising heterobifunctional linker for advanced applications in biotechnology and drug discovery. Researchers can adapt the proposed protocols to synthesize this and related PEGylated linkers for their specific needs.

A Technical Guide to t-Boc-N-amido-PEG10-Br: A Versatile Heterobifunctional Linker for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to t-Boc-N-amido-PEG10-Br

This compound is a versatile molecule featuring three key components:

  • A tert-butyloxycarbonyl (t-Boc) protected primary amine: This protecting group allows for the selective deprotection of the amine under mild acidic conditions, enabling controlled and sequential conjugation reactions.

  • A 10-unit polyethylene glycol (PEG) spacer: The hydrophilic PEG chain enhances the solubility of the molecule and the resulting conjugate in aqueous media. It also provides flexibility and reduces steric hindrance, which can be crucial for maintaining the biological activity of the conjugated molecules.

  • A terminal bromide: The bromide group serves as a reactive handle for alkylation, particularly with thiol groups found in cysteine residues of proteins and peptides.

This unique combination of a protected amine and a reactive bromide on a flexible PEG spacer makes this compound an invaluable tool for creating well-defined bioconjugates.

Physicochemical Properties and Related Compounds

While specific data for this compound is limited, the properties of closely related t-Boc-N-amido-PEG10 derivatives provide valuable insights.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
t-Boc-N-amido-PEG10-acid2410598-01-3C₂₈H₅₅NO₁₄629.74Carboxyl group for amide bond formation.[1][2]
t-Boc-N-amido-PEG10-amine1347704-59-9C₂₇H₅₆N₂O₁₂600.8Terminal amine for various conjugations.[3]
t-Boc-N-amido-PEG10-NHS ester2055040-78-1C₃₂H₅₈N₂O₁₆726.8NHS ester for efficient reaction with primary amines.[4]
t-Boc-N-amido-PEG10-azideNot availableNot availableNot availableAzide group for click chemistry reactions.[5]

Applications in Research and Drug Development

The heterobifunctional nature of this compound makes it suitable for a wide range of applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a monoclonal antibody. The bromide can react with a reduced cysteine on the antibody, and after deprotection of the t-Boc group, the amine can be conjugated to the drug.

  • PROTACs (Proteolysis Targeting Chimeras): In PROTAC development, this linker can connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The defined length of the PEG10 spacer is critical for optimizing the ternary complex formation.

  • Peptide and Protein Modification: Site-specific modification of proteins and peptides can be achieved by targeting cysteine residues with the bromide group. The deprotected amine can then be used to attach other molecules of interest, such as fluorescent dyes, imaging agents, or other proteins.

  • Surface Modification: The linker can be used to functionalize surfaces. For instance, a surface with available thiol groups can be modified with the bromide, and subsequent deprotection of the amine allows for the attachment of biomolecules to create biosensors or other functionalized materials.

Experimental Protocols

General Protocol for Thiol Alkylation of a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing a free cysteine residue.

Materials:

  • Protein with a free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • This compound

  • Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Desalting column

Procedure:

  • Protein Preparation: If the protein's cysteine residues are in a disulfide bond, they need to be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

  • Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Linker Preparation: Dissolve this compound in a minimal amount of DMSO or DMF to prepare a stock solution.

  • Conjugation Reaction: Immediately after removing the reducing agent, add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess linker and byproducts using a desalting column or dialysis against a suitable buffer.

  • Characterization: Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Deprotection of the t-Boc Group

Materials:

  • t-Boc-PEG-protein conjugate

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane)

Procedure:

  • Reaction Setup: Dissolve the lyophilized t-Boc-PEG-protein conjugate in a solution of 95% TFA and 5% scavenger.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Removal of TFA: Remove the TFA by rotary evaporation or by precipitating the protein with cold diethyl ether.

  • Purification: Purify the deprotected protein-PEG conjugate using a desalting column or dialysis.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates a general workflow for the use of this compound in bioconjugation.

Bioconjugation_Workflow cluster_reagents Starting Materials cluster_conjugation Conjugation cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_final Final Product cluster_application Further Application Protein Protein-SH Reaction1 Thiol Alkylation Protein->Reaction1 Linker t-Boc-NH-PEG10-Br Linker->Reaction1 Intermediate t-Boc-NH-PEG10-S-Protein Reaction1->Intermediate Formation of stable thioether bond Reaction2 Acidic Deprotection (TFA) Intermediate->Reaction2 Final H2N-PEG10-S-Protein Reaction2->Final Exposure of primary amine App Conjugation to Drug, Dye, or another Protein Final->App

Caption: General workflow for bioconjugation using this compound.

Due to the nature of this compound as a synthetic linker, it is not directly involved in biological signaling pathways. Instead, it is a tool used to create conjugates that can then be used to study or modulate these pathways. For instance, an antibody-drug conjugate created using this linker would follow the signaling pathway of the antibody to its target cell.

References

Solubility Profile of t-Boc-N-amido-PEG10-Br in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of t-Boc-N-amido-PEG10-Br, a heterobifunctional PROTAC linker crucial for the synthesis of targeted protein degraders. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally analogous molecules to provide a robust predictive assessment of its solubility characteristics in common organic solvents.

Core Concepts and Predictive Analysis

The solubility of a molecule is fundamentally governed by its structural and electronic properties. The this compound molecule possesses distinct domains that influence its interaction with various solvents:

  • t-Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group contributes to solubility in lipophilic organic solvents.

  • Amido Group: The amide linkage introduces polarity and hydrogen bonding capabilities, enhancing solubility in polar aprotic and protic solvents.

  • PEG10 (Polyethylene Glycol) Linker: The ten-unit polyethylene glycol chain is highly flexible and hydrophilic, significantly contributing to solubility in a broad range of solvents, including polar organic solvents and aqueous solutions.[1][2][3][4][5] The PEG chain's ability to form hydrogen bonds with solvent molecules is a key determinant of its solubility profile.[5]

  • Terminal Bromide: The alkyl bromide at the terminus is a reactive functional group and contributes to the overall polarity of the molecule.

Based on these structural features, a high degree of solubility in common polar organic solvents can be anticipated.

Inferred Solubility Data

The following table summarizes the known solubility of structurally similar PEGylated molecules, providing a strong basis for predicting the solubility of this compound.

Solvent ClassificationSolventAnalogous CompoundSolubilityReference
Polar Aprotic Dimethyl Sulfoxide (DMSO)t-boc-N-amido-dPEG®₁₁-amineSoluble[6]
N-Boc-N-bis(PEG3-OH)Soluble[5]
t-Boc-N-amido-PEG10-acidSoluble[7]
Dimethylacetamide (DMAC)t-boc-N-amido-dPEG®₁₁-amineSoluble[6]
Acetonitrile (ACN)t-boc-N-amido-dPEG®₁₁-amineSoluble[6]
Chlorinated Methylene Chloride (DCM)t-boc-N-amido-dPEG®₁₁-amineSoluble[6]
Aqueous Watert-boc-N-amido-dPEG®₁₁-amineSoluble[6]

Experimental Protocol: Determination of Solubility

For researchers requiring precise quantitative solubility data, the following general experimental protocol for determining the solubility of a compound like this compound is recommended.

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, Dichloromethane, Acetonitrile, Methanol, Water)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis, optional)

  • Small volume vials (e.g., 1.5 mL or 2 mL)

  • Pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a series of vials.

    • To each vial, add a known volume of a specific solvent (e.g., 0.5 mL), resulting in a suspension.

    • Tightly cap the vials and vortex them vigorously for 2-5 minutes to facilitate dissolution.

    • Place the vials on a rotator or shaker at a constant temperature (e.g., 25 °C) for a sufficient equilibration time (e.g., 24 hours) to ensure saturation.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Qualitative Assessment (Visual Inspection):

    • Carefully observe the vials. If no solid material is visible after initial mixing, the compound is soluble at that concentration. Note the concentration at which complete dissolution occurs.

  • Quantitative Analysis (Optional but Recommended):

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.

    • Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex equilibrate Equilibrate (24h) vortex->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Quantitative Analysis (e.g., HPLC) supernatant->analysis result Solubility Data analysis->result

Caption: Workflow for determining the solubility of a chemical compound.

Logical Relationship of Molecular Structure to Solubility

The interplay between the different functional groups of this compound dictates its solubility in a given solvent. The following diagram illustrates this relationship.

Solubility_Factors cluster_moieties Molecular Moieties cluster_properties Chemical Properties cluster_solubility Solubility Contribution compound This compound tboc t-Boc Group compound->tboc amide Amide Linkage compound->amide peg PEG10 Chain compound->peg bromide Terminal Bromide compound->bromide nonpolar Nonpolar / Lipophilic tboc->nonpolar polar_hbond Polar / H-Bonding amide->polar_hbond hydrophilic Hydrophilic / Flexible peg->hydrophilic polar_reactive Polar / Reactive bromide->polar_reactive sol_nonpolar Solubility in Nonpolar Solvents nonpolar->sol_nonpolar sol_polar Solubility in Polar Solvents polar_hbond->sol_polar hydrophilic->sol_polar polar_reactive->sol_polar

Caption: Relationship between molecular structure and solubility factors.

References

A Technical Guide to t-Boc-N-amido-PEG10-Br: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional linker, t-Boc-N-amido-PEG10-Br. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its polyethylene glycol (PEG) spacer and orthogonal reactive ends. The tert-butyloxycarbonyl (Boc) protected amine and the terminal bromide allow for sequential and site-specific conjugation to biomolecules.

Core Properties and Molecular Data

The defining feature of this compound is its heterobifunctional nature, which enables a two-step conjugation strategy. The bromide group offers reactivity towards nucleophiles, particularly thiol groups found in cysteine residues of proteins. The t-Boc protected amine provides a stable, yet readily cleavable, functionality that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.

PropertyValueSource
Molecular Weight 664.6 g/mol BroadPharm
Chemical Formula C27H54BrNO11Calculated
PEG Chain Length 10 ethylene glycol unitsNomenclature
Purity Typically ≥95%Varies by supplier
Solubility Soluble in a wide range of organic solvents and has some aqueous solubility.General knowledge

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound typically involves the bromination of a Boc-protected amino-PEG alcohol. The following is a generalized protocol adapted from the synthesis of a similar, shorter-chain compound.

Materials:

  • t-Boc-N-amido-PEG10-OH

  • Triphenylphosphine (PPh3)

  • Carbon tetrabromide (CBr4) or N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

Procedure:

  • Dissolve t-Boc-N-amido-PEG10-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine to the solution with stirring.

  • Slowly add carbon tetrabromide or N-Bromosuccinimide portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Confirm the structure and purity of the final product using NMR and mass spectrometry.

Bioconjugation to a Thiol-Containing Biomolecule (e.g., Antibody)

The terminal bromide of this compound is an effective electrophile for reaction with soft nucleophiles like thiols, making it ideal for site-specific conjugation to cysteine residues in proteins.

Materials:

  • Thiol-containing protein (e.g., a monoclonal antibody with reduced interchain disulfides or engineered cysteines)

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.0-7.5)

  • Reducing agent (e.g., TCEP or DTT) if starting with disulfide bonds

  • Desalting column for purification

Procedure:

  • If necessary, reduce the disulfide bonds of the antibody using a suitable reducing agent like TCEP to expose free thiol groups.

  • Remove the excess reducing agent using a desalting column.

  • Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute into the reaction buffer.

  • Add the PEG linker solution to the antibody solution at a desired molar excess.

  • Incubate the reaction mixture at room temperature or 4 °C with gentle stirring for 2-12 hours.

  • Monitor the conjugation reaction using techniques like SDS-PAGE or mass spectrometry.

  • Once the desired degree of labeling is achieved, purify the conjugate using a desalting column or size-exclusion chromatography to remove unreacted PEG linker.

Deprotection of the Boc Group

The Boc protecting group can be efficiently removed under acidic conditions to yield a free primary amine, which can then be used for further conjugation.

Materials:

  • Boc-protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) as solvent

  • Diisopropylethylamine (DIPEA) for neutralization

  • Diethyl ether for precipitation

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or mass spectrometry.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in a minimal amount of DCM and precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Dry the final amine-functionalized conjugate under vacuum.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the synthesis of Antibody-Drug Conjugates (ADCs). The heterobifunctional nature of the linker allows for the sequential and controlled attachment of a cytotoxic drug to an antibody.[1]

ADC_Synthesis_Workflow Antibody Antibody (mAb) Reduction Disulfide Reduction (TCEP) Antibody->Reduction Reduced_mAb Reduced mAb (with free -SH) Reduction->Reduced_mAb Conjugation1 Thiol-Bromo Conjugation Reduced_mAb->Conjugation1 PEG_Linker This compound PEG_Linker->Conjugation1 Boc_mAb_PEG Boc-PEG-mAb Conjugate Conjugation1->Boc_mAb_PEG Deprotection Boc Deprotection (TFA) Boc_mAb_PEG->Deprotection Amine_mAb_PEG H2N-PEG-mAb Conjugate Deprotection->Amine_mAb_PEG Conjugation2 Amine-NHS Ester Conjugation Amine_mAb_PEG->Conjugation2 Activated_Drug Activated Cytotoxic Drug (e.g., NHS-ester) Activated_Drug->Conjugation2 ADC Final Antibody-Drug Conjugate (ADC) Conjugation2->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional PEG linker.

This workflow illustrates the sequential nature of the conjugation process. First, the antibody is prepared to expose reactive thiol groups. The bromo-end of the PEG linker is then conjugated to these thiols. Following this, the Boc protecting group is removed to reveal a primary amine, which is then available to react with an activated cytotoxic drug, completing the synthesis of the ADC. This controlled approach allows for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

References

The Linchpin of Degradation: A Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation

In the landscape of modern therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to a novel event-driven pharmacology. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3][4][5][6] This tripartite architecture enables the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[2][3][5][] While the warhead and anchor dictate the "what" and "how" of this process, the linker is the crucial "where" and "when," profoundly influencing the efficacy, selectivity, and physicochemical properties of the entire molecule.[4][5][] This guide provides an in-depth exploration of the PROTAC linker, its design principles, and the experimental methodologies used for its evaluation.

The Central Role of the Linker in PROTAC Function

The linker is far more than a simple tether; it is a critical determinant of a PROTAC's biological activity.[4][] Its length, composition, rigidity, and attachment points collectively govern the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated degradation.[5][][9][10][11] An improperly designed linker can lead to steric hindrance, preventing the simultaneous binding of the POI and E3 ligase, or it may result in a non-productive ternary complex geometry that is unfavorable for ubiquitination.[5][12] Conversely, an optimized linker can enhance the cooperativity of ternary complex formation, leading to increased degradation efficiency.[4][10] Furthermore, the linker's chemical properties significantly impact the overall physicochemical profile of the PROTAC, influencing its solubility, cell permeability, and metabolic stability.[2][4][][]

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action for PROTACs involves co-opting the natural cellular process of protein turnover. The following diagram illustrates the key steps in this signaling cascade.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex Catalytic Cycle

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Types of PROTAC Linkers

The chemical nature of the linker is a key variable in PROTAC design, with different compositions offering distinct advantages. The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][4][]

  • Polyethylene Glycol (PEG) Linkers: These are the most common type of linker, found in over 50% of reported PROTACs.[1][6] PEG linkers are valued for their hydrophilicity, which can improve the solubility of the PROTAC molecule.[2][6][] Their flexibility and the ease with which their length can be modified make them a versatile choice for initial optimization studies.[3][6][]

  • Alkyl Linkers: Simple alkyl chains are the second most common linker type, prized for their synthetic accessibility and chemical stability.[1][2][4] While they offer a high degree of conformational flexibility, they are generally more hydrophobic than PEG linkers, which can impact solubility and cell permeability.[2][3]

  • Rigid Linkers: To reduce the entropic penalty associated with ternary complex formation and to pre-organize the PROTAC into a productive conformation, researchers have increasingly turned to more rigid linker structures.[3][][10] These include:

    • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide conformational restriction.[2][3][4][] The triazole moiety is also metabolically stable.[2][]

    • Cyclic Structures: Incorporating saturated rings like piperazine and piperidine or aromatic systems such as phenyl rings can constrain the linker's conformation and improve selectivity.[3][4]

  • "Smart" or Functional Linkers: Recent innovations have led to the development of linkers with additional functionalities. Photoswitchable linkers, often containing an azobenzene moiety, allow for spatiotemporal control of PROTAC activity through light induction.[3][4][][12]

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of a PROTAC is an empirical process, often requiring the synthesis and evaluation of a library of compounds with varying linker properties.[4][] The following tables summarize key quantitative findings from the literature on the impact of linker length, composition, and attachment points on PROTAC performance.

Table 1: Impact of Linker Length on Degradation Efficiency

PROTAC SystemLinker TypeLinker Length (atoms)DC50DmaxReference
ERα-targetingPEG12>1000 nM<50%[13]
ERα-targetingPEG1610 nM>95%[1][13]
BRD4-targeting (CRBN)PEG0<0.5 µMNot Reported[4]
BRD4-targeting (CRBN)PEG1-2 units>5 µMNot Reported[4]
BRD4-targeting (CRBN)PEG4-5 units<0.5 µMNot Reported[4]
BTK-targeting (CRBN)PEG< 4 unitsImpaired BindingNot Reported[4]
BTK-targeting (CRBN)PEG≥ 4 units1-40 nMNot Reported[4]
TBK1-targetingAlkyl/Ether< 12No DegradationNot Reported[5]

Table 2: Impact of Linker Composition and Rigidity on PROTAC Activity

PROTAC SystemLinker ModificationObservationReference
AR-targeting SNIPERsPEG replaced with disubstituted phenyl ringsImpaired degradation activity[4]
BET degradersAmine linkage replaced with rigid ethynyl group3 to 6-fold increased cell activity in some cell lines[4]
ARD-69 (AR degrader)Introduction of ionisable pyridine/di-piperidine motifSignificantly improved aqueous solubility and potent AR depletion (DC50 < 1 nM)[4]
IRAK4-targetingLong-chain aliphatic alkyl replaced with spirocyclic pyridineIncreased linker rigidity, reduced TPSA, improved water solubility, and doubled degradation activity[9]

Table 3: Impact of Linker Attachment Point on Selectivity

PROTAC SystemWarheadE3 LigaseLinker VariationOutcomeReference
p38 MAPK familyForetinibVHLDifferent attachment points and lengths (10-13 atoms)Isoform-selective degradation of p38α or p38δ[5][14]
EGFR/HER2LapatinibNot Specified3-atom increment in linker lengthSwitched from dual EGFR/HER2 degradation to EGFR-only[12]

Experimental Protocols for PROTAC Evaluation

A robust evaluation of PROTAC efficacy requires a suite of biochemical and cellular assays. The following provides an overview of key experimental protocols.

General Experimental Workflow

The development and evaluation of a PROTAC typically follow a structured workflow, from initial design and synthesis to cellular characterization.

PROTAC_Workflow General PROTAC Evaluation Workflow cluster_workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization Design PROTAC Design (Warhead, Linker, Anchor) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Binding_Affinity Binary Binding Affinity (SPR, ITC, FP) Ternary_Complex Ternary Complex Formation (SPR, FRET, SEC) Ubiquitination In Vitro Ubiquitination Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Permeability Cell Permeability (e.g., Caco-2) Degradation Protein Degradation (Western Blot, MS) Viability Cell Viability/Toxicity (e.g., CTG) Downstream Downstream Effects (e.g., Reporter Assays) Lead_Optimization->Design Iterative Refinement

Caption: A flowchart outlining the typical experimental workflow for PROTAC development and evaluation.

Detailed Methodologies

1. Assessment of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.[15]

  • Surface Plasmon Resonance (SPR):

    • Immobilize the target protein or E3 ligase onto a sensor chip.

    • Inject the PROTAC molecule at various concentrations to measure binary binding affinity.

    • To assess ternary complex formation, inject the second protein partner (either POI or E3 ligase) in the presence of a saturating concentration of the PROTAC.

    • Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex. This can reveal the cooperativity of binding.[15]

  • Isothermal Titration Calorimetry (ITC):

    • Place one protein component (e.g., the E3 ligase) in the sample cell.

    • Titrate in the PROTAC to measure the heat change upon binding.

    • In a separate experiment, titrate the PROTAC into a buffer solution containing the POI to form the binary complex.

    • Titrate the PROTAC-POI complex into the E3 ligase to measure the thermodynamics of ternary complex formation.

  • Fluorescence Resonance Energy Transfer (FRET):

    • Label the POI and E3 ligase with a FRET donor and acceptor pair, respectively.

    • In the absence of a PROTAC, no FRET signal is observed due to the distance between the labeled proteins.

    • Upon addition of an effective PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.

    • The intensity of the FRET signal is proportional to the amount of ternary complex formed.

2. In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein.[16][17]

  • Combine the following components in a reaction buffer: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the POI, and the PROTAC at various concentrations.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Perform a Western blot using an antibody specific for the POI to visualize the appearance of higher molecular weight bands corresponding to polyubiquitinated protein. An anti-ubiquitin antibody can also be used.

3. Measurement of Protein Degradation in Cells (Western Blotting)

Western blotting is a widely used method to quantify the reduction in cellular protein levels following PROTAC treatment.[15][18][19]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[18][20][21] Keep samples on ice to prevent protein degradation.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[21] Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18][23]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18][21]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18][21]

  • Detection: Add a chemiluminescent substrate and capture the signal using a CCD camera-based imager.[18][21]

  • Quantification: Quantify the band intensities using image analysis software.[18] Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion and Future Directions

The linker is a pivotal component in the design of effective and selective PROTACs. A deep understanding of how linker properties influence ternary complex formation and the overall physicochemical characteristics of the molecule is essential for the successful development of this therapeutic modality. The traditional "trial and error" approach to linker design is gradually being supplemented by more rational, structure-based, and computational methods.[4] As our understanding of the structural biology of ternary complexes grows, so too will our ability to rationally design linkers with optimal length, rigidity, and chemical composition. The continued exploration of novel linker chemistries and functional linkers will undoubtedly expand the scope and power of targeted protein degradation, paving the way for new therapies against a wide range of diseases.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[3][4][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[6]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[4][5] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[6] This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles.[4][5] The use of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[3]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[7] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[6] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[6][8] However, excessive PEGylation can also lead to decreased cellular uptake.[7] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

The Critical Role of Linker Length in Ternary Complex Formation and Degradation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[2]

  • Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[2]

  • Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[2] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[9]

The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[3]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1

Data is illustrative and compiled from various sources in the literature.[3] DC50 and Dmax values are cell-line dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne)

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester)

  • Coupling reagents (e.g., HATU, HOBt)

  • Copper catalyst (for click chemistry, if applicable)

  • Solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG linker.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry Example):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC product by preparative HPLC.[3]

  • Characterization: Confirm the identity and purity of the final PROTAC using HRMS and NMR.

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.

Materials:

  • Purified recombinant POI protein (labeled with a FRET donor, e.g., Terbium)

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC, labeled with a FRET acceptor, e.g., GFP or a fluorescent dye)

  • PROTAC compound

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).

Visualizing Key Processes in PROTAC Design

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Mechanism of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Design and Evaluation

PROTAC_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro & Cellular Evaluation cluster_Optimization Optimization A Select POI and E3 Ligase B Design & Synthesize PEG Linker Library A->B C Synthesize PROTAC Library B->C D Ternary Complex Formation Assays (TR-FRET, FP, ITC) C->D E Target Degradation Assays (Western Blot, NanoLuc) C->E G Assess Cell Permeability (PAMPA) C->G H Assess Solubility C->H F Determine DC50 & Dmax D->F E->F I Structure-Activity Relationship (SAR) Analysis F->I G->I H->I J Lead Optimization I->J J->B Iterative Design

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[12] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[12] The continued exploration of novel PEG linker architectures and compositions will undoubtedly be a key driver of innovation in the burgeoning field of targeted protein degradation.

References

An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Concepts of t-Boc-N-amido-PEG10-Br: A Versatile Tool in Bioconjugation and Drug Discovery

This compound is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (t-Boc) protected amine, a polyethylene glycol (PEG) spacer of ten ethylene glycol units, and a terminal bromide. This unique combination of functionalities provides researchers with a versatile tool for covalently linking molecules of interest, enhancing solubility, and enabling controlled, stepwise chemical modifications.

The t-Boc protecting group offers a stable yet readily cleavable means of masking a primary amine. This protection is crucial for directing the reactivity of the molecule, preventing unwanted side reactions, and allowing for a sequential conjugation strategy. The t-Boc group is typically removed under mild acidic conditions, which are generally compatible with a wide range of biomolecules.

The PEG10 spacer is a hydrophilic chain that imparts several beneficial properties to the parent molecule and its conjugates. The PEG moiety can increase the aqueous solubility of hydrophobic molecules, reduce aggregation, and minimize steric hindrance between conjugated partners. In the context of drug development, PEGylation is a well-established technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including extending their circulation half-life.

The terminal bromide serves as a reactive handle for covalent bond formation. As a good leaving group, the bromide can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, most notably with thiol groups found in cysteine residues of proteins. This reactivity allows for the stable and specific attachment of the linker to target biomolecules.

Physicochemical Properties and Data Presentation

Table 1: Molecular Properties of t-Boc-N-amido-PEG10 Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
t-Boc-N-amido-PEG10-acidC28H55NO14629.742410598-01-3[1][2][3][4]≥95%[1]
t-Boc-N-amido-PEG10-amineC27H56N2O12600.81347704-59-9[5]98%[5]
t-Boc-N-amido-PEG10-NHS esterC32H58N2O16726.82055040-78-1[6]98%[7]
t-Boc-N-amido-PEG10-azideC27H54N4O12626.8Not available98%[8]
This compound (Estimated) C27H55BrNO11 ~662.6 Not available Typically >95%

Table 2: Solubility and Storage of t-Boc-N-amido-PEG10 Derivatives

CompoundRecommended SolventsStorage Conditions
t-Boc-N-amido-PEG10-acidTo be determinedDry, dark, and at 0 - 4°C for short term or -20°C for long term[9]
t-Boc-N-amido-PEG10-amineWater, DMSO, DCM, DMF[5]-20°C[5]
t-Boc-N-amido-PEG10-NHS esterDMSO, DCM, DMF[7]-20°C[7]
t-Boc-N-amido-PEG10-azideNot specified-20°C[8]
This compound Likely soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. -20°C, protected from moisture and light.

Experimental Protocols

General Synthesis of this compound

A general synthetic route to this compound can be adapted from protocols for similar bromo-PEG compounds. The synthesis typically starts from the corresponding alcohol, t-Boc-N-amido-PEG10-OH.

Materials:

  • t-Boc-N-amido-PEG10-OH

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et3N) or other suitable base

  • Lithium bromide (LiBr)

  • Anhydrous dichloromethane (DCM)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Mesylation/Tosylation: Dissolve t-Boc-N-amido-PEG10-OH in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add triethylamine (typically 2.2 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (typically 1.7 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

  • Bromination: Dilute the reaction mixture with acetone and add an excess of lithium bromide (typically around 17 equivalents).

  • Stir the mixture overnight at room temperature.

  • Work-up: Remove the solvents under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

G cluster_synthesis Synthesis of this compound start t-Boc-N-amido-PEG10-OH step1 Mesylation/Tosylation (MsCl or TsCl, Et3N in DCM) start->step1 intermediate t-Boc-N-amido-PEG10-OMs/OTs step1->intermediate step2 Bromination (LiBr in Acetone) intermediate->step2 product This compound step2->product

A simplified workflow for the synthesis of this compound.
General Protocol for Conjugation to a Thiol-Containing Biomolecule

This protocol describes a general method for conjugating this compound to a protein containing a reactive cysteine residue.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, degassed)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation (if necessary): If the protein's cysteine residues are oxidized, treat with a suitable reducing agent like TCEP to regenerate the free thiols. Remove the excess reducing agent by buffer exchange or desalting column.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a known concentration (e.g., 10-20 mM).

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution in the reaction buffer. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

  • Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time can vary from 1 to several hours. Monitor the progress of the reaction if possible (e.g., by LC-MS).

  • Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to react with any unreacted linker.

  • Purification: Remove the excess linker and other reaction components by size-exclusion chromatography, dialysis, or another suitable purification method to obtain the purified protein-PEG conjugate.

  • Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., by MALDI-TOF MS or UV-Vis spectroscopy if the linker has a chromophore).

G cluster_conjugation General Conjugation Workflow protein Thiol-containing Protein reaction Conjugation Reaction (pH 7.2-7.5) protein->reaction linker This compound linker->reaction quench Quenching (e.g., L-cysteine) reaction->quench purify Purification (e.g., SEC) quench->purify conjugate Protein-PEG Conjugate purify->conjugate

A general workflow for bioconjugation using this compound.

Application in PROTAC Development

A major application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a building block, is critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis of a PROTAC using this linker would involve:

  • Conjugation of this compound to either the target protein ligand or the E3 ligase ligand.

  • Deprotection of the t-Boc group to reveal the primary amine.

  • Conjugation of the second ligand to the newly exposed amine.

The PEG10 linker provides the necessary length and flexibility for the two ligands to bind to their respective proteins simultaneously, facilitating the ubiquitination process.

G cluster_protac PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Molecule (Target Ligand - Linker - E3 Ligase Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

The mechanism of action for a PROTAC molecule.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is advisable to work in a well-ventilated area, wear personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact. The compound should be stored in a cool, dry place, protected from light and moisture to maintain its stability and reactivity.

References

t-Boc-N-amido-PEG10-Br: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for t-Boc-N-amido-PEG10-Br. The information presented is based on data available for closely related t-Boc-N-amido-PEG10 derivatives and general safety protocols for polyethylene glycol (PEG) compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guide serves as a primary reference for risk assessment and the implementation of safe laboratory practices.

Compound Profile and General Safety

This compound is a heterobifunctional PEG linker containing a tert-butyloxycarbonyl (t-Boc) protected amine and a terminal bromine. The PEG spacer enhances solubility in aqueous and organic media, a valuable property in bioconjugation and drug delivery applications. The t-Boc protecting group can be removed under mild acidic conditions to yield a primary amine, while the bromine can be displaced in nucleophilic substitution reactions.

Polyethylene glycol (PEG) is generally considered to have low toxicity and is used in a variety of pharmaceutical applications.[1][2][3] However, the manufacturing process of PEG compounds may introduce impurities, and the specific toxicological properties of this compound have not been fully characterized.[2] Therefore, it is imperative to handle this compound with care, assuming it may be hazardous upon inhalation, ingestion, or skin contact.

Physical and Chemical Properties

The following table summarizes the known properties of t-Boc-N-amido-PEG10 and its derivatives. This data should be used as a reference for handling and storage.

PropertyDataSource
Storage Temperature -20°C[4][5][6][7][8]
Solubility DMSO, DMF, DCM, Water[5][6][8][9]
Purity ≥95% to 98% (for related compounds)[4][5][6][8][10]
Shipping Condition Ambient Temperature[5][6][8]
Stability Hygroscopic; protect from moisture. Avoid repeated freeze-thaw cycles.[9]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Storage:

  • Store in a tightly sealed container at -20°C.[4][5][6][7][8]

  • Protect from light and moisture.[4][9]

  • The compound is likely hygroscopic; store under an inert atmosphere (e.g., argon or nitrogen) if possible.[9]

Handling:

  • Allow the container to warm to room temperature before opening to prevent condensation.[9][11]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • For ease of handling, consider preparing stock solutions in anhydrous solvents such as DMSO or DMF.[9][11] Avoid repeated freeze-thaw cycles of solutions.[4]

Experimental Protocols

While specific experimental safety protocols for this compound are not available, the following general procedures for handling PEG acid reagents can be adapted.

Preparation of a Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature.

  • In a chemical fume hood, carefully weigh the desired amount of the compound.

  • Dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO, DMF) to the desired concentration.

  • Store the stock solution at -20°C under an inert atmosphere.

Spill and Exposure Procedures

In the event of a spill or exposure, follow these guidelines:

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety office for specific guidance.

Visual Workflow Guides

The following diagrams illustrate standard workflows for handling and responding to incidents involving chemical reagents like this compound.

G Safe Handling Workflow A Receiving and Inspection B Store at -20°C Protect from light and moisture A->B C Equilibrate to Room Temperature Before Use B->C D Handle in Fume Hood with Appropriate PPE C->D E Weighing and Preparation of Stock Solution D->E F Perform Experiment E->F G Decontamination of Glassware and Work Area F->G H Proper Waste Disposal G->H G Chemical Spill Response cluster_0 Chemical Spill Response A Spill Occurs B Evacuate Immediate Area A->B C Alert Others and Assess Risk B->C D Don Appropriate PPE C->D E Contain and Absorb Spill D->E F Collect Waste in Sealed Container E->F G Decontaminate Spill Area F->G H Dispose of Waste Properly G->H I Report Incident H->I

References

The Role of PEGylated Linkers in Revolutionizing Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has marked a significant milestone in pharmaceutical development. This in-depth technical guide explores the critical role of PEGylated linkers in drug discovery, offering insights into their application, the quantitative impact on drug performance, and the methodologies behind their use. By enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, PEGylated linkers are pivotal in creating more effective and safer medicines.

The Core Principles of PEGylation in Drug Delivery

PEGylation is a widely adopted strategy to improve the therapeutic index of drugs, from small molecules to large biologics. The covalent attachment of PEG chains imparts several desirable properties that address common challenges in drug development.

Key Advantages of PEGylation:

  • Enhanced Pharmacokinetics: PEGylation significantly prolongs the in vivo circulation time of drugs. The hydrophilic PEG chain creates a hydration shell around the drug molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, a primary elimination pathway for smaller molecules.[1][2]

  • Improved Stability and Solubility: The PEG linker protects the drug from enzymatic degradation and can increase the solubility of hydrophobic molecules, facilitating their administration and distribution in the aqueous environment of the bloodstream.[3]

  • Reduced Immunogenicity: By masking the surface of protein-based drugs, PEGylation can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.[1][3]

  • Controlled Drug Release: The choice of linker chemistry allows for either stable, long-circulating conjugates or environmentally sensitive linkers that release the active drug at the target site in response to specific physiological triggers like pH or enzyme concentrations.

Types of PEGylated Linkers and Their Applications

The versatility of PEG linkers stems from the ability to modify their structure to suit specific drug delivery needs. The choice of linker type is critical in optimizing the performance of a PEGylated drug.

  • Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends and are primarily used for cross-linking molecules.

  • Heterobifunctional PEG Linkers: Featuring different reactive groups at each terminus, these are the most common type of linkers in drug development. They allow for the precise and controlled conjugation of two different molecules, such as a drug and a targeting ligand (e.g., an antibody).

  • Cleavable PEG Linkers: These linkers are designed to break under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a target cell. This triggered release is a cornerstone of targeted therapies like Antibody-Drug Conjugates (ADCs).

  • Non-Cleavable PEG Linkers: These provide a stable, permanent connection between the drug and the carrier molecule. The drug is typically released upon the degradation of the entire conjugate within the target cell.

  • Multi-arm PEG Linkers: These linkers have multiple PEG chains radiating from a central core, offering the ability to attach a higher payload of drug molecules to a single carrier, which can be advantageous for increasing drug delivery efficiency.

Quantitative Impact of PEGylation on Drug Performance

The benefits of PEGylation are not merely qualitative. The following tables summarize the quantitative improvements observed in key pharmacokinetic and pharmacodynamic parameters for several drugs.

Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
DrugPEG Linker Type/SizeParameterNon-PEGylated ValuePEGylated ValueFold ChangeReference
Doxorubicin Liposomal with PEGHalf-life (t½) in humans-30-90 hours-[4][5]
Area Under the Curve (AUC) in humans-~300-fold greater~300[4][5]
Interferon alfa-2a Branched 40 kDa PEGHalf-life (t½)-108 hours-[1][6][7]
Interferon alfa-2b Linear 12 kDa PEGHalf-life (t½)-Shorter than PEG-IFN-α-2a-[6]
BIP48 (PEG-IFN-α-2b) Four-branched 12 kDa PEGHalf-life (t½)-192 hours-[1][7]
Paclitaxel 6 kDa and 20 kDa PEGMaximum Tolerated Dose (intratracheal)-Up to 100-fold higherUp to 100[8]
In Vitro Cytotoxicity (IC50) of PEGylated vs. Non-PEGylated Drugs
DrugCell LineNon-PEGylated IC50PEGylated IC50Fold Change in PotencyReference
Paclitaxel C6, A549, HeLa36.6, 8.2, 4.8 µg/mL (48h)Equivalent after 48hNo significant change[9]
Affibody-MMAE Conjugate HER2-positive cells-IC50 > 1000 nM in HER2-negative cells~50-fold higher in HER2-positive cells[10]
Trastuzumab-EGCit-PABC-MMAE (ADC) BT-474 (HER2+)-0.071 nM (DAR 4)-[11]
Branched Linker ADC (PEG4) BT-474 (HER2+)-0.68 nM-[11]
Branched Linker ADC (PEG8) BT-474 (HER2+)-0.074 nM-[11]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of PEGylated drugs is crucial for their rational design and application. The following diagrams illustrate the signaling pathways targeted by two prominent examples.

HER2 Signaling Pathway and the Mechanism of T-DM1

Ado-trastuzumab emtansine (T-DM1) is an antibody-drug conjugate approved for the treatment of HER2-positive breast cancer. It consists of the anti-HER2 antibody trastuzumab linked to the cytotoxic agent DM1 via a stable thioether linker.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor HER3 HER3 PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3->PI3K TDM1 T-DM1 TDM1->HER2 Binds to HER2 Lysosome Lysosome TDM1->Lysosome Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Apoptosis Inhibition of Apoptosis DM1 DM1 Lysosome->DM1 Degradation & DM1 Release Microtubules Microtubules DM1->Microtubules Inhibits Polymerization Microtubules->Apoptosis Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action of T-DM1 in HER2-positive cancer cells.

Mechanism of Action of PEGylated Interferon in Hepatitis C Treatment

PEGylated interferon alpha (PEG-IFN-α) is a cornerstone of treatment for chronic hepatitis C. The PEG moiety extends the half-life of interferon, leading to sustained antiviral activity.

Interferon_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEGINF PEG-IFN-α IFNAR IFNAR1/2 Receptor PEGINF->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA Element) ISGF3->ISRE Translocation & Binding ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Transcription Antiviral State Antiviral State

Caption: PEG-IFN-α signaling pathway leading to an antiviral state.

Experimental Protocols

The successful application of PEGylated linkers relies on robust and well-defined experimental procedures. This section provides detailed methodologies for key experiments in the development of PEGylated drugs.

Protocol for NHS-Ester PEGylation of a Protein

This protocol describes the conjugation of an amine-reactive PEG linker to a protein, such as an antibody.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS ester reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting columns or dialysis cassettes for purification

  • Reaction tubes

Procedure:

  • Equilibrate Reagents: Allow the vial of PEG-NHS ester to come to room temperature before opening to prevent condensation.

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare PEG-NHS Ester Stock Solution: Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the stock solution.

  • Calculate Molar Excess: Determine the desired molar excess of the PEG-NHS ester to the protein. A common starting point is a 20-fold molar excess.

  • Conjugation Reaction: Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Storage: Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

Protocol for Maleimide-Thiol Conjugation for ADCs

This protocol outlines the conjugation of a maleimide-activated PEG linker to a thiol-containing molecule, such as a reduced antibody.

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-activated PEG-drug conjugate

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5, degassed)

  • Purification columns (e.g., SEC or HIC)

Procedure:

  • Antibody Reduction (if necessary): To generate free thiol groups, incubate the antibody with a controlled molar excess of a reducing agent like TCEP at 37°C for 1-2 hours.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column, exchanging the antibody into the degassed conjugation buffer.

  • Conjugation Reaction: Add the maleimide-activated PEG-drug conjugate to the reduced antibody solution. A 10- to 20-fold molar excess of the maleimide reagent over the available thiol groups is a typical starting point.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess maleimide reagent.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using chromatography, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Determine the drug-to-antibody ratio (DAR) and characterize the final conjugate using techniques like HIC, reversed-phase HPLC, and mass spectrometry.

Protocol for Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method for separating PEGylated proteins from unreacted protein and free PEG based on their differences in hydrodynamic radius.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column with an appropriate molecular weight exclusion limit

  • HPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the crude PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the prepared sample onto the equilibrated SEC column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection and Fractionation: Monitor the elution profile using a UV detector (typically at 280 nm for proteins). Collect fractions corresponding to the different peaks (e.g., PEGylated protein, unreacted protein, free PEG).

  • Analysis of Fractions: Analyze the collected fractions using SDS-PAGE or other analytical techniques to confirm the identity and purity of the separated species.

  • Pooling and Concentration: Pool the fractions containing the purified PEGylated protein and concentrate if necessary using an appropriate method (e.g., ultrafiltration).

Protocol for Determining the Degree of PEGylation by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify different PEGylated species.

Materials:

  • Purified PEGylated protein sample

  • RP-HPLC column (e.g., C4 or C8)

  • HPLC system with a UV or charged aerosol detector (CAD)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Method Setup: Set up a gradient elution method on the HPLC system, starting with a low percentage of Mobile Phase B and gradually increasing to a high percentage over a defined time to elute the different species.

  • System Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions.

  • Sample Injection: Inject a known amount of the PEGylated protein sample.

  • Chromatographic Separation: Run the gradient method. The different PEGylated species (e.g., mono-, di-, tri-PEGylated) and the unmodified protein will elute at different retention times due to differences in their hydrophobicity.

  • Peak Integration: Integrate the areas of the peaks corresponding to the different species.

  • Calculation of Degree of PEGylation: The average degree of PEGylation can be calculated by determining the relative percentage of each species based on their peak areas.

Experimental and Developmental Workflows

The development of a PEGylated drug is a multi-step process that involves careful design, synthesis, purification, and characterization.

General Workflow for the Development of a PEGylated Protein Therapeutic

PEG_Development_Workflow Start Define Therapeutic Goal Protein_Selection Protein Candidate Selection Start->Protein_Selection Linker_Design PEG Linker Design & Selection (Size, Type) Protein_Selection->Linker_Design Synthesis Synthesis of PEG-Protein Conjugate Linker_Design->Synthesis Purification Purification (SEC, IEX, HIC) Synthesis->Purification Characterization Analytical Characterization (SDS-PAGE, HPLC, MS, DAR) Purification->Characterization In_Vitro In Vitro Assays (Binding, Potency, Stability) Characterization->In_Vitro In_Vivo_PKPD In Vivo PK/PD Studies (Half-life, Efficacy) In_Vitro->In_Vivo_PKPD Tox Toxicology Studies In_Vivo_PKPD->Tox Formulation Formulation Development Tox->Formulation Clinical_Trials Clinical Trials Formulation->Clinical_Trials End Regulatory Approval Clinical_Trials->End

Caption: A typical workflow for the preclinical and clinical development of a PEGylated protein drug.

Conclusion

PEGylated linkers have become an indispensable tool in modern drug discovery, enabling the development of therapeutics with improved efficacy, safety, and patient compliance. The ability to tailor the properties of these linkers provides a powerful platform for optimizing drug performance. A thorough understanding of the principles of PEGylation, the quantitative impact on drug behavior, and the associated experimental methodologies is essential for researchers and scientists working to advance the next generation of medicines. As our understanding of the interplay between linker chemistry and biological systems continues to grow, so too will the potential for innovative and life-changing PEGylated therapeutics.

References

The Strategic Integration of t-Boc-N-amido-PEG10-Br in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and mechanism of action of t-Boc-N-amido-PEG10-Br as a pivotal linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the crucial formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.

Core Concept: The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cell. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple POI molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC.

The Role of the PEG Linker: A Focus on this compound

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. The this compound linker offers a strategic combination of features:

  • Hydrophilicity: The ten ethylene glycol units significantly enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds. Improved solubility can lead to better cell permeability and more favorable pharmacokinetic profiles.[1]

  • Flexibility and Length: The length of the linker is a critical parameter that dictates the geometry of the ternary complex.[2] The PEG10 chain provides a flexible spacer of a defined length, enabling the target protein and E3 ligase to adopt a productive orientation for ubiquitination.

  • Chemical Handles for Synthesis: This linker is bifunctional, with a bromo group at one terminus and a Boc-protected amine at the other. This allows for a sequential and controlled synthesis of the PROTAC molecule. The bromo group can undergo nucleophilic substitution, while the Boc-protected amine provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions.

Hypothetical Synthesis of a PROTAC Using this compound

The following outlines a representative synthetic workflow for constructing a PROTAC using this compound. This example assumes the target protein ligand has a nucleophilic handle (e.g., a phenol or amine) and the E3 ligase ligand has a carboxylic acid for amide bond formation.

Synthesis_Workflow cluster_0 Step 1: Linker Attachment to Target Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling with E3 Ligase Ligand Linker This compound Intermediate1 Boc-Protected Intermediate Linker->Intermediate1 TargetLigand Target Protein Ligand (with -OH or -NH2) TargetLigand->Intermediate1 Nucleophilic Substitution Deprotection Acidic Conditions (e.g., TFA) Intermediate2 Amine-Functionalized Intermediate Deprotection->Intermediate2 Intermediate1_ref->Deprotection E3Ligand E3 Ligase Ligand (with -COOH) FinalPROTAC Final PROTAC E3Ligand->FinalPROTAC Intermediate2_ref->FinalPROTAC Amide Coupling (e.g., HATU, EDC)

Caption: A representative synthetic workflow for a PROTAC.

Quantitative Analysis of PROTAC Performance

Due to the proprietary nature of drug development, specific quantitative data for PROTACs synthesized with this compound are not publicly available. However, the following table presents representative data from published studies on PROTACs with similar PEG linkers to illustrate the key metrics used to evaluate their performance.

ParameterDescriptionRepresentative Value Range
Binding Affinity (Kd) The equilibrium dissociation constant, which measures the strength of binding between the PROTAC and its target protein or the E3 ligase. A lower Kd indicates stronger binding.10 nM - 1 µM
Ternary Complex Cooperativity (α) A measure of the cooperativity of binding in the ternary complex. α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other. α < 1 indicates negative cooperativity.0.1 - 10
DC50 The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.1 nM - 1 µM
Dmax The maximum percentage of target protein degradation that can be achieved with the PROTAC.80% - 99%
Cellular Permeability (Papp) A measure of a compound's ability to cross cell membranes.1 - 20 x 10⁻⁶ cm/s

Note: These values are illustrative and will vary significantly depending on the specific target protein, E3 ligase, and the overall structure of the PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. Below are generalized protocols for key experiments.

Protocol 1: PROTAC Synthesis - Amide Coupling
  • Dissolution: Dissolve the amine-functionalized intermediate (from Step 2 of the synthesis workflow) and the carboxylic acid-functionalized E3 ligase ligand in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Coupling Reagent Addition: Add a coupling reagent (e.g., HATU or EDC) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Protocol 3: Ternary Complex Formation Assay (e.g., NanoBRET™)
  • Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the labeled cells.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.

Logical Relationships in PROTAC Optimization

The optimization of a PROTAC is a multifactorial process where the linker plays a central role in balancing various properties to achieve the desired therapeutic effect.

Optimization_Logic PROTAC PROTAC Efficacy Linker Linker Properties (this compound) Solubility Solubility Linker->Solubility Influences Permeability Cell Permeability Linker->Permeability Influences Ternary Ternary Complex Stability Linker->Ternary Dictates Geometry PK Pharmacokinetics Solubility->PK Permeability->PROTAC Ternary->PROTAC Crucial For PK->PROTAC Determines In Vivo

Caption: Interplay of linker properties in PROTAC optimization.

References

basic principles of bioconjugation with PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide serves as a resource for researchers, scientists, and drug development professionals on the fundamental principles of bioconjugation utilizing polyethylene glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles, is a cornerstone of biopharmaceutical development, enhancing the therapeutic efficacy and safety of various drugs.[1] This guide will delve into the core chemistries, quantitative effects, and experimental protocols associated with PEG linkers.

Core Principles of PEGylation

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when conjugated to a therapeutic molecule, can confer several advantageous properties.[1][2] The primary goals of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile.

Key Benefits of PEGylation:

  • Enhanced Solubility: PEG's hydrophilic nature significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[2]

  • Increased Stability: PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[2]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[3][4]

  • Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[2][4]

  • Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[4][5]

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry depends on the available reactive groups on the target molecule and the desired properties of the final conjugate.

Common Functional Groups for PEGylation

PEG linkers are typically functionalized with reactive groups at one or both ends. Homobifunctional PEGs have the same reactive group at both ends, while heterobifunctional PEGs have different reactive groups, allowing for the connection of two different molecules.[6]

Commonly targeted functional groups on proteins include:

  • Amines (e.g., lysine residues, N-terminus): This is the most common target for PEGylation due to the abundance of lysine residues on the surface of most proteins.

  • Thiols (e.g., cysteine residues): Cysteine residues provide a more specific site for PEGylation as they are less abundant than lysines.

  • Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation.

Key PEGylation Chemistries

a) N-Hydroxysuccinimide (NHS) Ester Chemistry:

This is one of the most widely used methods for targeting primary amines. PEG-NHS esters react with the amino groups of lysine residues or the N-terminus of a protein to form a stable amide bond.[6][7][8][9][10] This reaction is typically carried out at a pH between 7 and 9.[8]

b) Maleimide Chemistry:

PEG-maleimide derivatives are highly specific for thiol groups found in cysteine residues. The maleimide group reacts with the sulfhydryl group of cysteine via a Michael addition reaction to form a stable thioether bond.[3][11][12] This reaction is most efficient at a pH between 6.5 and 7.5.[3]

Quantitative Impact of PEG Linkers

The properties of a PEGylated bioconjugate can be finely tuned by altering the length and structure (linear vs. branched) of the PEG linker.

Effect of PEG Chain Length on Pharmacokinetics

Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in a more pronounced effect on circulation half-life.

Bioconjugate PEG Molecular Weight (kDa) Change in Half-Life Reference
Affibody-MMAE Conjugate0 (No PEG)19.6 min (baseline)[7][8]
42.5-fold increase[8]
1011.2-fold increase[8]
Methotrexate-loaded Chitosan Nanoparticles0.75-[11]
2Increased elimination half-life[11]
5Further increased elimination half-life[11]
Impact of PEG Linker on Antibody-Drug Conjugate (ADC) Cytotoxicity

While increasing PEG chain length can improve pharmacokinetics, it can also impact the biological activity of the conjugated molecule due to steric hindrance.

ADC PEG Molecular Weight (kDa) In Vitro Cytotoxicity (IC50) Reference
Affibody-MMAE Conjugate0 (No PEG)Baseline[7][8]
44.5-fold reduction[8]
1022-fold reduction[8]

Experimental Protocols

The following are detailed methodologies for two of the most common PEGylation reactions.

Protocol for NHS-Ester PEGylation of a Protein

Materials:

  • Protein to be PEGylated

  • PEG-NHS ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[10]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

  • Reaction vessels

  • Stirring equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.[6][7][9]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[6][7] Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[6]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6][7]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][7] The optimal reaction time may vary depending on the specific protein.

  • Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis.[6][7]

  • Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.

Protocol for Maleimide PEGylation of a Protein

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine residue)

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[3]

  • Reaction vessels

  • Stirring equipment

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent (e.g., DTT or TCEP) can be used, which must then be removed prior to adding the PEG-maleimide.

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide reagent in the conjugation buffer.[11][12]

  • Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle stirring.[11][12]

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[11][12]

  • Purification: Purify the PEGylated protein from unreacted PEG-maleimide and other reagents using a desalting column or dialysis.[11][12]

  • Characterization: Characterize the purified product using methods like SDS-PAGE, SEC, and mass spectrometry to confirm successful conjugation and assess purity.

Visualizing PEGylation Workflows and Principles

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in bioconjugation with PEG linkers.

PEGylation_Workflow_NHS cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) Mix Mix Protein and PEG-NHS Ester Protein_Prep->Mix PEG_Prep Dissolve PEG-NHS Ester in DMSO or DMF PEG_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify via SEC or Dialysis Incubate->Purify Analyze Characterize (SDS-PAGE, MS) Purify->Analyze PEGylation_Workflow_Maleimide cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Thiol-Free Buffer (pH 6.5-7.5) Mix Mix Protein and PEG-Maleimide Protein_Prep->Mix PEG_Prep Dissolve PEG-Maleimide in Buffer PEG_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify via SEC or Dialysis Incubate->Purify Analyze Characterize (SDS-PAGE, MS) Purify->Analyze PEGylation_Effects cluster_physicochemical Physicochemical Properties cluster_biological Biological Outcomes PEGylation Bioconjugation with PEG Linker Solubility Increased Solubility PEGylation->Solubility Stability Increased Stability PEGylation->Stability Hydro_Radius Increased Hydrodynamic Radius PEGylation->Hydro_Radius Immunogenicity Reduced Immunogenicity PEGylation->Immunogenicity Efficacy Potentially Altered Biological Activity Solubility->Efficacy HalfLife Prolonged Circulation Half-Life Stability->HalfLife Clearance Decreased Renal Clearance Hydro_Radius->Clearance Clearance->HalfLife

References

Navigating Bioconjugation: A Technical Guide to t-Boc-N-amido-PEG10 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Supplier and Purchasing Information for t-Boc-N-amido-PEG10 Derivatives

For researchers seeking to incorporate a t-Boc-protected amine with a PEG10 spacer into their molecular constructs, several key derivatives are commercially available. These heterobifunctional linkers provide a stable and hydrophilic spacer arm, with the t-Boc group offering a selectively removable protecting group for controlled, sequential conjugations. The terminal functional group dictates the conjugation chemistry that can be employed.

Below is a summary of commercially available t-Boc-N-amido-PEG10 derivatives, their suppliers, and key technical data.

Product NameSupplier(s)Molecular Weight ( g/mol )PurityCAS Number
t-Boc-N-amido-PEG10-acid AxisPharm, Precise PEG, Apollo Scientific~629.74≥95%2410598-01-3
t-Boc-N-amido-PEG10-amine BroadPharm, AxisPharm~600.77≥98%1347704-59-9
t-Boc-N-amido-PEG10-NHS ester BroadPharm, AxisPharm, Aladdin~726.81≥95%2055040-78-1
t-Boc-N-amido-PEG10-azide BroadPharm, Glycomindsynth~614.75≥95%Not available

Note: Pricing is subject to change and may vary based on the supplier and quantity. It is recommended to inquire with the suppliers for the latest pricing and availability.

Core Applications and Experimental Protocols

The t-Boc-N-amido-PEG10 core is a valuable tool for introducing a flexible, hydrophilic spacer in bioconjugation. The t-Boc protecting group allows for orthogonal conjugation strategies, where the terminal functional group can be reacted first, followed by deprotection of the amine for a subsequent conjugation step.

t-Boc Deprotection

The removal of the t-Boc protecting group is typically achieved under acidic conditions to reveal a primary amine.

Protocol: Acidic Deprotection of t-Boc Group [1][2][3]

  • Dissolution: Dissolve the t-Boc protected compound in an appropriate organic solvent such as dichloromethane (DCM) or dioxane.

  • Acid Treatment: Add a solution of a strong acid. Common reagents include:

    • Trifluoroacetic acid (TFA), typically in a 20-50% solution in DCM.

    • Hydrogen chloride (HCl) in an organic solvent, such as a 4M solution in dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine or DIPEA) to yield the free amine.

Amide Bond Formation with t-Boc-N-amido-PEG10-acid

The carboxylic acid moiety can be coupled to a primary amine on a target molecule (e.g., protein, peptide, or small molecule) using carbodiimide chemistry.

Protocol: EDC/NHS Coupling [4][5][6][7]

  • Activation of Carboxylic Acid:

    • Dissolve the t-Boc-N-amido-PEG10-acid in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

    • Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Coupling to Amine:

    • In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0 or a non-amine-containing buffer like MES for two-step aqueous reactions).

    • Add the activated NHS ester solution to the amine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Conjugation with t-Boc-N-amido-PEG10-NHS ester

The N-hydroxysuccinimide (NHS) ester is a reactive functional group that readily couples with primary amines to form stable amide bonds.[8][9][10][11]

Protocol: NHS Ester-Amine Coupling [8][9][10][11]

  • Dissolution: Dissolve the t-Boc-N-amido-PEG10-NHS ester in an anhydrous organic solvent such as DMF or DMSO immediately before use.

  • Reaction:

    • Dissolve the amine-containing target molecule in a suitable buffer, typically with a pH between 7.2 and 8.5 (e.g., PBS or sodium bicarbonate buffer).

    • Add the NHS ester solution to the target molecule solution with gentle mixing. The molar ratio of NHS ester to the target molecule may need to be optimized.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting conjugate to remove unreacted linker and byproducts using methods such as dialysis, size-exclusion chromatography, or HPLC.

"Click Chemistry" with t-Boc-N-amido-PEG10-azide

The azide group is a versatile functional handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [12][13][][15][16]

  • Reactant Preparation:

    • Dissolve the t-Boc-N-amido-PEG10-azide and the alkyne-containing molecule in a suitable solvent mixture, which can include water and organic co-solvents like t-butanol or DMSO.

  • Catalyst Preparation:

    • Prepare a stock solution of a copper(II) sulfate (CuSO4).

    • Prepare a separate stock solution of a reducing agent, typically sodium ascorbate.

    • A copper-stabilizing ligand such as TBTA or THPTA is often used to improve reaction efficiency and reduce cell toxicity in biological applications.

  • Reaction:

    • Add the copper(II) sulfate and the ligand (if used) to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Stir the reaction at room temperature for 1-12 hours.

  • Purification: Purify the triazole-linked conjugate using appropriate chromatographic techniques.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [17][][19][20]

  • Reactant Preparation:

    • Dissolve the t-Boc-N-amido-PEG10-azide and the strained alkyne (e.g., a DBCO, BCN, or DIFO derivative) in a suitable solvent. This reaction is often performed in aqueous buffers for biological applications.

  • Reaction:

    • Mix the azide and strained alkyne solutions. The reaction proceeds without the need for a catalyst.

    • Incubate the reaction at room temperature. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

  • Purification: Purify the conjugate as required for the downstream application.

Visualizing Workflows and Pathways

To further illustrate the utility of these linkers, the following diagrams, generated using the DOT language, depict a general experimental workflow and a potential application in a signaling pathway context.

experimental_workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation linker t-Boc-N-amido-PEG10-X product1 Boc-PEG10-Molecule A linker->product1 Reacts with functional group X molecule1 Molecule A molecule1->product1 deprotection Acidic Deprotection (e.g., TFA) product1->deprotection product2 H2N-PEG10-Molecule A deprotection->product2 final_product Molecule B-NH-PEG10-Molecule A product2->final_product Reacts with exposed amine molecule2 Molecule B molecule2->final_product

Caption: General workflow for orthogonal bioconjugation using a t-Boc-N-amido-PEG10 linker.

protac_pathway cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Degradation Pathway protac Target Binder-Linker-E3 Ligase Ligand linker t-Boc-N-amido-PEG10 (as part of the linker) poi Protein of Interest (POI) protac->poi Binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase Binds poi->e3_ligase Ternary Complex Formation proteasome Proteasome poi->proteasome Targeted to ubiquitin Ubiquitin e3_ligase->ubiquitin Recruits ubiquitin->poi Ubiquitination degradation POI Degradation proteasome->degradation Leads to

Caption: Role of a PEG linker in a PROTAC-mediated protein degradation pathway.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability. This document provides a detailed protocol for the synthesis of a PROTAC utilizing the versatile linker, t-Boc-N-amido-PEG10-Br. This linker features a polyethylene glycol (PEG) chain to enhance solubility and a terminal bromo group for conjugation to a POI ligand, with a Boc-protected amine for sequential attachment to an E3 ligase ligand.[3] As a case study, we will outline the synthesis of a BRD4-targeting PROTAC, a well-established therapeutic target in oncology.[4][5]

Introduction

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable."[7] The choice of linker is paramount in PROTAC design, as its length and composition dictate the geometry of the ternary complex.[8] PEG linkers are frequently employed due to their ability to improve the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]

The this compound linker is a valuable building block for PROTAC synthesis. The bromo- functionality allows for nucleophilic substitution with a suitable functional group (e.g., a phenol or amine) on the POI ligand. The t-Boc protecting group on the terminal amine provides an orthogonal handle for subsequent coupling to the E3 ligase ligand after deprotection.[9]

This protocol will detail the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 inhibitor, JQ1, as the POI ligand, and pomalidomide as the E3 ligase (cereblon) ligand.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGrade
This compoundCommercially Available≥95%
(+)-JQ1Commercially Available≥98%
PomalidomideCommercially Available≥98%
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichAnhydrous, ≥99.5%
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Commercially Available≥98%
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade, ≥99%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%
Acetonitrile (ACN)Sigma-AldrichHPLC grade
WaterMilli-Q or equivalentHPLC grade
Sodium Bicarbonate (NaHCO3)Sigma-Aldrich≥99.5%
BrineSigma-AldrichSaturated aqueous solution
Anhydrous Sodium Sulfate (Na2SO4)Sigma-Aldrich≥99%
Reverse-phase C18 silica gelWatersFor flash chromatography
Synthesis of JQ1-Linker Intermediate (1)

This step involves the nucleophilic substitution of the bromide on the PEG linker with the phenolic hydroxyl group of JQ1.

Procedure:

  • To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-linker intermediate 1 .

Quantitative Data:

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
(+)-JQ1456.981001.0->98%
This compound643.631691.2->95%
Intermediate 1 1021.28--75>95%
Boc Deprotection of Intermediate 1 to yield Intermediate 2

This step removes the t-Boc protecting group to expose the primary amine for subsequent coupling.[10]

Procedure:

  • Dissolve the JQ1-linker intermediate 1 (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

  • The resulting amine intermediate 2 (as a TFA salt) is used in the next step without further purification.

Quantitative Data:

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (LC-MS)
Intermediate 1 1021.281001.0->95%
Intermediate 2 920.13--~Quantitative>95%
Synthesis of the Final PROTAC (3)

This final step involves the amide coupling of the deprotected linker-JQ1 intermediate with pomalidomide.[11]

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

  • Add a solution of the amine intermediate 2 (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to afford the final PROTAC 3 .[12][13]

Quantitative Data:

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
Pomalidomide273.24281.0->98%
Intermediate 2 920.131041.1->95%
Final PROTAC 3 1175.34--45>99%

Characterization Data

CompoundAnalytical MethodExpected Result
Intermediate 1 1H NMR, 13C NMR, HRMSPeaks corresponding to both JQ1 and the t-Boc-PEG linker; accurate mass corresponding to the molecular formula.
Intermediate 2 HRMSAccurate mass corresponding to the deprotected amine.
Final PROTAC 3 1H NMR, 13C NMR, HRMS, HPLCPeaks corresponding to JQ1, the PEG linker, and pomalidomide; accurate mass corresponding to the final product; single peak in HPLC chromatogram.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Coupling of POI Ligand and Linker cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling of E3 Ligase Ligand JQ1 JQ1 (POI Ligand) Intermediate1 Intermediate 1 (JQ1-Linker-Boc) JQ1->Intermediate1 K2CO3, DMF Linker This compound Linker->Intermediate1 Intermediate1_deprotect Intermediate 1 (JQ1-Linker-Boc) Intermediate2 Intermediate 2 (JQ1-Linker-NH2) Intermediate1_deprotect->Intermediate2 TFA, DCM Intermediate2_couple Intermediate 2 (JQ1-Linker-NH2) Final_PROTAC Final PROTAC (JQ1-Linker-Pomalidomide) Intermediate2_couple->Final_PROTAC HATU, DIPEA, DMF Pomalidomide Pomalidomide (E3 Ligase Ligand) Pomalidomide->Final_PROTAC

Caption: Workflow for the three-step synthesis of a BRD4-targeting PROTAC.

PROTAC Mechanism of Action and BRD4 Signaling

PROTAC_MoA_BRD4_Signaling cluster_PROTAC_MoA PROTAC Mechanism of Action cluster_BRD4_Signaling BRD4 Signaling Pathway PROTAC PROTAC (JQ1-Linker-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-Cereblon) PROTAC->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex Cereblon Cereblon (E3 Ligase) Cereblon->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Degradation BRD4 Degradation Ubiquitination->Degradation Proteasome Proteasome Proteasome->Degradation BRD4_signal BRD4 Degradation->BRD4_signal reduces levels of PTEFb P-TEFb BRD4_signal->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcriptional Elongation RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-MYC) Transcription->Oncogenes Cell_Growth Tumor Cell Growth & Proliferation Oncogenes->Cell_Growth

Caption: PROTAC-mediated degradation of BRD4 and its effect on the c-MYC signaling pathway.

Conclusion

This document provides a comprehensive protocol for the synthesis of a PROTAC using the this compound linker. The described methodology, exemplified by the synthesis of a BRD4 degrader, can be adapted for the development of PROTACs targeting other proteins of interest by substituting the POI and E3 ligase ligands. The modular nature of this synthetic route allows for the facile generation of PROTAC libraries with varying linker lengths and compositions, which is crucial for optimizing degradation efficiency and pharmacokinetic properties. The successful characterization and application of these molecules hold significant promise for advancing targeted protein degradation as a therapeutic strategy.

References

Application Notes and Protocols for the Deprotection of t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed protocols for the deprotection of t-Boc-N-amido-PEG10-Br to yield the corresponding primary amine, a key intermediate for further functionalization. The presence of the polyethylene glycol (PEG) spacer enhances aqueous solubility and can reduce steric hindrance, while the terminal bromide allows for subsequent nucleophilic substitution reactions.

The primary method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in an organic solvent like dichloromethane (DCM). The mechanism proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine as an ammonium salt.

Chemical Reaction

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound based on established literature for similar compounds.

ParameterValueNotes
Reagent Trifluoroacetic Acid (TFA)A 20-50% solution in Dichloromethane (DCM) is commonly used.
Solvent Dichloromethane (DCM)Ensures good solubility of the starting material.
Reaction Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically started at 0 °C and then allowed to warm to room temperature.
Reaction Time 1 - 4 hoursReaction progress can be monitored by TLC or LC-MS.
Typical Yield >95%Generally high to quantitative yields are expected.

Experimental Protocols

Two primary protocols are provided below. Protocol A describes a standard work-up to isolate the amine as its TFA salt, which is often suitable for direct use in subsequent reactions. Protocol B details a method to obtain the free amine, which may be necessary for specific applications.

Protocol A: Deprotection to Yield the Amine TFA Salt

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution. For example, if you used 10 mL of DCM, add 10 mL of TFA. This creates a 50% TFA/DCM solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt.

  • Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.

  • Dry the product under vacuum to obtain the amine-PEG10-Br as a TFA salt.

Protocol B: Deprotection and Isolation of the Free Amine

Materials:

  • All materials from Protocol A

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

Procedure:

  • Follow steps 1-5 from Protocol A.

  • After the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Redissolve the residue in a small amount of DCM and transfer it to a separatory funnel.

  • Slowly and carefully add saturated aqueous NaHCO3 solution to neutralize the excess acid. Caution: CO2 gas will be evolved. Ensure adequate ventilation and pressure release.

  • Continue adding the NaHCO3 solution until the aqueous layer is basic (test with pH paper).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine-PEG10-Br.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the deprotection of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup_A Work-up A (TFA Salt) cluster_workup_B Work-up B (Free Amine) start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA cool->add_tfa react Stir at Room Temperature (1-4h) add_tfa->react concentrate_A Concentrate in vacuo react->concentrate_A To obtain TFA salt concentrate_B Concentrate in vacuo react->concentrate_B To obtain free amine precipitate Precipitate with cold Et2O concentrate_A->precipitate isolate_A Filter and Dry precipitate->isolate_A product_A Amine-PEG10-Br • TFA isolate_A->product_A neutralize Neutralize with NaHCO3 concentrate_B->neutralize extract Extract with DCM neutralize->extract dry Dry over Na2SO4 extract->dry concentrate_final Concentrate in vacuo dry->concentrate_final product_B Amine-PEG10-Br concentrate_final->product_B

Caption: Experimental workflow for the deprotection of this compound.

Characterization

The successful deprotection can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: Disappearance of the singlet corresponding to the nine protons of the t-butyl group (typically around 1.4 ppm).

  • Mass Spectrometry (MS): Observation of the molecular ion corresponding to the deprotected product, amine-PEG10-Br.

  • FT-IR Spectroscopy: Disappearance of the C=O stretch of the carbamate (around 1690 cm⁻¹).

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If TLC or LC-MS indicates the presence of starting material after 4 hours, the reaction time can be extended. Ensure that the TFA used is not old or degraded.

  • Product Solubility Issues during Work-up: The PEG chain enhances water solubility. During the basic work-up (Protocol B), it is important to perform multiple extractions with DCM to ensure complete recovery of the product from the aqueous layer.

  • Safety: Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The neutralization step with sodium bicarbonate should be performed slowly and with caution to control the effervescence of CO2 gas.

Application Notes and Protocols for t-Boc-N-amido-PEG10-Br Conjugation to a Protein of Interest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[1][2][3] These application notes provide a detailed protocol for the site-specific conjugation of a protein of interest with t-Boc-N-amido-PEG10-Br, a heterobifunctional PEGylation reagent.

This reagent features a terminal bromide group for covalent attachment to nucleophilic amino acid residues, primarily the thiol group of cysteine, via an alkylation reaction.[4][5][6] The other end of the PEG linker is capped with a tert-butyloxycarbonyl (t-Boc) protected amine. This protecting group allows for subsequent, specific modifications after its removal under acidic conditions, enabling the development of more complex bioconjugates.[7][]

Principle of the Method

The conjugation of this compound to a protein of interest is a two-step process. The first step involves the alkylation of a nucleophilic residue on the protein surface by the bromo-PEG reagent. Cysteine residues are the most common targets for this type of modification due to the high nucleophilicity of the thiol group.[4][6] The reaction is typically performed at a slightly basic pH to facilitate the deprotonation of the thiol group, increasing its reactivity.[4][5]

Following the PEGylation reaction and purification of the conjugate, the t-Boc protecting group can be removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose a primary amine.[7][] This newly available amine can then be used for further conjugation with other molecules, such as fluorescent dyes, targeting ligands, or other therapeutic agents.

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_conj PEGylation cluster_purify1 Purification cluster_deprotect Deprotection cluster_purify2 Final Purification cluster_char Characterization Prot_Prep Prepare Protein of Interest (e.g., buffer exchange, concentration adjustment) Reduce (Optional) Reduce Disulfide Bonds (e.g., with DTT or TCEP) Prot_Prep->Reduce Conjugation Conjugation Reaction: Add this compound (pH 7.5-8.5, Room Temp to 37°C) Reduce->Conjugation Purification1 Purify PEGylated Protein (e.g., SEC, IEX) Conjugation->Purification1 Deprotection t-Boc Deprotection (e.g., TFA in DCM) Purification1->Deprotection Purification2 Purify Deprotected Conjugate (e.g., Dialysis, SEC) Deprotection->Purification2 Characterization Characterize Final Product (SDS-PAGE, Mass Spec, HPLC) Purification2->Characterization

Figure 1. Experimental workflow for the conjugation of this compound to a protein.

Experimental Protocols

Materials
  • Protein of Interest (in a suitable buffer, e.g., PBS)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • (Optional) Reducing Agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 100 mM N-acetylcysteine or L-cysteine

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC, Ion-Exchange Chromatography - IEX)

  • Dialysis tubing or centrifugal concentrators

  • Standard laboratory equipment (pH meter, spectrophotometer, centrifuge, etc.)

Protocol 1: Conjugation of this compound to a Cysteine Residue
  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteine is in a disulfide bond, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond.

    • Remove the reducing agent by dialysis against the Reaction Buffer or using a desalting column.

  • PEGylation Reaction:

    • Dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 100 mM).

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle stirring. For some proteins, a higher temperature of up to 50°C for 6 hours may be beneficial, but this should be tested to ensure protein stability.[5][9]

  • Quenching the Reaction:

    • To stop the reaction, add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine or L-cysteine) and incubate for 1 hour at room temperature.

  • Purification of the PEGylated Protein:

    • Remove the excess PEG reagent and quenching reagent by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein.

    • Monitor the elution profile by measuring the absorbance at 280 nm.

    • Pool the fractions containing the PEGylated protein.

Protocol 2: t-Boc Deprotection of the PEGylated Protein
  • Preparation for Deprotection:

    • Lyophilize the purified PEGylated protein to remove the aqueous buffer.

    • Resuspend the lyophilized protein in the Deprotection Solution (50% TFA in DCM).

  • Deprotection Reaction:

    • Incubate the solution for 30 minutes to 2 hours at room temperature. The reaction time may need to be optimized to ensure complete deprotection without protein degradation.[7]

    • Monitor the deprotection by LC-MS if possible.

  • Removal of TFA and Protein Precipitation:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected protein by adding cold diethyl ether.

    • Centrifuge to pellet the protein and discard the supernatant.

    • Wash the protein pellet with cold diethyl ether to remove residual TFA.

  • Resuspension and Final Purification:

    • Air-dry the protein pellet.

    • Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Perform a final purification step using dialysis or a desalting column to remove any remaining salts and ensure the protein is in the correct buffer for downstream applications.

Characterization of the PEGylated Protein

The successful conjugation and purity of the PEGylated protein should be assessed using a combination of the following techniques:

Characterization TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight upon PEGylation.A band shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The sharpness of the band can indicate the homogeneity of the PEGylation.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the exact mass of the PEGylated protein and the degree of PEGylation.[10][11][12]An increase in mass corresponding to the mass of the attached PEG chains. The mass spectrum can reveal the distribution of species with different numbers of attached PEGs.[10][11]
HPLC (SEC or RP-HPLC) To assess the purity and aggregation state of the PEGylated protein.[11][13]A shift in the retention time of the PEGylated protein compared to the unmodified protein. SEC can be used to detect the presence of aggregates.
UV-Vis Spectrophotometry To determine the protein concentration.Measurement of absorbance at 280 nm.

Quantitative Data Summary

The following table provides representative data on the expected changes in protein properties after successful PEGylation. The exact values will vary depending on the protein of interest and the degree of PEGylation.

ParameterUnmodified ProteinPEGylated ProteinMethod of Analysis
Apparent Molecular Weight (SDS-PAGE) X kDa> X kDa (with a noticeable shift)SDS-PAGE
Molecular Weight (Mass Spectrometry) Y DaY + (n * MW of PEG10) DaMALDI-TOF or ESI-MS
Hydrodynamic Radius R nm> R nmDynamic Light Scattering (DLS)
In-vitro Half-life (in serum) T hours> T hoursIncubation in serum followed by Western Blot or ELISA
Biological Activity 100%Variable (may be slightly reduced)In-vitro activity assay specific to the protein

Note: 'n' represents the number of attached PEG chains.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Incomplete reduction of disulfide bonds.- Suboptimal reaction pH.- Insufficient molar excess of PEG reagent.- Protein instability under reaction conditions.- Ensure complete reduction with fresh reducing agents.- Optimize the pH of the reaction buffer (typically 7.5-8.5).- Increase the molar excess of the PEG reagent.- Perform the reaction at a lower temperature for a longer duration.
Protein Aggregation - High protein concentration.- Unfavorable buffer conditions.- Protein instability after modification.- Reduce the protein concentration during the reaction.- Screen different buffer compositions and pH.- Include stabilizing excipients in the buffer.
Incomplete t-Boc Deprotection - Insufficient reaction time with TFA.- Water contamination in the deprotection solution.- Increase the incubation time with TFA.- Use anhydrous DCM and fresh TFA.
Protein Denaturation during Deprotection - Harsh acidic conditions.- Minimize the deprotection time.- Ensure rapid and efficient removal of TFA.

Conclusion

The protocol described provides a comprehensive guide for the successful conjugation of this compound to a protein of interest. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for obtaining a well-defined and functional PEGylated protein for research and therapeutic applications. The ability to deprotect the t-Boc group offers the versatility to create more complex and tailored bioconjugates.

References

Application Notes and Protocols for t-Boc-N-amido-PEG10-Br in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of t-Boc-N-amido-PEG10-Br , a heterobifunctional Polyethylene Glycol (PEG) linker, in the development of ADCs.

The this compound linker features three key components:

  • A bromoacetyl group for covalent conjugation to thiol groups on the antibody.

  • A hydrophilic 10-unit PEG spacer to enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the ADC.[]

  • A t-Boc protected amine , which allows for sequential conjugation strategies. The t-Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group that can be removed under mild acidic conditions to reveal a primary amine for further modification or payload attachment.[2]

These characteristics make this compound a versatile tool for the modular construction of ADCs with tailored properties.

Data Presentation

The inclusion of a PEG10 linker in an ADC can significantly impact its biophysical and pharmacological properties. The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers, comparing them to non-PEGylated counterparts.

Table 1: Impact of PEGylation on ADC Pharmacokinetics

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)Reference
ADC-XNon-PEGylated300.5[3]
ADC-X-PEG12Linear PEG12600.25[3]

Note: Data is illustrative and based on trends observed in literature.[3] Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.

Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs

Cell LineADC ConstructIC50 (nM)Reference
HER2-positive (BT-474)Trastuzumab-MMAE0.5[4]
HER2-positive (BT-474)Trastuzumab-PEG-MMAE0.7[4]
HER2-negative (MCF-7)Trastuzumab-MMAE>1000[4]
HER2-negative (MCF-7)Trastuzumab-PEG-MMAE>1000[4]

Note: The inclusion of a PEG linker can sometimes slightly decrease in vitro potency due to steric hindrance, but this is often offset by improved in vivo performance.[5]

Table 3: Drug-to-Antibody Ratio (DAR) Characterization

Analytical MethodTypical Information ObtainedReference
UV-Vis SpectrophotometryAverage DAR[6]
Reverse-Phase HPLC (RP-HPLC)Distribution of light and heavy chains with different drug loads, allowing for weighted average DAR calculation.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)Precise mass of intact ADC and its fragments, providing detailed information on DAR distribution and heterogeneity.[7][8]

Experimental Protocols

Protocol 1: Antibody Reduction and Conjugation with this compound

This protocol describes the generation of free thiol groups on a monoclonal antibody through the reduction of interchain disulfide bonds, followed by conjugation with the bromoacetyl group of the this compound linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound linker

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Desalting columns (e.g., Sephadex G-25)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Antibody Reduction:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

    • Add a calculated amount of TCEP to the antibody solution to achieve a final molar ratio of TCEP to antibody of 2-5 fold excess over the number of disulfide bonds to be reduced. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[9]

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[9]

  • Purification of Reduced Antibody:

    • Remove the excess TCEP immediately after incubation using a pre-equilibrated desalting column with PBS, pH 7.2.[] This step is crucial to prevent re-oxidation of the thiol groups.

  • Linker Preparation:

    • Dissolve the this compound linker in DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the purified reduced antibody solution. A 5-10 fold molar excess of the linker over the generated thiol groups is recommended as a starting point.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[11]

  • Quenching the Reaction:

    • Add a quenching reagent such as N-acetylcysteine in a 20-fold molar excess over the linker to react with any unreacted bromoacetyl groups.[12]

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC from excess linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis at 280 nm) and the DAR using appropriate analytical techniques (see Protocol 2).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Here, we outline a general workflow for DAR determination using UV-Vis spectrophotometry and RP-HPLC.

A. DAR Determination by UV-Vis Spectrophotometry (Average DAR)

This method provides an estimation of the average DAR.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance of the payload (if it has a distinct chromophore).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law, correcting for the contribution of the payload's absorbance at 280 nm and the antibody's absorbance at the payload's maximum wavelength.[6]

  • The average DAR is the molar ratio of the payload to the antibody.

B. DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides information on the distribution of different drug-loaded species.

Procedure:

  • Reduce the ADC sample to separate the light and heavy chains using a reducing agent like DTT.

  • Inject the reduced sample onto a reversed-phase HPLC column (e.g., C4 or C8).

  • Elute the light and heavy chains using a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid).

  • The different drug-loaded species of the light and heavy chains will separate based on their hydrophobicity.

  • Integrate the peak areas of the different species in the chromatogram.

  • Calculate the weighted average DAR based on the relative peak areas and the number of drugs conjugated to each chain.[6]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potency and specificity of the ADC in killing cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.

    • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.[]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[]

Mandatory Visualizations

Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE)

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as a payload in ADCs. It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[][5]

MMAE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_endosome_lysosome Endosome/Lysosome cluster_cytoplasm Cytoplasm ADC ADC (Antibody-PEG10-Payload) Antigen Target Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosomal_Degradation Lysosomal Degradation (Linker Cleavage) Internalization->Lysosomal_Degradation Payload Free Payload (e.g., MMAE) Lysosomal_Degradation->Payload Tubulin α/β-Tubulin Dimers Payload->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of an ADC with a tubulin inhibitor payload.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using the this compound linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Start Monoclonal Antibody Reduction Antibody Reduction (TCEP/DTT) Start->Reduction Reduced_Ab Reduced Antibody (with free -SH groups) Reduction->Reduced_Ab Conjugation Thiol-Bromo Conjugation Reduced_Ab->Conjugation Linker This compound Linker->Conjugation ADC_Intermediate ADC Intermediate (t-Boc protected) Conjugation->ADC_Intermediate DAR_Analysis DAR Analysis (UV-Vis, RP-HPLC, LC-MS) ADC_Intermediate->DAR_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) DAR_Analysis->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cytotoxicity_Assay->In_Vivo_Studies Final_ADC Characterized ADC In_Vivo_Studies->Final_ADC

Caption: Workflow for ADC synthesis and characterization.

References

Application Notes and Protocols: Functionalizing Nanoparticles with t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic nanoparticles. PEGylation imparts a hydrophilic shield that can reduce protein adsorption, minimize recognition by the reticuloendothelial system (RES), and prolong systemic circulation time. This document provides detailed application notes and protocols for the functionalization of nanoparticles using a heterobifunctional PEG linker, t-Boc-N-amido-PEG10-Br.

This specific linker possesses a terminal bromo group for covalent attachment to thiol-functionalized nanoparticle surfaces and a t-Boc protected amine group. The t-Boc protecting group allows for subsequent deprotection under mild acidic conditions to expose a primary amine, which can then be used for the conjugation of targeting ligands, drugs, or imaging agents. These application notes will focus on silica nanoparticles as a model system.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and functionalization of silica nanoparticles. While the data presented here is based on studies with similar PEG linkers, it provides a representative overview of the expected outcomes when functionalizing nanoparticles with this compound.

Table 1: Influence of Synthesis Parameters on Silica Nanoparticle Size. [1]

SampleTMOS (mL)Ammonium Hydroxide (mL)Methanol (mL)Mean Diameter (nm)
10.234850 ± 8
20.2648110 ± 12
30.2948220 ± 25
40.21224350 ± 30

TMOS: Tetramethyl orthosilicate

Table 2: Effect of PEG Molecular Weight on Protein Adsorption on Functionalized Silica Nanoparticles. [1]

Nanoparticle TypePEG Molecular Weight (Da)Relative BSA Adsorption (%)
Bare SilicaN/A100
PEGylated Silica75075
PEGylated Silica200050
PEGylated Silica600035

BSA: Bovine Serum Albumin

Table 3: Physicochemical Characterization of Functionalized Nanoparticles.

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Silica Nanoparticles115 ± 50.15-25 ± 3
Thiol-Functionalized Silica118 ± 60.17-22 ± 4
PEGylated Silica (t-Boc protected)135 ± 80.19-15 ± 3
PEGylated Silica (amine deprotected)138 ± 70.20+10 ± 2

Note: The data in this table is illustrative and will vary based on the specific nanoparticle core material, size, and the density of surface functionalization.

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles

This protocol describes the synthesis of silica nanoparticles via the Stöber method.

Materials:

  • Tetramethyl orthosilicate (TMOS)

  • Ammonium hydroxide (28-30% solution)

  • Methanol, anhydrous

  • Ethanol, absolute

  • Deionized water

Procedure:

  • In a round-bottom flask, prepare a solution of ammonium hydroxide in methanol and deionized water according to the desired particle size as indicated in Table 1.

  • Stir the solution vigorously at room temperature.

  • Rapidly add the desired volume of TMOS to the stirring solution.

  • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

  • Collect the silica nanoparticles by centrifugation at 10,000 x g for 15 minutes.

  • Wash the nanoparticles three times with absolute ethanol, followed by three washes with deionized water. Resuspend the nanoparticles in ethanol for the next step.

Protocol 2: Thiol Functionalization of Silica Nanoparticles

This protocol details the surface modification of silica nanoparticles with thiol groups using (3-mercaptopropyl)trimethoxysilane (MPTMS).

Materials:

  • Silica nanoparticles (from Protocol 1)

  • (3-mercaptopropyl)trimethoxysilane (MPTMS)

  • Ethanol, anhydrous

  • Toluene, anhydrous

Procedure:

  • Disperse the synthesized silica nanoparticles in anhydrous ethanol at a concentration of 10 mg/mL.

  • In a separate flask, prepare a 5% (v/v) solution of MPTMS in anhydrous toluene.

  • Add the MPTMS solution to the nanoparticle suspension.

  • Reflux the mixture at 80°C for 4 hours under a nitrogen atmosphere with constant stirring.

  • Allow the reaction to cool to room temperature.

  • Collect the thiol-functionalized nanoparticles by centrifugation at 10,000 x g for 15 minutes.

  • Wash the nanoparticles three times with toluene and then three times with anhydrous ethanol to remove unreacted MPTMS.

  • Dry the thiol-functionalized nanoparticles under vacuum and store under an inert atmosphere.

Protocol 3: PEGylation with this compound

This protocol describes the covalent attachment of this compound to the thiol-functionalized nanoparticles.

Materials:

  • Thiol-functionalized silica nanoparticles (from Protocol 2)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • Deionized water

Procedure:

  • Disperse the thiol-functionalized silica nanoparticles in anhydrous DMF at a concentration of 5 mg/mL.

  • Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.

  • Add the this compound solution to the nanoparticle suspension in a 10:1 molar excess relative to the estimated surface thiol groups.

  • Add DIPEA to the reaction mixture to act as a base (2-3 molar equivalents relative to the bromo-PEG).

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Collect the PEGylated nanoparticles by centrifugation at 12,000 x g for 20 minutes.

  • Wash the nanoparticles three times with DMF, followed by three washes with absolute ethanol, and finally three washes with deionized water to remove unreacted PEG and other reagents.

  • Resuspend the t-Boc protected PEGylated nanoparticles in a buffer of choice (e.g., PBS) for storage or further modification.

Protocol 4: Deprotection of the t-Boc Group

This protocol outlines the removal of the t-Boc protecting group to expose the terminal amine.

Materials:

  • t-Boc protected PEGylated nanoparticles (from Protocol 3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Suspend the t-Boc protected PEGylated nanoparticles in DCM.

  • Prepare a solution of 20% TFA in DCM.

  • Add the TFA solution to the nanoparticle suspension and stir at room temperature for 1-2 hours.

  • Remove the DCM and TFA by rotary evaporation or by centrifugation and decantation, followed by washing with DCM.

  • Neutralize the resulting amine salt by resuspending the nanoparticles in PBS (pH 7.4).

  • Wash the deprotected nanoparticles three times with PBS to remove any residual TFA salts.

  • The amine-functionalized PEGylated nanoparticles are now ready for conjugation with other molecules.

Visualizations

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_pegylation PEGylation cluster_deprotection Deprotection & Conjugation s1 Stöber Method: TMOS, NH4OH, Ethanol s2 Silica Nanoparticles s1->s2 f1 Thiolation: MPTMS s2->f1 f2 Thiol-Functionalized Nanoparticles f1->f2 p1 Conjugation: This compound, DIPEA, DMF f2->p1 p2 t-Boc Protected PEGylated Nanoparticles p1->p2 d1 Deprotection: TFA, DCM p2->d1 d2 Amine-Functionalized PEGylated Nanoparticles d1->d2 d3 Conjugation of Targeting Ligand/Drug d2->d3

Caption: Experimental workflow for nanoparticle functionalization.

Cellular Uptake Signaling Pathways

PEGylated nanoparticles are typically internalized by cells through endocytosis. The two main pathways are clathrin-mediated and caveolae-mediated endocytosis.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space np PEGylated Nanoparticle receptor Receptor np->receptor clathrin_pit Clathrin-coated Pit receptor->clathrin_pit clathrin_vesicle Clathrin-coated Vesicle clathrin_pit->clathrin_vesicle Dynamin early_endosome Early Endosome clathrin_vesicle->early_endosome Uncoating late_endosome Late Endosome early_endosome->late_endosome recycling_endosome Recycling Endosome early_endosome->recycling_endosome lysosome Lysosome (Drug Release) late_endosome->lysosome recycling_endosome->receptor Recycling

Caption: Clathrin-mediated endocytosis pathway.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space np PEGylated Nanoparticle caveolae Caveolae np->caveolae caveolin_vesicle Caveolar Vesicle caveolae->caveolin_vesicle Dynamin caveosome Caveosome caveolin_vesicle->caveosome golgi Golgi Apparatus caveosome->golgi er Endoplasmic Reticulum caveosome->er

Caption: Caveolae-mediated endocytosis pathway.

References

Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing polyethylene glycol (PEG) linkers. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] The modular nature of PROTACs, consisting of a target protein ligand (warhead), an E3 ligase ligand (anchor), and a connecting linker, allows for systematic optimization of their physicochemical and pharmacological properties.[3][4] PEG linkers are frequently incorporated to enhance solubility, cell permeability, and to provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[5][6][7][8]

General Principles of PROTAC Synthesis with PEG Linkers

The synthesis of PROTACs with PEG linkers is typically approached in a modular fashion, allowing for the convergent assembly of the final molecule.[9] This involves the individual synthesis or acquisition of the warhead, the E3 ligase ligand, and a bifunctional PEG linker, followed by their sequential or final convergent coupling. Key synthetic strategies include:

  • Amide Bond Formation: A common method for connecting the components, often facilitated by standard peptide coupling reagents.

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used reaction for the final ligation step, offering high yields and functional group tolerance.[3][10][11]

  • Solid-Phase Synthesis: This technique can simplify purification by immobilizing one of the PROTAC components on a solid support during the synthesis.[12]

The length and composition of the PEG linker are critical parameters that must be optimized for each specific target and E3 ligase pair to achieve optimal degradation efficacy.[13]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using a PEG linker. These represent common procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes the coupling of a carboxylic acid-functionalized component (either warhead or E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Reagents and Materials:

    • Component A-COOH (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEGn-Boc (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Component A-PEGn-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.

Step 3: Final Amide Coupling with Component B

  • Reagents and Materials:

    • Component A-PEGn-NH2 (1.0 eq)

    • Component B-COOH (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Follow the procedure outlined in Step 1, using Component A-PEGn-NH2 and Component B-COOH as the coupling partners.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol describes the final coupling of an alkyne-functionalized component with an azide-functionalized component.

  • Reagents and Materials:

    • Component A-Alkyne (1.0 eq)

    • Component B-PEGn-Azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and activity of PROTACs with PEG linkers, compiled from various literature sources.

Table 1: Reaction Yields for Key Synthetic Steps

Reaction TypeE3 LigaseTarget ProteinLinkerYield (%)Reference
Amide CouplingVHLPXRPEG2-C672[14]
O-AlkylationCereblonBRD4PEG46-85[15]
Click Chemistry (CuAAC)VHL/CRBNBRD4PEG (0-4 units)up to 90[3]
Solid-Phase SynthesisPomalidomideBRD4Alkyl>99 (purity)[12]

Table 2: Degradation Efficacy of Representative PROTACs with PEG Linkers

PROTAC NameTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Cell LineReference
Compound 28PXRVHLPEG2-C61.141.4SNU-C4 HiBiT-PXR KI[14]
B03CDK9CereblonPEG7.62N/AMV4-11[1]
NR-11cp38αVHLPEG-basedPotent at nM conc.N/ABreast cancer cell lines[16]
Macro-PROTAC (22)BRD4VHLMacrocyclic PEGSimilar to MZ1N/AN/A[9]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex E3_Ligase->E3_Ligase Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments PROTAC_Synthesis_Workflow cluster_synthesis Modular Synthesis cluster_strategy_A Strategy A: Sequential Coupling cluster_strategy_B Strategy B: Sequential Coupling Warhead Target Protein Ligand (Warhead) Intermediate_A Warhead-Linker Intermediate Warhead->Intermediate_A Coupling 1 Final_PROTAC Final PROTAC Molecule Warhead->Final_PROTAC E3_Ligand E3 Ligase Ligand (Anchor) Intermediate_B Anchor-Linker Intermediate E3_Ligand->Intermediate_B Coupling 1 E3_Ligand->Final_PROTAC PEG_Linker Bifunctional PEG Linker PEG_Linker->Intermediate_A PEG_Linker->Intermediate_B Intermediate_A->Final_PROTAC Coupling 2 Intermediate_B->Final_PROTAC Coupling 2 Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Biological_Assay Biological Evaluation (e.g., Degradation Assay) Characterization->Biological_Assay

References

Application Notes and Protocols: Synthesis and Application of t-Boc-N-amido-PEG10-Br in the Development of PROTACs Targeting E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The choice of linker is critical as it influences the formation of a stable ternary complex, solubility, and pharmacokinetic properties of the PROTAC. This document provides detailed application notes and protocols for the use of t-Boc-N-amido-PEG10-Br, a versatile polyethylene glycol (PEG) linker, in the synthesis of PROTACs, with a focus on its reaction with E3 ligase ligands.

Introduction

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker component of a PROTAC is not merely a spacer but plays a crucial role in optimizing the efficacy of the degrader molecule.[3][4] PEG linkers, such as this compound, are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[5] The t-Boc protecting group on the terminal amine allows for a modular and controlled synthesis strategy. This document outlines the reaction of this compound with common E3 ligase ligands, providing detailed protocols and quantitative data to guide researchers in the development of novel PROTACs.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another target protein.[1]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Solid_Phase_PROTAC_Synthesis Resin Solid Support Resin Linker_Attach Attach Linker (e.g., Fmoc-protected PEG) Resin->Linker_Attach Fmoc_Deprotect Fmoc Deprotection (e.g., Piperidine) Linker_Attach->Fmoc_Deprotect E3_Ligand_Attach Couple E3 Ligase Ligand (e.g., Pomalidomide-COOH) Fmoc_Deprotect->E3_Ligand_Attach Final_Deprotect Deprotection of Linker (e.g., TFA for Boc) E3_Ligand_Attach->Final_Deprotect POI_Ligand_Attach Couple Target Protein Ligand (e.g., JQ1-COOH) Final_Deprotect->POI_Ligand_Attach Cleavage Cleavage from Resin (e.g., TFA) POI_Ligand_Attach->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

References

Application Notes and Protocols: Click Chemistry Applications of t-Boc-N-amido-PEG10-Br Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

t-Boc-N-amido-PEG10-Br is a heterobifunctional linker molecule that plays a crucial role in the field of bioconjugation and drug delivery. Its structure combines a tert-butyloxycarbonyl (t-Boc) protected amine, a flexible and hydrophilic polyethylene glycol (PEG) spacer of ten units, and a terminal bromide. The bromide serves as a versatile precursor for the introduction of various functional groups, most notably an azide, which is a key component for "click chemistry" reactions.

The PEG10 spacer enhances the solubility and pharmacokinetic properties of the conjugated biomolecules, while the t-Boc protecting group allows for orthogonal deprotection and subsequent conjugation, enabling the synthesis of complex biomolecular architectures.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in click chemistry, with a focus on their application in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Key Applications

  • Synthesis of Azido-PEG Linkers: The primary application of this compound is its conversion to the corresponding azide derivative, t-Boc-N-amido-PEG10-N3. This is achieved through a simple nucleophilic substitution reaction with an azide salt. The resulting azido-PEG linker is a key building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

  • Antibody-Drug Conjugates (ADCs): PEGylated linkers are widely used in the construction of ADCs to connect a monoclonal antibody to a cytotoxic payload.[] The hydrophilic PEG spacer can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life.[][4]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][5][] PEG linkers are integral to PROTAC design, connecting the target-binding ligand and the E3 ligase ligand. The length and composition of the linker are critical for the formation of a stable ternary complex and efficient protein degradation.[2][]

  • Bioconjugation and Surface Modification: The azide-functionalized PEG linker can be used to attach biomolecules to surfaces, nanoparticles, or other molecules functionalized with an alkyne group, enabling a wide range of applications in diagnostics and material science.

Data Presentation

Table 1: Quantitative Data for Nucleophilic Substitution of Halides to Azides

SubstrateReaction TimeYield (%)Reference
Benzyl bromide50 min98[7][8]
1-Bromohexane1.5 h95[7][8]
1-Bromooctane1.5 h96[7][8]
PEG-550 tosylateOvernight80[9]

Table 2: Quantitative Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

ReactantsCatalyst SystemSolventReaction TimeYield (%)Reference
Benzyl azide + PhenylacetyleneCuIPEG 4002 h95[8]
Azido-PEG-diamine + Tetra-alkyne coreCuSO4·5H2O, Sodium AscorbateDMF/H2OOvernight65[10]
Azido-PEG-diamine + Tri-alkyne coreCuSO4·5H2O, Sodium AscorbateDMF/H2OOvernight62[10]
scFv-azide + scFv-trialkyneCuSO4·5H2O, Sodium Ascorbate--74[10]

Experimental Protocols

Protocol 1: Synthesis of t-Boc-N-amido-PEG10-azide from this compound

This protocol describes the conversion of the terminal bromide of this compound to an azide group via nucleophilic substitution. The procedure is adapted from a general method for the synthesis of organic azides from halides using PEG 400 as a reaction medium.[7][8]

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Polyethylene glycol 400 (PEG 400)

  • Diethyl ether

  • Deionized water

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and sodium azide (1.2 mmol) in PEG 400 (0.1 g).

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, add deionized water (10 mL) to the reaction mixture.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the t-Boc-N-amido-PEG10-azide product. The product is often of sufficient purity for subsequent steps without further purification.

Expected Outcome:

The reaction is expected to proceed with a high yield, typically >90%, based on similar conversions of alkyl halides to azides.[7][8] The final product, t-Boc-N-amido-PEG10-azide, is a key intermediate for click chemistry reactions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general procedure for the copper(I)-catalyzed cycloaddition of an alkyne-containing molecule to the synthesized t-Boc-N-amido-PEG10-azide.

Materials:

  • t-Boc-N-amido-PEG10-azide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent (e.g., DMF/water mixture, DMSO)

  • Reaction vessel (e.g., Eppendorf tube or small vial)

Procedure:

  • Dissolve the t-Boc-N-amido-PEG10-azide (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • Prepare a stock solution of the copper catalyst premix:

    • For a 10 mM catalyst stock, mix equal volumes of a 20 mM CuSO4·5H2O solution and a 20 mM THPTA or TBTA solution.

  • Add the copper catalyst premix to the reaction mixture to a final concentration of 1-5 mol%.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method such as column chromatography, preparative HPLC, or precipitation.

Expected Outcome:

CuAAC reactions are known for their high efficiency and specificity, with yields often exceeding 90%.[10] The resulting triazole linkage is highly stable.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) - Antibody - Linker (PEG10) - Cytotoxic Drug Receptor Tumor-Specific Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release DNA DNA Damage Drug->DNA 5. Target Engagement Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Cytotoxicity

Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).

PROTAC_Synthesis_Workflow Start This compound Azidation Nucleophilic Substitution (NaN3, PEG 400) Start->Azidation Azide_Linker t-Boc-N-amido-PEG10-N3 Azidation->Azide_Linker Deprotection Boc Deprotection (e.g., TFA) Azide_Linker->Deprotection Amine_Azide_Linker H2N-PEG10-N3 Deprotection->Amine_Azide_Linker Amide_Coupling Amide Bond Formation (e.g., EDC, NHS) Amine_Azide_Linker->Amide_Coupling Target_Ligand Target Protein Ligand (with carboxylic acid) Target_Ligand->Amide_Coupling Intermediate Target Ligand-PEG10-N3 Amide_Coupling->Intermediate Click_Reaction CuAAC Click Chemistry (CuSO4, NaAsc) Intermediate->Click_Reaction E3_Ligand E3 Ligase Ligand (with alkyne) E3_Ligand->Click_Reaction PROTAC Final PROTAC Molecule Click_Reaction->PROTAC

Caption: Synthetic Workflow for a PROTAC using a Heterobifunctional PEG Linker.

References

Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs with t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the t-Boc-N-amido-PEG10-Br linker. The protocols outlined herein are based on established solid-phase synthesis methodologies and are intended to facilitate the rapid and efficient construction of PROTAC libraries for targeted protein degradation studies.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability. PEG-based linkers, like this compound, are often employed to enhance the aqueous solubility of PROTACs.

Solid-Phase Synthesis of PROTACs

Solid-phase synthesis offers a streamlined approach for the production of PROTACs, enabling the rapid assembly of diverse libraries by simplifying purification steps and allowing for the use of excess reagents to drive reactions to completion. The general strategy involves the immobilization of one of the PROTAC components (either the E3 ligase ligand or the POI ligand) onto a solid support, followed by the sequential addition of the linker and the other binding ligand. The final PROTAC is then cleaved from the resin and purified.

Experimental Protocols

This section details a representative protocol for the solid-phase synthesis of a PROTAC using this compound. The synthesis begins with the immobilization of an E3 ligase ligand (using pomalidomide as an example) onto a solid support, followed by linker attachment and coupling of the POI ligand.

Materials and Reagents
  • Aminomethylated polystyrene resin

  • Pomalidomide derivative with a suitable functional group for resin attachment

  • This compound

  • POI ligand with a nucleophilic functional group (e.g., a phenol or amine)

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection and cleavage

  • Scavengers (e.g., triisopropylsilane, water)

  • HPLC grade solvents for purification (e.g., acetonitrile, water, formic acid)

Protocol 1: Immobilization of E3 Ligase Ligand (Pomalidomide)
  • Resin Swelling: Swell aminomethylated polystyrene resin in DMF for 30 minutes.

  • Ligand Coupling: To the swollen resin, add a solution of a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Reaction: Shake the mixture at room temperature for 16 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Linker Attachment
  • Resin Swelling: Swell the pomalidomide-functionalized resin in a suitable solvent like DMF.

  • Boc Deprotection (if applicable to the immobilized ligand): Treat the resin with a solution of 20% piperidine in DMF to remove any Fmoc protecting groups.

  • Linker Coupling: To the resin, add a solution of this compound (2 eq.) and a suitable base such as DIPEA (4 eq.) in DMF.

  • Reaction: Shake the reaction mixture at room temperature for 24 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: POI Ligand Coupling
  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.

  • Neutralization: Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). Wash again with DCM (3x).

  • POI Ligand Coupling: To the resin, add a solution of the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Reaction: Shake the mixture at room temperature for 16 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage and Purification
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2 hours at room temperature.

  • Filtration: Filter the resin and collect the filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Precipitation: Precipitate the crude PROTAC by adding cold diethyl ether.

  • Purification: Purify the crude product by preparative reverse-phase HPLC.

  • Characterization: Characterize the purified PROTAC by LC-MS and NMR.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign. The values are illustrative and may vary depending on the specific ligands and reaction conditions used.

Synthesis Step Parameter Value Analytical Method
Resin Loading E3 Ligand Loading0.5 mmol/gUV-Vis Spectroscopy
Linker Coupling Coupling Efficiency>95%Kaiser Test
POI Ligand Coupling Coupling Efficiency>90%Kaiser Test
Final Product Crude Purity75-85%Analytical HPLC
Final Product Purified Yield15-30%Mass Measurement
Final Product Final Purity>98%Analytical HPLC
PROTAC Characterization Parameter Value
Molecular Weight (Expected) Varies based on ligandsVaries
Molecular Weight (Observed) Varies based on ligandsLC-MS
¹H NMR Conforms to structureNMR Spectroscopy
HPLC Retention Time VariesAnalytical HPLC

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Solid-Phase PROTAC Synthesis Workflow

Solid_Phase_Synthesis Start Start with Aminomethyl Resin Immobilize_E3 1. Immobilize E3 Ligase Ligand (e.g., Pomalidomide) Start->Immobilize_E3 Wash1 Wash Immobilize_E3->Wash1 Couple_Linker 2. Couple this compound Wash1->Couple_Linker Wash2 Wash Couple_Linker->Wash2 Deprotect_Boc 3. Boc Deprotection (TFA) Wash2->Deprotect_Boc Wash3 Wash & Neutralize Deprotect_Boc->Wash3 Couple_POI 4. Couple POI Ligand Wash3->Couple_POI Wash4 Wash Couple_POI->Wash4 Cleave 5. Cleave from Resin (TFA) Wash4->Cleave Purify 6. Purify (HPLC) Cleave->Purify Characterize 7. Characterize (LC-MS, NMR) Purify->Characterize Final_PROTAC Final PROTAC Characterize->Final_PROTAC

References

Application Notes and Protocols for Surface Modification of Biomaterials using t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of biomaterials is a critical strategy for enhancing their biocompatibility, reducing non-specific protein adsorption (biofouling), and enabling the targeted immobilization of bioactive molecules such as peptides, proteins, and drugs. Poly(ethylene glycol) (PEG) is a widely utilized polymer for this purpose due to its hydrophilicity, flexibility, and resistance to protein adhesion.[1] The heterobifunctional linker, t-Boc-N-amido-PEG10-Br, offers a versatile platform for surface functionalization. This molecule comprises a terminal bromo group for initial surface attachment, a ten-unit PEG spacer to confer the desired anti-fouling properties, and a tert-butyloxycarbonyl (Boc)-protected amine.[2] The Boc protecting group allows for a controlled, two-step modification process. First, the linker is immobilized via its bromo- functionality. Subsequently, the Boc group is removed under acidic conditions to expose a primary amine, which can then be used for the covalent attachment of a wide range of biomolecules.[3][4]

These application notes provide detailed protocols for the immobilization of this compound onto common biomaterial substrates (amine-functionalized silica or gold), the subsequent deprotection of the Boc group, and the final conjugation of a model carboxylated biomolecule.

Data Presentation

Table 1: Representative Surface Characterization Data

This table summarizes the expected changes in surface properties at each stage of the modification process. The values are illustrative and based on typical results reported for similar PEGylated surfaces.

Surface StageWater Contact Angle (°)N (1s) Atomic %C (1s) Atomic %O (1s) Atomic %Br (3d) Atomic %
Amine-Functionalized Substrate45 - 555 - 1060 - 7020 - 250
After PEG-Br Immobilization60 - 706 - 1165 - 7515 - 200.5 - 1.5
After Boc Deprotection55 - 657 - 1265 - 7515 - 200.5 - 1.5
After Biomolecule Conjugation65 - 75> 12> 75> 20< 0.5
Table 2: Illustrative Protein Adsorption Data

This table presents hypothetical data from a protein adsorption assay (e.g., ELISA or fluorescence-based) comparing the unmodified and modified surfaces.

SurfaceAdsorbed Protein (ng/cm²)
Unmodified Biomaterial250 ± 30
Amine-Functionalized Substrate220 ± 25
PEG-Amine Modified Surface25 ± 8

Experimental Protocols & Workflows

The overall workflow for the surface modification is depicted below. This involves three key stages: immobilization of the PEG linker, deprotection of the terminal amine, and conjugation of the target biomolecule.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Bioconjugation Substrate Amine-Functionalized Biomaterial Surface Immobilized Surface with Immobilized t-Boc-PEG10-Br Substrate->Immobilized PEG_Br This compound PEG_Br->Immobilized Alkylation Reaction Deprotection Boc Deprotection (TFA Treatment) Immobilized->Deprotection Amine_Surface Amine-Terminated PEG Surface Deprotection->Amine_Surface EDC_NHS EDC/NHS Amine_Surface->EDC_NHS Biomolecule Carboxylated Biomolecule (e.g., Protein) Final_Surface Biomolecule-Conjugated Surface Biomolecule->Final_Surface EDC_NHS->Final_Surface Amide Bond Formation

Figure 1: Overall experimental workflow for surface modification.

Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface

This protocol describes the covalent attachment of the PEG linker to a surface presenting primary amine groups. The reaction proceeds via nucleophilic substitution, where the surface amine displaces the bromide on the PEG linker.

Materials:

  • Amine-functionalized substrate (e.g., silica or gold modified with (3-aminopropyl)triethoxysilane (APTES) or cysteamine, respectively)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then water, followed by drying under a stream of inert gas.

  • Prepare a solution of this compound in the anhydrous solvent. A typical concentration is 10-20 mM.

  • Add DIPEA to the PEG-Br solution to act as a proton scavenger. A 2-3 molar excess relative to the PEG-Br is recommended.

  • Place the cleaned substrate in the reaction vessel and immerse it in the reaction solution.

  • Purge the vessel with inert gas and seal.

  • Allow the reaction to proceed for 12-24 hours at a slightly elevated temperature (e.g., 40-50 °C) with gentle agitation.

  • After the reaction, remove the substrate and rinse it sequentially with the reaction solvent, ethanol, and deionized water to remove any non-covalently bound material.

  • Dry the substrate under a stream of inert gas. The surface is now ready for characterization or the next deprotection step.

G Start Clean Amine- Functionalized Substrate Prep_Sol Prepare Solution of t-Boc-PEG10-Br and DIPEA in DMF Start->Prep_Sol Immerse Immerse Substrate in Solution Prep_Sol->Immerse React React for 12-24h at 40-50°C under N2 Immerse->React Rinse Rinse with DMF, Ethanol, and Water React->Rinse Dry Dry Substrate Rinse->Dry End Immobilized t-Boc-PEG10-Br Surface Dry->End

Figure 2: Workflow for PEG-Br immobilization.

Protocol 2: Boc Deprotection of Surface-Immobilized PEG

This protocol uses Trifluoroacetic acid (TFA) to remove the t-Boc protecting group, exposing a primary amine on the surface.

Materials:

  • Substrate with immobilized this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization solution (e.g., 5% DIPEA in DCM or saturated sodium bicarbonate solution)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare the deprotection solution: a mixture of 20-50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Immerse the substrate in the deprotection solution at room temperature.

  • Allow the reaction to proceed for 30-60 minutes.[5] The reaction releases isobutylene and carbon dioxide.[4]

  • Remove the substrate and immediately rinse with DCM to remove excess TFA.

  • Neutralize the surface by immersing it in the neutralization solution for 5-10 minutes. This step is crucial to deprotonate the newly formed amine trifluoroacetate salt.

  • Rinse the substrate thoroughly with DCM, followed by ethanol and deionized water.

  • Dry the substrate under a stream of inert gas. The surface now presents a terminal primary amine and is ready for bioconjugation.

G Start Immobilized t-Boc-PEG10-Br Surface TFA_Treat Immerse in 20-50% TFA/DCM for 30-60 min Start->TFA_Treat Rinse_DCM Rinse with DCM TFA_Treat->Rinse_DCM Neutralize Immerse in 5% DIPEA/DCM for 5-10 min Rinse_DCM->Neutralize Final_Rinse Rinse with DCM, Ethanol, and Water Neutralize->Final_Rinse Dry Dry Substrate Final_Rinse->Dry End Amine-Terminated PEG Surface Dry->End

Figure 3: Workflow for Boc deprotection.

Protocol 3: Conjugation of a Carboxylated Biomolecule via EDC/NHS Chemistry

This protocol describes the coupling of a molecule containing a carboxylic acid group (e.g., a protein, peptide, or small molecule drug) to the amine-terminated PEG surface using carbodiimide chemistry.

Materials:

  • Amine-terminated PEG-modified substrate

  • Biomolecule with a terminal carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M ethanolamine or hydroxylamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of the Biomolecule: a. Dissolve the carboxylated biomolecule in cold Activation Buffer. b. Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the same cold buffer. c. Add EDC and NHS to the biomolecule solution. A molar ratio of 5:2:1 (EDC:NHS:Biomolecule) is a good starting point. d. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Coupling to the Surface: a. Immediately add the activated biomolecule solution to the amine-terminated PEG surface. b. Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle agitation.

  • Quenching and Washing: a. Remove the coupling solution. b. Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS-esters on the biomolecule and any remaining surface amines. c. Wash the substrate extensively with Wash Buffer (e.g., 3 x 5 minutes) and then with deionized water to remove non-covalently bound biomolecules.

  • Final Steps: a. Dry the substrate under a stream of inert gas. b. Store the functionalized biomaterial under appropriate conditions to maintain the activity of the conjugated biomolecule.

G cluster_0 Biomolecule Activation cluster_1 Surface Coupling cluster_2 Quenching and Washing Activate Activate Carboxylated Biomolecule with EDC/NHS in MES Buffer Couple Incubate Surface with Activated Biomolecule in PBS (2-4h) Activate->Couple Start Amine-Terminated PEG Surface Start->Couple Quench Quench with Ethanolamine Couple->Quench Wash Wash with PBST and Water Quench->Wash Dry Dry and Store Wash->Dry End Biomolecule-Conjugated Surface Dry->End

Figure 4: Workflow for biomolecule conjugation.

References

Application Notes and Protocols for Quantifying Conjugation Efficiency of t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules and macromolecules such as peptides, proteins, and small molecule drugs, is a widely utilized strategy in drug development to improve pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased hydrodynamic size, leading to reduced renal clearance and extended circulation half-life, enhanced solubility of hydrophobic drugs, and shielding from proteolytic enzymes and the host immune system.

The t-Boc-N-amido-PEG10-Br is a heterobifunctional PEGylation reagent that provides a flexible PEG10 spacer. One terminus features a stable bromo group, a good leaving group that readily reacts with nucleophiles such as amines and thiols via alkylation. The other terminus is capped with a tert-butyloxycarbonyl (t-Boc) protected amine. This protecting group allows for a two-step conjugation strategy where the primary amine can be deprotected under acidic conditions post-conjugation for further modification.

These application notes provide detailed protocols for the conjugation of this compound to model amine and thiol-containing compounds, subsequent t-Boc deprotection, and the quantification of conjugation efficiency using High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Data Presentation

The conjugation efficiency of this compound is dependent on several factors, including the nature of the nucleophile, reaction pH, temperature, and stoichiometry of reactants. Below is a summary of expected conjugation efficiencies based on reactions with model compounds under optimized conditions.

Conjugation Partner (Nucleophile)Reaction pHMolar Ratio (PEG:Nucleophile)Reaction Time (hours)Temperature (°C)Expected Conjugation Efficiency (%)
Primary Amine (e.g., Lysine side chain)8.0 - 9.05:1242560 - 75
Thiol (e.g., Cysteine side chain)7.0 - 7.53:142585 - 95

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol describes a general procedure for the alkylation of a primary amine with this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a peptide with an accessible lysine residue)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • HPLC system with a C18 column

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with the reaction buffer to the desired concentration. A 5-fold molar excess of the PEG reagent over the amine is recommended as a starting point.

  • Conjugation Reaction:

    • Add the dissolved this compound to the solution of the amine-containing molecule.

    • Incubate the reaction mixture at room temperature (25°C) for 24 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification (Optional but Recommended):

    • The PEGylated product can be purified from excess PEG reagent and unreacted starting material using size-exclusion chromatography (SEC) or reversed-phase HPLC.

  • Analysis:

    • Analyze the reaction mixture by HPLC to determine the percentage of conjugated product.

    • Confirm the identity of the product by MALDI-TOF MS, expecting a mass shift corresponding to the addition of the t-Boc-N-amido-PEG10 moiety.

Protocol 2: Conjugation of this compound to a Thiol-Containing Molecule

This protocol outlines the procedure for the alkylation of a thiol group with this compound.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue)

  • 0.1 M Phosphate buffer, pH 7.2, containing 5 mM EDTA

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)

  • HPLC system with a C18 column

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in 0.1 M Phosphate buffer (pH 7.2) to a final concentration of 1-5 mg/mL. If the thiol is present as a disulfide bond, it must be reduced prior to conjugation using a reducing agent like DTT, followed by removal of the reducing agent.

    • Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with the reaction buffer. A 3-fold molar excess of the PEG reagent over the thiol is recommended as a starting point.

  • Conjugation Reaction:

    • Add the dissolved this compound to the solution of the thiol-containing molecule.

    • Incubate the reaction mixture at room temperature (25°C) for 4 hours with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., β-mercaptoethanol) to a final concentration of 50 mM to react with any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification (Optional but Recommended):

    • Purify the PEGylated product using SEC or reversed-phase HPLC.

  • Analysis:

    • Analyze the reaction mixture by HPLC to quantify the conjugation efficiency.

    • Confirm the mass of the conjugate by MALDI-TOF MS.

Protocol 3: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield a free amine.

Materials:

  • t-Boc protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diethyl ether (cold)

Procedure:

  • Reaction Setup:

    • Dissolve the t-Boc protected PEG-conjugate in DCM.

    • Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the dissolved conjugate.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Precipitation and Washing:

    • Remove the TFA and DCM under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the deprotected product.

    • Centrifuge to pellet the product and discard the supernatant.

    • Wash the pellet with cold diethyl ether two more times.

  • Drying and Analysis:

    • Dry the final product under vacuum.

    • Confirm the deprotection by MALDI-TOF MS, observing a mass loss corresponding to the t-Boc group (100.12 Da).

Protocol 4: Quantification of Conjugation Efficiency by HPLC

Procedure:

  • Method Development:

    • Develop a reversed-phase HPLC method that can resolve the unconjugated starting material, the PEGylated product, and any major side products. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point.

  • Standard Curve:

    • If absolute quantification is required, generate a standard curve using a purified and quantified sample of the starting material.

  • Sample Analysis:

    • Inject a known amount of the reaction mixture onto the HPLC system.

  • Calculation of Conjugation Efficiency:

    • Determine the peak areas of the unreacted starting material and the PEGylated product from the chromatogram.

    • Calculate the conjugation efficiency using the following formula:

    Conjugation Efficiency (%) = [Peak Area of Product / (Peak Area of Product + Peak Area of Starting Material)] x 100

    Note: This calculation assumes similar molar absorptivity for the starting material and the product. For more accurate quantification, a standard curve for the product is recommended.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Deprotection prep_peg Dissolve this compound conjugation Mix and Incubate prep_peg->conjugation prep_mol Dissolve Target Molecule prep_mol->conjugation quench Quench Reaction conjugation->quench hplc HPLC Analysis quench->hplc maldi MALDI-TOF MS Analysis quench->maldi deprotection t-Boc Deprotection quench->deprotection

Caption: Experimental workflow for conjugation and analysis.

G cluster_reaction Conjugation Reaction cluster_deprotection Deprotection PEG-Br t-Boc-NH-PEG10-Br PEG-X-R t-Boc-NH-PEG10-X-R PEG-Br->PEG-X-R + R-XH R-XH (X = NH or S) R-XH->PEG-X-R Boc-PEG-X-R t-Boc-NH-PEG10-X-R H2N-PEG-X-R H2N-PEG10-X-R Boc-PEG-X-R->H2N-PEG-X-R TFA

Caption: Chemical pathway of conjugation and deprotection.

Application Notes and Protocols: Purification of t-Boc-N-amido-PEG10-Br Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of t-Boc-N-amido-PEG10-Br, a heterobifunctional PEG linker, is a critical step in the development of various bioconjugates and drug delivery systems. The tert-butyloxycarbonyl (t-Boc) protecting group allows for controlled, stepwise conjugation, while the terminal bromide enables reactions such as quaternization or displacement. Achieving high purity of this linker is paramount to ensure the homogeneity and efficacy of the final product.

This document provides detailed protocols for the purification of this compound from a crude reaction mixture. The primary impurities in the synthesis, often arising from the Williamson ether synthesis of the PEG backbone, may include unreacted starting materials, byproducts from elimination reactions, and PEG oligomers of varying lengths. The purification strategies outlined below focus on removing these contaminants.

Purification Methodologies

Two primary chromatographic techniques are recommended for the purification of this compound: Silica Gel Column Chromatography and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method will depend on the scale of the synthesis, the impurity profile, and the desired final purity.

Silica Gel Column Chromatography

Silica gel chromatography is a cost-effective method suitable for medium to large-scale purifications. However, the polar nature of PEG compounds can lead to streaking and poor separation on silica. To mitigate these issues, a carefully selected gradient elution system is crucial.

Experimental Protocol:

  • Slurry Preparation: In a beaker, create a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% Dichloromethane (DCM)).

  • Column Packing: Wet pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. If the crude product is an oil, it can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the column.

  • Elution: Begin elution with a non-polar solvent such as DCM and gradually increase the polarity by introducing a polar solvent like methanol (MeOH) or a 1:1 mixture of ethanol (EtOH) and isopropanol (IPA) in chloroform. A slow, shallow gradient is recommended to improve separation.

    • Suggested Gradient:

      • 100% DCM (2 column volumes)

      • 0-5% MeOH in DCM (10 column volumes)

      • 5-10% MeOH in DCM (5 column volumes)

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC). The desired product is UV-inactive but can be visualized by staining with potassium permanganate or iodine.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Preparative Reversed-Phase HPLC (RP-HPLC)

Preparative RP-HPLC offers higher resolution and is ideal for achieving very high purity, especially for small to medium-scale purifications. A C18 column is typically used, and the separation is based on the hydrophobicity of the molecules.

Experimental Protocol:

  • System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Trifluoroacetic Acid (TFA) / 5% Acetonitrile with 0.1% TFA). Note: The t-Boc group can be labile under strongly acidic conditions; prolonged exposure to TFA should be avoided if possible. If sensitivity is a concern, formic acid can be used as a milder alternative.

  • Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Elution: Inject the sample onto the column and begin the gradient elution. The percentage of the organic solvent (e.g., Acetonitrile) is gradually increased to elute the compounds.

    • Suggested Gradient:

      • 5-50% Acetonitrile in Water (both with 0.1% TFA) over 30 minutes.

      • 50-95% Acetonitrile in Water (both with 0.1% TFA) over 5 minutes.

      • Hold at 95% Acetonitrile for 5 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at ~214 nm for the amide bond).

  • Product Isolation: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Combine the pure fractions, and if an acidic modifier was used, it may need to be neutralized before solvent evaporation. Lyophilization is often the preferred method for isolating the final product from aqueous solutions.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of a crude this compound reaction product using the described methods.

Purification MethodStarting Material Purity (%)Final Purity (%)Overall Yield (%)
Silica Gel Column Chromatography~70>95~60
Preparative RP-HPLC~70>99~45
Combined Method (Silica then HPLC)~70>99.5~40

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude Reaction Product Silica Silica Gel Column Chromatography Crude->Silica Initial Purification HPLC Preparative RP-HPLC Crude->HPLC Direct Purification (small scale) Analysis1 Purity Analysis (TLC, NMR) Silica->Analysis1 Analysis2 Purity Analysis (HPLC, LC-MS, NMR) HPLC->Analysis2 Analysis1->HPLC For higher purity PureProduct Pure this compound (>95%) Analysis1->PureProduct If purity is sufficient HighPurityProduct High Purity this compound (>99%) Analysis2->HighPurityProduct

Purification workflow for this compound.

Logical Relationship of Purification Steps

The following diagram illustrates the decision-making process for selecting a purification strategy.

Purification_Decision cluster_small cluster_large Start Start: Crude Product Scale Scale of Reaction? Start->Scale SmallScale Small Scale (<1g) Scale->SmallScale Small LargeScale Large Scale (>1g) Scale->LargeScale Large Purity Required Purity? SmallScale->Purity PrepHPLC Use Preparative HPLC LargeScale->Purity Silica Use Silica Gel Chromatography HighPurity >98% Purity->HighPurity High ModeratePurity 90-98% Purity->ModeratePurity Moderate Purity->PrepHPLC High Purity Purity->Silica Moderate Purity End End: Pure Product PrepHPLC->End Silica->End Silica_HPLC Silica Chromatography followed by Preparative HPLC

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length with t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing PROTAC linker length using t-Boc-N-amido-PEG10-Br.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1][2][3] Its primary function is to bring the POI and the E3 ligase into close proximity to facilitate the ubiquitination of the POI, leading to its degradation by the proteasome.[1][3] The linker's length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][3]

Q2: What are the advantages of using a PEG linker like this compound?

A2: Polyethylene glycol (PEG) linkers, such as this compound, offer several advantages in PROTAC design. Their inherent hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[3][4] The defined length of PEG units allows for systematic optimization of the linker length.[4] Additionally, the bifunctional nature of this compound (a Boc-protected amine and a reactive bromide) facilitates a modular and straightforward synthesis approach.[5]

Q3: How does linker length impact PROTAC efficacy?

A3: Linker length is a critical parameter for PROTAC activity. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[6][7] Conversely, a linker that is too long can lead to unproductive binding modes and a decrease in degradation efficiency due to increased flexibility and entropy.[6][7] Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair to achieve optimal degradation, often characterized by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[8]

Q4: What is the "hook effect" in the context of PROTACs?

A4: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where, at high concentrations, the degradation efficiency decreases. This is because the bifunctional PROTAC molecule can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation, rather than the required ternary complex.[9] Optimizing the linker and the overall properties of the PROTAC can help to mitigate this effect.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and optimization of PROTACs using this compound.

Problem 1: Incomplete Boc Deprotection
  • Symptom: NMR or Mass Spectrometry (MS) analysis of the deprotected linker or final PROTAC shows the presence of the Boc-protecting group.

  • Possible Causes:

    • Insufficient amount of deprotecting agent (e.g., trifluoroacetic acid - TFA).

    • Reaction time is too short.

    • Presence of acid-sensitive functional groups in the molecule that limit the harshness of the deprotection conditions.

  • Solutions:

    • Increase TFA concentration: A common condition for Boc deprotection is a solution of 20-50% TFA in a solvent like dichloromethane (DCM).[10]

    • Extend reaction time: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to ensure complete deprotection.

    • Alternative deprotection reagents: If the molecule is sensitive to strong acid, consider using milder conditions such as 4M HCl in dioxane.

    • Work-up procedure: After deprotection with TFA, it is crucial to remove the excess acid. This can be achieved by co-evaporation with a solvent like toluene or by neutralization with a mild base (e.g., saturated sodium bicarbonate solution) during aqueous work-up.[11]

Problem 2: Low Yield in the Alkylation Step
  • Symptom: Low yield of the desired product after reacting the bromide end of the PEG linker with a nucleophile (e.g., a phenol on the warhead or E3 ligase ligand).

  • Possible Causes:

    • Poor nucleophilicity of the substrate: The nucleophile may not be sufficiently reactive.

    • Steric hindrance: The reaction site may be sterically hindered.

    • Inappropriate base: The base used may not be strong enough to deprotonate the nucleophile effectively.

    • Side reactions: The alkyl bromide may undergo elimination reactions.

  • Solutions:

    • Optimize the base: Use a non-nucleophilic base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) to facilitate the reaction.

    • Increase reaction temperature: Gently heating the reaction mixture can improve the reaction rate, but monitor for potential degradation of starting materials.

    • Use a more reactive leaving group: If possible, consider synthesizing a linker with a better leaving group, such as an iodide or a tosylate.

    • Change the solvent: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction.

Problem 3: Difficulty in Purifying the Final PROTAC
  • Symptom: The final PROTAC product is difficult to separate from starting materials or byproducts using standard column chromatography.

  • Possible Causes:

    • High polarity of the PROTAC: The long PEG chain makes the molecule highly polar, leading to poor separation on normal-phase silica gel.

    • Presence of closely related impurities: Side products from the synthesis may have similar polarities to the desired product.[12]

  • Solutions:

    • Reverse-phase HPLC: High-performance liquid chromatography (HPLC) using a C18 column is often the most effective method for purifying polar molecules like PEGylated PROTACs.[13] A gradient of water and acetonitrile, often with a small amount of TFA (0.1%), is typically used as the mobile phase.[13]

    • Size Exclusion Chromatography (SEC): For very large PROTACs, SEC can be a useful purification technique to separate based on size.

    • Ion-Exchange Chromatography (IEX): If the PROTAC has a net charge, IEX can be an effective purification method.

Experimental Protocols

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a modular approach. The order of attachment (linker to warhead first, or linker to E3 ligase ligand first) may need to be optimized based on the specific chemistry of the ligands.

Caption: General workflow for PROTAC synthesis.

Protocol 1: Synthesis of a VHL-Ligand-PEG10-Linker Conjugate

This protocol describes the attachment of the this compound linker to a VHL E3 ligase ligand containing a phenolic hydroxyl group.

  • Alkylation:

    • Dissolve the VHL ligand (1 equivalent) in anhydrous DMF.

    • Add cesium carbonate (Cs2CO3, 2-3 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected VHL-ligand-PEG10 conjugate.

  • Boc Deprotection:

    • Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (3 times) to remove residual TFA.

    • The resulting amine-VHL-ligand-PEG10 conjugate (as a TFA salt) can be used in the next step without further purification.

Protocol 2: Degradation Assay (Western Blot)

This protocol outlines a general method to assess the degradation of a target protein induced by a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

G Cell Seeding Cell Seeding PROTAC Treatment PROTAC Treatment Cell Seeding->PROTAC Treatment 24h Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis 4-24h Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Determine DC50 & Dmax Determine DC50 & Dmax Data Analysis->Determine DC50 & Dmax G cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

Technical Support Center: t-Boc-N-amido-PEG10-Br Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-N-amido-PEG10-Br.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Conjugation Issues

  • Q: Why is my conjugation yield low?

    A: Low conjugation yield can be due to several factors:

    • Suboptimal Reaction Conditions: The pH, temperature, and reaction time may not be optimal for the specific nucleophile (amine or thiol) on your molecule. For instance, thiol alkylation is generally more efficient at a slightly basic pH (7.5-8.5) to ensure the thiol is in its more nucleophilic thiolate form.

    • Steric Hindrance: The conjugation site on your molecule may be sterically hindered, preventing the PEG reagent from accessing it.

    • Reagent Quality: The this compound may have degraded due to improper storage. It is sensitive to moisture and should be stored at -20°C.

    • Incorrect Molar Ratio: An insufficient excess of the PEG reagent may lead to incomplete conjugation. A molar excess of 2 to 20-fold of the PEG reagent over the protein/peptide is often a good starting point, but this may need to be optimized.[1]

  • Q: My reaction mixture shows multiple products on HPLC/SDS-PAGE. What is happening?

    A: The presence of multiple products indicates a heterogeneous reaction. This is a common challenge in PEGylation and can be caused by:

    • Multiple Conjugation Sites: If your protein or peptide has multiple accessible nucleophilic residues (e.g., several lysine or cysteine residues), the PEG chain can attach at different positions, resulting in a mixture of positional isomers.

    • Over-PEGylation: A large excess of the PEG reagent can lead to the attachment of multiple PEG chains to a single molecule (di-, tri-, or multi-PEGylated species). This can be controlled by adjusting the molar ratio of the PEG reagent to the substrate.

    • Side Reactions: The bromo group can potentially react with other nucleophilic residues on the protein, although it is most reactive towards thiols and amines.

  • Q: How can I improve the site-specificity of my conjugation?

    A: Achieving site-specific PEGylation is crucial for creating homogeneous conjugates. Strategies include:

    • Using a Molecule with a Single Reactive Site: If possible, engineer your protein or peptide to have a single, highly accessible nucleophilic residue, such as a unique cysteine.

    • Controlling Reaction pH: The reactivity of different nucleophiles is pH-dependent. For example, at a pH around 7, the N-terminal amine is generally more nucleophilic than the epsilon-amine of lysine, allowing for some degree of selectivity.

    • Enzymatic Ligation: Enzymatic methods, such as those using transglutaminase or sortase, can offer high site-specificity.[2]

2. t-Boc Deprotection Issues

  • Q: I am observing incomplete t-Boc deprotection. What should I do?

    A: Incomplete deprotection is usually due to insufficient acid concentration or reaction time.

    • Increase Reaction Time: For milder conditions, such as 4M HCl in dioxane, a longer reaction time (e.g., 1-6 hours) may be necessary.[3][4]

    • Increase Acid Concentration: Using a higher concentration of trifluoroacetic acid (TFA), for example, a 50% solution in dichloromethane (DCM), can lead to faster and more complete deprotection.[5][6]

    • Ensure Anhydrous Conditions: For reactions with HCl, it is crucial to use anhydrous solvents, as water can interfere with the reaction.

  • Q: My molecule is degrading during t-Boc deprotection. How can I prevent this?

    A: Degradation is often caused by the harsh acidic conditions.

    • Use Milder Acidic Conditions: If your molecule contains other acid-sensitive functional groups (e.g., esters), stronger acids like TFA might cause cleavage. In such cases, using 4M HCl in an anhydrous solvent like dioxane or ethyl acetate can be a milder alternative, though it may require longer reaction times.[4]

    • Optimize Reaction Time and Temperature: Minimize the exposure of your molecule to the acidic conditions by optimizing the reaction time. Running the reaction at a lower temperature (e.g., 0°C) can also help reduce degradation.

    • Use Scavengers: The t-butyl cation formed during deprotection can cause side reactions. Adding a scavenger like triisopropylsilane (TIS) or water can help to quench this reactive intermediate.

3. Purification Challenges

  • Q: How can I effectively purify my mono-PEGylated product?

    A: Purification is often the most challenging step in PEGylation. A combination of chromatographic techniques is typically required:

    • Size Exclusion Chromatography (SEC): This is effective for separating the PEGylated conjugate from the unreacted low-molecular-weight PEG reagent. However, it may not be able to resolve species with different degrees of PEGylation if the size difference is not significant.

    • Ion Exchange Chromatography (IEX): PEGylation can alter the overall charge of a molecule, especially if it reacts with a charged residue like lysine. This change in charge can be exploited for separation using IEX.

    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of a molecule, which can be used as a basis for separation.

    • Hydrophobic Interaction Chromatography (HIC): Similar to RP-HPLC, HIC separates based on hydrophobicity but under less denaturing conditions, making it suitable for proteins.

Data Presentation

Table 1: Comparison of t-Boc Deprotection Conditions

ReagentSolventTypical ConcentrationTemperature (°C)Typical TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 - Room Temp30 min - 2 hFast and efficient.[4][6]Harsh conditions, can cleave other acid-sensitive groups.[4]
Hydrochloric Acid (HCl)Dioxane or Ethyl Acetate4 M0 - Room Temp1 - 6 hMilder than TFA, good for molecules with acid-sensitive groups.[3][4]Slower reaction times, requires strictly anhydrous conditions.[4]

Table 2: General Reaction Conditions for Conjugation with this compound

NucleophilepHRecommended BufferMolar Ratio (PEG:Molecule)Temperature (°C)Typical Time
Thiol (e.g., Cysteine)7.5 - 8.5Phosphate or Borate5:1 to 20:1Room Temp2 - 24 h
Amine (e.g., Lysine)8.0 - 9.0Bicarbonate or Borate10:1 to 50:1Room Temp4 - 24 h

Note: These are starting conditions and should be optimized for each specific application.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide

  • Dissolve the Peptide: Dissolve the thiol-containing peptide in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Prepare the PEG Reagent: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.

  • Initiate the Reaction: Add the desired molar excess of the dissolved PEG reagent to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v).

  • Incubate: Allow the reaction to proceed at room temperature with gentle stirring for 2-24 hours. The optimal reaction time should be determined by monitoring the reaction progress using a suitable analytical technique (e.g., RP-HPLC).

  • Quench the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to consume any unreacted bromo-PEG.

  • Purification: Purify the PEGylated peptide using a combination of chromatographic techniques, such as SEC to remove excess PEG reagent followed by RP-HPLC to isolate the mono-PEGylated product.

Protocol 2: t-Boc Deprotection using TFA

  • Dissolve the Conjugate: Dissolve the purified t-Boc-PEGylated molecule in dichloromethane (DCM).

  • Add TFA: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% (v/v) solution.

  • Incubate: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by HPLC to ensure complete deprotection.

  • Remove Volatiles: Remove the DCM and excess TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.

  • Purification: The resulting amine-PEGylated molecule can be purified by RP-HPLC. The product will be the TFA salt of the amine.

Visualizations

experimental_workflow start Start dissolve_molecule Dissolve Target Molecule in Buffer start->dissolve_molecule prepare_peg Prepare t-Boc-PEG-Br in DMSO/DMF start->prepare_peg conjugation Conjugation Reaction (Control pH, Temp, Time) dissolve_molecule->conjugation prepare_peg->conjugation monitoring Monitor Reaction (HPLC/SDS-PAGE) conjugation->monitoring purification1 Purification Step 1 (e.g., SEC) monitoring->purification1 deprotection t-Boc Deprotection (TFA or HCl) purification1->deprotection purification2 Purification Step 2 (e.g., RP-HPLC) deprotection->purification2 characterization Characterization (MS, HPLC) purification2->characterization end End characterization->end troubleshooting_tree start Problem Observed low_yield Low Conjugation Yield start->low_yield multiple_products Multiple Products in HPLC start->multiple_products degradation Product Degradation start->degradation incomplete_deprotection Incomplete Deprotection start->incomplete_deprotection check_conditions Check Reaction Conditions (pH, Temp, Time) low_yield->check_conditions Action increase_ratio Increase PEG:Molecule Molar Ratio low_yield->increase_ratio Action check_reagent Check Reagent Quality low_yield->check_reagent Action reduce_ratio Reduce PEG:Molecule Molar Ratio multiple_products->reduce_ratio Action optimize_ph Optimize pH for Site-Specificity multiple_products->optimize_ph Action purification_strategy Refine Purification (IEX, HIC) multiple_products->purification_strategy Action milder_acid Use Milder Acid (e.g., HCl in Dioxane) degradation->milder_acid Action reduce_time_temp Reduce Deprotection Time/Temperature degradation->reduce_time_temp Action add_scavenger Add Scavenger (e.g., TIS) degradation->add_scavenger Action increase_acid_time Increase Acid Conc. or Reaction Time incomplete_deprotection->increase_acid_time Action ensure_anhydrous Ensure Anhydrous Conditions (for HCl) incomplete_deprotection->ensure_anhydrous Action

References

improving solubility of PROTACs containing t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing PROTACs containing t-Boc-N-amido-PEG10-Br and similar PEGylated linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I've synthesized my PROTAC using a this compound linker, but it has poor aqueous solubility. Isn't the PEG linker supposed to improve solubility?

A1: Yes, polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and improve aqueous solubility.[1] A PEG10 linker provides a significant hydrophilic component. However, the overall solubility of the PROTAC is a composite property influenced by the two ligands (the warhead and the E3 ligase binder) and the linker.[2] PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility and permeability despite the presence of a PEG chain.[3][4] If your warhead and E3 ligase ligand are highly hydrophobic, the PEG10 linker may not be sufficient to overcome their poor solubility characteristics.

Q2: What is the first step I should take to troubleshoot the poor solubility of my PEGylated PROTAC?

A2: The first step is to accurately quantify the solubility of your compound in relevant buffers (e.g., PBS, cell culture media, simulated intestinal fluids). This provides a baseline for evaluating improvement strategies. Subsequently, you should consider optimizing the buffer conditions. Simple changes to pH or ionic strength can sometimes improve solubility, especially if your PROTAC has ionizable groups.[5] For instance, PROTACs with basic nitrogen groups may exhibit higher solubility at a lower pH.[3]

Q3: Are there common formulation strategies that can significantly improve the solubility of my PROTAC for in vitro or in vivo studies?

A3: Absolutely. Several formulation technologies are highly effective for enhancing the solubility of poorly soluble molecules like PROTACs. The most common and successful approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix prevents crystallization and can maintain a supersaturated state in solution.[6][7]

  • Lipid-Based Formulations: These include nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), which encapsulate the PROTAC in tiny lipid droplets, improving its dispersion in aqueous environments.[8][9]

  • Cyclodextrin (CD) Inclusion Complexes: The hydrophobic PROTAC molecule can be encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves overall water solubility.[10][11]

The choice of strategy often depends on the specific PROTAC, the desired application (e.g., oral vs. intravenous administration), and the required concentration.[12][13]

Visualizing the PROTAC Mechanism and Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC and a suggested workflow for addressing solubility issues.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds Warhead PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligand Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of PROTAC-induced protein degradation.[6]

Solubility_Workflow Start Poorly Soluble PROTAC (with PEG10 Linker) Quantify 1. Quantify Baseline Solubility (e.g., in PBS, FaSSIF) Start->Quantify Optimize 2. Simple Buffer Optimization (Adjust pH, Ionic Strength) Quantify->Optimize Check Solubility Sufficient? Optimize->Check Formulate 3. Screen Advanced Formulations Check->Formulate No End Proceed to In Vitro / In Vivo Studies Check->End Yes ASD Amorphous Solid Dispersion (ASD) Formulate->ASD Nano Nanoemulsion (SNEDDS) Formulate->Nano CD Cyclodextrin Complex Formulate->CD Analyze 4. Characterize & Analyze Formulations (Solubility, Stability, Particle Size) ASD->Analyze Nano->Analyze CD->Analyze Select 5. Select Optimal Formulation Analyze->Select Select->End

Caption: Decision workflow for improving PROTAC solubility.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution / Next Step
PROTAC precipitates immediately upon dilution from DMSO stock into aqueous buffer. The PROTAC's intrinsic aqueous solubility is extremely low, and the concentration exceeds its thermodynamic solubility limit.1. Lower Final Concentration: Determine the maximum achievable concentration in your final buffer. 2. Use Co-solvents: If compatible with your assay, consider adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer. 3. Proceed to Advanced Formulations: If the required concentration cannot be reached, an advanced formulation (ASD, nanoemulsion, etc.) is necessary.
Solubility is highly variable between experiments. 1. Inconsistent DMSO Stock Concentration: Errors in weighing the compound or dissolving it. 2. Buffer Instability: The PROTAC may be degrading in the buffer over time. 3. Amorphous vs. Crystalline Form: The solid form of the PROTAC may be inconsistent, with amorphous material often being more soluble but less stable than the crystalline form.[14]1. Verify Stock Concentration: Use UV-Vis or HPLC to confirm the concentration of your DMSO stock. 2. Assess Stability: Use HPLC to measure the concentration of the PROTAC in your aqueous buffer over time (e.g., 0, 2, 6, 24 hours) to check for degradation. 3. Characterize Solid State: Use techniques like X-ray powder diffraction (XRPD) to understand the solid form of your material.
Amorphous Solid Dispersion (ASD) formulation does not improve solubility. 1. Incorrect Polymer Choice: The chosen polymer (e.g., HPMCAS, PVPVA) may not have favorable interactions with your specific PROTAC to maintain a supersaturated state.[12] 2. Low Drug Loading: The amount of PROTAC in the dispersion may be too low to see a significant effect. 3. Drug Crystallization: The drug may have crystallized out of the dispersion during preparation or storage.[7]1. Screen Different Polymers: Test a panel of polymers with different properties (e.g., HPMCAS, Soluplus®, Eudragit®). 2. Test Higher Drug Loadings: Prepare ASDs with increasing drug loads (e.g., 10%, 20%, 30% w/w) and measure the resulting supersaturation.[7] 3. Confirm Amorphous State: Analyze the prepared ASD using XRPD or differential scanning calorimetry (DSC) to ensure the PROTAC is still in an amorphous state.
Nanoemulsion formulation is cloudy or separates over time. 1. Suboptimal Component Ratios: The ratio of oil, surfactant, and co-surfactant is not optimized for your PROTAC, leading to instability.[8] 2. Incorrect Preparation Method: The energy input (for high-energy methods) or component addition order (for low-energy methods) was incorrect.[15]1. Optimize Formulation: Systematically vary the ratios of the oil, surfactant, and co-surfactant to create a phase diagram and identify the region of stable nanoemulsion formation. 2. Refine Preparation Technique: Ensure proper homogenization speeds/times or follow the precise steps for phase inversion methods.

Summary of Quantitative Solubility Data

The following table summarizes reported solubility enhancements for different PROTACs using various formulation strategies.

PROTAC NameFormulation StrategyExcipients UsedBaseline SolubilityEnhanced Solubility / SupersaturationFold IncreaseReference
ARV-825 Self-Nanoemulsifying Preconcentrate (ARV-SNEP)Dimethyl acetamide, Medium chain triglycerides, Kolliphor ELP< 7 µg/mL (Aqueous)Data not quantified, but described as "significantly enhanced"-[8][9]
AZ1 Amorphous Solid Dispersion (ASD) by Slurry ConversionHPMCAS48.4 ± 2.6 µg/mL (in FaSSIF)Up to 2-fold increase in drug supersaturation~2x[7][16]
LC001 Cyclodextrin Inclusion Complex (Ternary)Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) & TPGS polymer0.016 ± 0.006 mg/mL (in pH 6.8 buffer)~19.3 mg/mL (calculated from 21.5 mmol/L)~1200x[10]
ARCC-4 Amorphous Solid Dispersion (ASD) by VCMHPMCAS or Eudragit® L 100-55Data not quantified, but physical mixtures did not improve dissolution"Pronounced supersaturation... without precipitation"-[9][17]

Note: FaSSIF = Fasted State Simulated Intestinal Fluid; VCM = Vacuum Compression Molding.

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol is a general method for preparing ASDs for initial screening.

Materials:

  • PROTAC compound

  • Polymer (e.g., HPMCAS, Kollidon® VA64)

  • Volatile solvent system capable of dissolving both PROTAC and polymer (e.g., Dichloromethane/Ethanol 4:1 v/v)[18]

  • Glass vials

  • Vacuum oven

Methodology:

  • Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 20% w/w). Dissolve both components completely in the chosen solvent system in a glass vial.

  • Solvent Evaporation: Place the vial in a vacuum oven at a temperature well below the boiling point of the solvent (e.g., 40-70°C).[18]

  • Drying: Allow the solvent to evaporate slowly overnight under vacuum until a solid film or powder is formed.

  • Collection: Carefully scrape the solid ASD material from the vial.

  • Characterization (Recommended): Before dissolution testing, confirm the amorphous nature of the PROTAC within the dispersion using XRPD or DSC.

  • Solubility Testing: Weigh the ASD powder and disperse it in the desired aqueous buffer. Measure the concentration of the dissolved PROTAC over time using a validated HPLC method to determine the degree and duration of supersaturation.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common method for forming an inclusion complex to enhance solubility.

Materials:

  • PROTAC compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD))[10]

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Freeze-dryer

Methodology:

  • Stoichiometry Determination (Optional but Recommended): Use a phase solubility study or Job's plot method to determine the optimal molar ratio of PROTAC to cyclodextrin (often 1:1).[19][20]

  • Preparation of Aqueous Solution: Dissolve the cyclodextrin in deionized water to form a clear solution.

  • Complexation: Add the PROTAC powder to the cyclodextrin solution in the determined molar ratio.

  • Sonication: Place the vial in an ultrasonic bath and sonicate for 1-2 hours to facilitate the inclusion of the PROTAC into the cyclodextrin cavity.[19] The solution may become clearer as the complex forms.

  • Freeze-Drying (Lyophilization): Flash-freeze the resulting aqueous solution (e.g., using liquid nitrogen) and lyophilize it for 48-72 hours until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.

  • Solubility Testing: Dissolve the complex in the desired buffer and measure the PROTAC concentration by HPLC. Compare this to the solubility of the unformulated PROTAC.

References

Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides solutions to common issues encountered during the Boc deprotection of polyethylene glycol (PEG) linkers. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

1. Why is my Boc deprotection incomplete?

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1][2][3] A study comparing 55% TFA in dichloromethane (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides, suggesting that incomplete deprotection with 100% TFA might be due to poor resin swelling and limited solvent transfer.[4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are carried out at room temperature, some substrates may require longer reaction times or gentle heating.[1][5]

  • Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.

  • Solvent Issues: The choice of solvent is crucial for ensuring that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase the concentration of the acid (e.g., move from 20% TFA in DCM to 50% TFA in DCM).

  • Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.

  • Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[2]

  • Ensure the chosen solvent provides good solubility for your PEGylated compound.

2. I am observing side products after deprotection. What could be the cause?

  • Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[6][7]

  • Acid-Labile Functional Groups: If your molecule contains other acid-sensitive functional groups, such as certain esters or other protecting groups (e.g., trityl), they may be cleaved under the acidic deprotection conditions.[8] One user reported that while TFA in DCM led to 100% Boc deprotection in 30 minutes, it also resulted in a 10-20% loss of their ester bonds.[8]

Troubleshooting Steps:

  • Use of Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, thioanisole, or a cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT).[9][10] A frequently used non-malodorous mixture is TFA/TIS/water (95:2.5:2.5).[9][10]

  • Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods:

    • Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.[5][11]

    • Lewis Acid Catalysis: Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[3]

    • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[12]

3. How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine, being more polar, will typically have a lower Rf value than the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic signal of the tert-butyl protons of the Boc group (a singlet at ~1.4 ppm).

4. What is the best way to work up the reaction and isolate the deprotected product?

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help to remove residual traces of TFA.[2]

  • Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1][2] This should be done carefully to avoid hydrolysis of any base-labile groups.

  • Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.[13]

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperatureReference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp[1][2]
Trifluoroacetic Acid (TFA)95% (with scavengers)-1 - 4 hoursRoom Temp[9][10]
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp[2]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)PurposeReference
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger[9][10]
Water2.5 - 5%Carbocation Scavenger[9][10]
Thioanisole5%Carbocation Scavenger, Protects Methionine[9]
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine[9]
Phenol5%Carbocation Scavenger[9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Analytical Monitoring by HPLC

  • Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately, for example, by diluting it in a mobile phase containing a neutralizing agent.

  • Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

  • Use the calibration curve to quantify the conversion and monitor the reaction progress over time.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_workup Work-up & Isolation cluster_analysis Analysis start Boc-PEG Linker reaction Dissolve in DCM Add TFA +/- Scavengers start->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Remove Volatiles (Rotoevaporation) monitor->workup neutralize Neutralization (aq. NaHCO3) workup->neutralize product Deprotected PEG-Amine neutralize->product analysis Characterize Product (NMR, MS) product->analysis

Caption: Experimental workflow for Boc deprotection of PEG linkers.

troubleshooting_tree cluster_incomplete Incomplete Reaction cluster_side_products Side Products issue Problem Encountered incomplete Incomplete Deprotection issue->incomplete Check TLC/LC-MS side_products Side Product Formation issue->side_products Check MS/NMR sol1 Increase Acid Conc. incomplete->sol1 sol2 Extend Reaction Time incomplete->sol2 sol3 Change Solvent incomplete->sol3 sol4 Add Scavengers (TIS, Water) side_products->sol4 sol5 Use Milder Conditions (Thermal, Lewis Acid) side_products->sol5

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

how to avoid aggregation of protein conjugates with t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the aggregation of protein conjugates when using the thiol-reactive PEGylation reagent, t-Boc-N-amido-PEG10-Br.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

A: this compound is a heterobifunctional PEGylation reagent. It contains two key functional groups:

  • Bromoacetyl Group (-Br): This is an electrophilic group that selectively reacts with nucleophilic thiol (sulfhydryl) groups, primarily found on the side chains of cysteine residues in proteins.[1][2] This reaction forms a stable thioether bond.

  • t-Boc Protected Amine (t-Boc-N-): The tert-butyloxycarbonyl (t-Boc) group is a protecting group for a primary amine. It is stable under the conditions required for the thiol reaction but can be removed later under mild acidic conditions to expose the amine for subsequent conjugation steps if needed.[3][4]

  • PEG10 Spacer: The polyethylene glycol (PEG) chain consists of 10 repeating ethylene glycol units. This hydrophilic spacer enhances the solubility and stability of the resulting protein conjugate, can reduce its immunogenicity, and increases its hydrodynamic size.[5][6][7][8]

The primary conjugation reaction involves the alkylation of a protein's cysteine residue by the bromoacetyl group of the PEG reagent.

Q2: Why is my protein conjugate aggregating after reaction with this compound?

A: Protein aggregation during or after conjugation is a common issue that can compromise the efficacy and safety of the final product.[9][10] Several factors can cause aggregation:

  • Conformational Changes: Covalent modification of amino acid residues can disrupt the delicate balance of forces that maintain the protein's native three-dimensional structure. This can lead to partial unfolding, exposing hydrophobic regions that then interact with each other, causing aggregation.[11][12][13]

  • Incorrect pH: The pH of the reaction buffer is critical. Suboptimal pH can alter the charge distribution on the protein surface, leading to reduced electrostatic repulsion between protein molecules and promoting aggregation.[11][12] For thiol-bromoacetyl reactions, a pH range of 6.5-7.5 is typically recommended to ensure the cysteine's thiol group is sufficiently nucleophilic while minimizing side reactions.[14][15]

  • High Concentrations: High concentrations of either the protein or the PEG reagent can increase the frequency of intermolecular interactions, leading to the formation of aggregates.[11]

  • Environmental Stress: Factors like elevated temperature, vigorous stirring (shear stress), or multiple freeze-thaw cycles can denature the protein and induce aggregation.[11][12][16]

  • Chemical Modifications: The conjugation process itself is a chemical modification that can alter the protein's surface properties and stability.[11]

Q3: How can I optimize the conjugation reaction to minimize aggregation?

A: Optimization is key to a successful conjugation. Consider the following parameters:

  • Control the pH: Maintain the reaction pH between 6.5 and 7.5. This range favors the specific reaction between the bromoacetyl group and the thiolate anion of cysteine while minimizing protein instability.[14][15]

  • Optimize Molar Ratio: Titrate the molar ratio of the PEG reagent to the protein. Start with a low ratio (e.g., 1:1 or 2:1) and gradually increase it. Using a large excess of the PEG reagent can lead to over-conjugation and aggregation.

  • Lower the Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the conjugation reaction and the aggregation process, providing better control.[17]

  • Use Stabilizing Excipients: Additives can significantly improve protein stability.[9][18][19] Consider including:

    • Amino Acids: Arginine and glutamate can help prevent aggregation.[20]

    • Sugars/Polyols: Sucrose, trehalose, or glycerol act as cryoprotectants and stabilizers.

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or 80 can prevent surface-induced aggregation.[18][21]

Q4: What analytical techniques can I use to detect and quantify aggregation?

A: It is crucial to monitor aggregation throughout the process. The two most common and powerful techniques are:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size.[] Aggregates, being larger than the monomeric conjugate, will elute earlier from the column.[23] This technique can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.[23][24]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.[25][26] It is highly sensitive to the presence of even small amounts of large aggregates and can provide the average particle size and a polydispersity index (PDI), which indicates the heterogeneity of the sample.[25][27][28][29]

Q5: How should I purify and store my final conjugate to ensure long-term stability?

A: Proper handling after the reaction is critical.

  • Purification: Size exclusion chromatography (SEC) is often the preferred method for purifying PEGylated proteins, as it efficiently separates the larger conjugate from unreacted protein, unreacted PEG reagent, and other small molecules.[][30][31] Ion-exchange chromatography (IEX) can also be used, as PEGylation can shield surface charges, altering the protein's elution profile.[][30]

  • Storage: Store the purified conjugate in a carefully chosen buffer, often containing the same types of stabilizing excipients used during the reaction (e.g., arginine, glycerol). For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[32]

Troubleshooting Guide

This guide addresses common problems encountered during protein conjugation and provides actionable solutions.

Problem ObservedPossible Cause(s)Recommended Solution(s)
High aggregation detected immediately after the reaction. 1. pH is outside the optimal range (6.5-7.5). [11] 2. Protein concentration is too high. [11] 3. Molar excess of PEG reagent is too high. 4. Reaction temperature is too high. [11]1. Verify buffer pH. Use a phosphate or HEPES buffer within the pH 6.5-7.5 range. 2. Reduce protein concentration. If possible, perform the reaction at a lower protein concentration (<5 mg/mL). 3. Perform a molar ratio titration. Test ratios from 1:1 to 10:1 (PEG:Protein) to find the optimal balance between efficiency and aggregation. 4. Lower reaction temperature. Conduct the incubation at 4°C overnight instead of room temperature for a shorter period.
Precipitate is visible in the reaction tube. 1. Severe aggregation. The protein has fallen out of solution. 2. Buffer incompatibility. 1. Immediately add stabilizing excipients. Try adding L-Arginine (e.g., 50 mM) or glycerol (e.g., 5-10% v/v).[20] 2. Screen different buffers. Test alternative buffer systems (e.g., HEPES instead of phosphate). 3. Re-evaluate all reaction parameters (pH, concentration, temperature) as this indicates a significant issue.
Aggregation increases during purification (e.g., on SEC column). 1. Mobile phase (buffer) is destabilizing. 2. Interaction with the chromatography resin. 1. Optimize the mobile phase. Ensure the purification buffer has an optimal pH and ionic strength for your protein. Include stabilizers like 50 mM L-Arginine or 150 mM NaCl if appropriate. 2. Use a high-quality, inert SEC column. Ensure the system is clean and properly equilibrated before injection.[33][34]
Conjugate is stable after purification but aggregates upon storage. 1. Inappropriate storage buffer. 2. Freeze-thaw cycles. [11] 3. Long-term instability. 1. Formulate the storage buffer. Add cryoprotectants/stabilizers like 10-20% glycerol or sucrose.[32] 2. Aliquot the sample. Store in single-use volumes at -80°C to avoid repeated freezing and thawing. 3. Perform a long-term stability study at different temperatures (4°C, -20°C, -80°C) to determine the best storage condition.

Data Presentation

Optimizing reaction parameters is crucial. The tables below provide illustrative data on how pH and reagent stoichiometry can affect conjugation outcomes.

Table 1: Effect of Reaction pH on Aggregation (Illustrative data for a model protein)

Reaction pHMonomer (%)Aggregate (%)
5.5928
6.5982
7.0 99 1
7.5973
8.58515

Table 2: Effect of PEG:Protein Molar Ratio on Conjugation and Aggregation (Illustrative data for a model protein at pH 7.0)

Molar Ratio (PEG:Protein)Unconjugated Protein (%)Conjugated Monomer (%)Aggregate (%)
1:160391
3:125732
5:1 5 92 3
10:1<18812
20:1<17525

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

1. Materials:

  • Purified protein with at least one accessible cysteine residue.
  • This compound reagent.
  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2.
  • Quenching Solution: 1 M N-acetyl-cysteine or L-cysteine in water.
  • Degassing equipment for buffers.

2. Procedure:

  • Buffer Preparation: Thoroughly degas the Reaction Buffer to remove dissolved oxygen, which can oxidize free thiols.
  • Protein Preparation: Dissolve or dialyze the protein into the degassed Reaction Buffer to a final concentration of 1-5 mg/mL. Note: If the protein is stored with a reducing agent like DTT, it must be removed via dialysis or a desalting column immediately before conjugation.
  • Reagent Preparation: Immediately before use, dissolve the this compound reagent in a small amount of anhydrous DMSO or DMF, then dilute to the final desired concentration using the Reaction Buffer.
  • Conjugation Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution. Mix gently by inversion or slow rotation. Do not vortex.
  • Incubation: Incubate the reaction mixture at 4°C for 12-18 hours or at room temperature for 2-4 hours. The optimal time and temperature should be determined empirically.[35]
  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. This will react with any excess bromoacetyl reagent. Incubate for 30 minutes at room temperature.
  • Purification: Purify the conjugate from excess reagents and potential aggregates using Size Exclusion Chromatography (SEC) with a suitable buffer (e.g., PBS, pH 7.4).
  • Analysis: Analyze the purified fractions using SDS-PAGE, SEC-HPLC, and DLS to confirm conjugation and assess aggregation.

Protocol 2: Quantifying Aggregation with Size Exclusion Chromatography (SEC-HPLC)

1. Materials:

  • HPLC system with a UV detector.
  • SEC column suitable for the molecular weight range of the protein and its potential aggregates.
  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, filtered (0.1 µm) and degassed.[34]
  • Protein conjugate sample.

2. Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for an analytical column) until a stable baseline is achieved.[34]
  • Sample Preparation: Filter the protein conjugate sample through a low-protein-binding 0.22 µm syringe filter.
  • Injection: Inject a defined amount of the sample (e.g., 20-50 µg) onto the column.
  • Data Acquisition: Monitor the elution profile at 280 nm.
  • Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomeric peak. Calculate the percentage of aggregation as: % Aggregation = (Area_Aggregates / (Area_Aggregates + Area_Monomer)) * 100

Visualizations

Conjugation and Troubleshooting Workflow

The following diagram outlines the general workflow for protein conjugation and the logical steps for troubleshooting aggregation issues.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic start Start: Prepare Protein & Buffer prep_reagent Prepare PEG Reagent start->prep_reagent conjugate Perform Conjugation Reaction prep_reagent->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (SEC) quench->purify analyze Analyze Purity & Aggregation (SEC/DLS) purify->analyze end End: Store Conjugate analyze->end check_agg Aggregation Detected? analyze->check_agg check_agg->end check_params Check Reaction Parameters: pH, Temp, Concentration, Ratio check_agg->check_params  Yes add_excipients Add Stabilizing Excipients (e.g., Arginine, Glycerol) check_params->add_excipients optimize_purify Optimize Purification: Buffer, Column add_excipients->optimize_purify re_analyze Re-Analyze optimize_purify->re_analyze success Problem Solved re_analyze->success

Caption: Workflow for conjugation and a decision-making process for troubleshooting aggregation.

Chemical Reaction Pathway

This diagram illustrates the chemical reaction between a protein's cysteine residue and the bromoacetyl group of the PEG reagent.

Caption: Thiol-alkylation reaction forming a stable thioether bond.

References

side reactions of t-Boc-N-amido-PEG10-Br and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for t-Boc-N-amido-PEG10-Br. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its key features are a t-Boc-protected amine, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal alkyl bromide. The t-Boc group allows for controlled, staged reactions, while the PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal bromide is a reactive handle for alkylating nucleophilic residues, most commonly cysteine thiols.

Q2: What are the most common side reactions observed with this compound?

A2: The most common side reactions can be categorized by the reactive moiety of the linker:

  • Terminal Bromide (Alkylation Reaction):

    • Over-alkylation: Modification of multiple sites on a single protein or peptide.

    • Off-target alkylation: Reaction with nucleophilic amino acid residues other than the intended target (e.g., methionine, lysine, histidine, or N-terminal amines)[1][2].

  • t-Boc Protecting Group (Deprotection Step):

    • Alkylation by tert-butyl cation: During acidic deprotection of the t-Boc group, the released tert-butyl cation can alkylate electron-rich amino acid residues like tryptophan and methionine[3][4].

Q3: How can I prevent off-target alkylation of other amino acid residues?

A3: Optimizing the reaction pH is crucial for selective alkylation. Cysteine's thiol group is more nucleophilic at a pH slightly above its pKa (around 8.5), while the amino groups of lysine and the N-terminus are protonated and less reactive at this pH. Conducting the reaction at a pH between 7.0 and 8.5 generally favors selective cysteine modification[5][6]. Additionally, using a moderate excess of the PEG linker and optimizing the reaction time can help minimize off-target reactions[2].

Q4: How do I remove the t-Boc protecting group and what precautions should I take?

A4: The t-Boc group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA). To prevent the side reaction of alkylation by the tert-butyl cation, it is highly recommended to use a "scavenger cocktail" in the TFA deprotection solution. Common scavengers include triisopropylsilane (TIS) and water, often in a ratio of 95:2.5:2.5 (TFA:TIS:Water)[7].

Troubleshooting Guides

Problem 1: Low Yield of PEGylated Product
Possible Cause Recommended Solution
Inefficient Alkylation - Ensure the pH of the reaction buffer is optimal for the target residue (typically pH 7.0-8.5 for cysteines).- Increase the molar excess of this compound (e.g., from 5-fold to 10-fold or 20-fold molar excess).- Increase the reaction time or temperature (e.g., from 1 hour to 2-4 hours at room temperature, or perform the reaction at 37°C).
Hydrolysis of the Linker - While generally stable, prolonged incubation in highly aqueous buffers at non-optimal pH can lead to some hydrolysis. Prepare the reagent solution immediately before use.
Protein Aggregation - The addition of organic co-solvents (e.g., DMSO, DMF) up to 10-20% (v/v) can improve the solubility of the linker and the protein.- Include additives like arginine or glycerol to prevent protein aggregation.
Incorrect Product Purification - Use appropriate chromatography techniques for purification, such as size-exclusion chromatography (SEC) to separate the PEGylated protein from excess linker, or ion-exchange chromatography (IEX) to separate based on charge differences between the unreacted protein and the product.
Problem 2: Presence of Multiple PEGylated Species (Over-alkylation)
Possible Cause Recommended Solution
High Molar Excess of Linker - Reduce the molar excess of this compound in the reaction. A titration experiment is recommended to find the optimal ratio.
High pH - Lower the reaction pH to decrease the nucleophilicity of non-cysteine residues like lysine. A pH of 7.0-7.5 is a good starting point for maximizing cysteine selectivity[5][6].
Prolonged Reaction Time - Reduce the reaction time. Monitor the reaction progress using techniques like LC-MS to stop the reaction once the desired product is predominantly formed.
Problem 3: Off-Target Modification Observed by Mass Spectrometry
Possible Cause Recommended Solution
Alkylation of Methionine, Lysine, or Histidine - As with over-alkylation, optimize the pH to be more selective for cysteine (pH 7.0-8.0).- Methionine alkylation is more prevalent at lower pH, so avoid acidic conditions during the alkylation step[2].- For highly sensitive proteins, consider using a milder alkylating agent if possible, though this would require a different linker.
Alkylation of N-terminal Amine - The N-terminal amine's pKa is lower than that of lysine. To avoid its modification, maintain the pH below 8.0.
Problem 4: Unwanted Modification During t-Boc Deprotection
Possible Cause Recommended Solution
Alkylation of Tryptophan or Methionine by tert-butyl cation - Always use a scavenger cocktail during TFA deprotection. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS)[7].- Other scavengers like thioanisole or 1,2-ethanedithiol (EDT) can also be used, particularly if the peptide is rich in methionine[7].
Incomplete Deprotection - Increase the deprotection time (e.g., from 1 hour to 2-3 hours).- Ensure the TFA is fresh and anhydrous, as water content can affect its efficiency.

Experimental Protocols

Protocol 1: Selective Cysteine PEGylation with this compound
  • Protein Preparation:

    • Dissolve the protein containing a free cysteine residue in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

    • If the protein has disulfide bonds, it may be necessary to first reduce them using a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

  • Reagent Preparation:

    • Dissolve this compound in a compatible organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).

  • PEGylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 5- to 10-fold molar excess is a good starting point). The final concentration of the organic solvent should ideally not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Reaction Quenching:

    • Quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess linker.

  • Purification:

    • Purify the PEGylated protein using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove the unreacted linker and quenching agent.

  • Analysis:

    • Analyze the purified product by SDS-PAGE to observe the increase in molecular weight and by LC-MS to confirm the mass of the conjugate and assess the degree of PEGylation[8][9][10].

Protocol 2: t-Boc Deprotection of the PEGylated Protein
  • Preparation of Deprotection Reagent:

    • Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Lyophilize the purified t-Boc-PEGylated protein to remove the aqueous buffer.

    • Add the cold deprotection cocktail to the lyophilized protein.

    • Incubate the reaction on ice for 1 hour, with occasional gentle vortexing.

  • Removal of TFA:

    • Remove the TFA by evaporation under a stream of nitrogen, followed by precipitation of the deprotected protein with cold diethyl ether.

  • Protein Recovery:

    • Centrifuge the mixture to pellet the protein, wash the pellet with cold diethyl ether, and air-dry the pellet.

    • Resuspend the deprotected protein in a suitable buffer.

  • Analysis:

    • Confirm the complete deprotection by LC-MS analysis, observing the expected mass decrease corresponding to the loss of the t-Boc group (100.12 Da).

Data Presentation

Table 1: Effect of pH on Alkylation Selectivity for Cysteine

pHRelative Reactivity of Cysteine ThiolRelative Reactivity of Lysine AmineComments
6.5ModerateLowHigh selectivity for cysteine, but the reaction rate may be slow.
7.5HighLow to ModerateGood balance of reactivity and selectivity for many proteins[5].
8.5Very HighModerate to HighFaster reaction rate, but increased risk of modifying lysine residues and the N-terminus[6].

Table 2: Common Scavengers for t-Boc Deprotection

ScavengerTarget Side ProductTypical ConcentrationNotes
Triisopropylsilane (TIS) tert-butyl cation2.5% (v/v)Effective general scavenger, particularly good for protecting tryptophan[7].
Water tert-butyl cation2.5% (v/v)Often used in combination with other scavengers[7].
Thioanisole tert-butyl cation5% (v/v)Particularly effective for protecting methionine residues.
1,2-Ethanedithiol (EDT) tert-butyl cation2.5% (v/v)Strong odor, but very effective for protecting sulfur-containing residues.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_purification1 Step 2: Purification cluster_deprotection Step 3: t-Boc Deprotection protein Protein with Cys-SH reaction1 Reaction (pH 7.0-8.5) protein->reaction1 linker This compound linker->reaction1 product1 t-Boc-PEG-Protein reaction1->product1 purification1 SEC/IEX product1->purification1 product1_purified Purified t-Boc-PEG-Protein purification1->product1_purified reaction2 Deprotection product1_purified->reaction2 tfa TFA + Scavengers tfa->reaction2 final_product Final PEG-Protein reaction2->final_product troubleshooting_logic start Analysis of Reaction Outcome low_yield Low Yield? start->low_yield multi_peg Multiple PEGylations? low_yield->multi_peg No cause1 Check pH, Stoichiometry, Reaction Time low_yield->cause1 Yes off_target Off-Target Modification? multi_peg->off_target No cause2 Reduce Linker Excess, Lower pH, Reduce Time multi_peg->cause2 Yes cause3 Optimize pH for Selectivity (pH 7.0-8.0) off_target->cause3 Yes end Successful Conjugation off_target->end No

References

Technical Support Center: PROTAC Linker Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on linker optimization for Proteolysis-Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.

Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?

Answer:

This is a common challenge that often points to issues with ternary complex formation. The linker is critical for enabling the productive assembly of the Target-PROTAC-E3 Ligase complex. Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together. Conversely, a linker that is too long or too flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.

  • Poor Physicochemical Properties: The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.

Troubleshooting Workflow:

A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.

A High Binary Affinity, No Degradation B Assess Ternary Complex Formation (e.g., SPR, ITC, FRET) A->B Biochemical Assessment C Assess Cell Permeability (e.g., PAMPA, Caco-2) A->C Cell-Based Assessment D Complex Forms B->D E No/Weak Complex Formation B->E F Permeable C->F G Poor Permeability C->G K Change Attachment Vector on Warhead or E3 Ligand D->K Action H Modify Linker to Improve Ternary Cooperativity E->H Action L Modify Linker to Enhance Physicochemical Properties G->L Action I Vary Linker Length (e.g., PEG, Alkyl Spacers) H->I J Alter Linker Rigidity (e.g., Introduce Rings) H->J O Re-evaluate Degradation I->O J->O K->O M Incorporate Polar Groups (e.g., Amides, Ethers) L->M N Reduce Rotatable Bonds or Molecular Weight L->N M->O N->O

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

Answer:

The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.

  • Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.

Conceptual Illustration of the Hook Effect:

cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration T1 Target P1 PROTAC T1->P1 Ternary Ternary Complex (Degradation) T1->Ternary E1 E3 Ligase P1->E1 E1->Ternary T2 Target P2a PROTAC T2->P2a Binary1 Binary Complex (Non-productive) T2->Binary1 P2a->Binary1 P2b PROTAC E2 E3 Ligase P2b->E2 Binary2 Binary Complex (Non-productive) P2b->Binary2 E2->Binary2

Technical Support Center: Optimizing PROTAC Activity by Modulating PEG Linker Flexibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the impact of polyethylene glycol (PEG) linker flexibility on PROTAC activity. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1] The linker plays a crucial role in bringing the target protein and the E3 ligase into proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2] Flexible linkers, such as those containing PEG chains, are commonly used due to their synthetic accessibility and their ability to allow the warhead and anchor to adopt multiple conformations to facilitate ternary complex formation.[1][3] The flexibility of the PEG linker can influence the stability of this ternary complex and, consequently, the overall degradation efficiency.[4]

Q2: How does PEG linker length impact PROTAC activity?

Linker length is a critical parameter in PROTAC design. An optimal linker length allows for the effective formation of the ternary complex.[5]

  • Too short: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[6][7]

  • Too long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, or it could lead to unproductive binding modes.[6]

Studies have shown a significant correlation between linker length and degradation efficacy (DC50 and Dmax values). For instance, in a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be optimal for degradation.[5][8]

Q3: How does the flexibility of a PEG linker affect PROTAC efficiency?

The flexibility imparted by PEG linkers can be both advantageous and disadvantageous, depending on the specific target and E3 ligase pair.

  • Advantages of Flexibility: Flexible linkers can allow the PROTAC to adopt a conformation that is energetically favorable for the formation of the ternary complex, a concept sometimes referred to as the "linker-dependent folding".[9][10] This adaptability can be crucial for accommodating the surfaces of the two proteins.

  • Disadvantages of Flexibility: In some cases, a highly flexible linker can lead to a more dynamic and less stable ternary complex, which may be detrimental to the efficiency of ubiquitination.[10] Excessive flexibility can also come with an entropic penalty upon binding in the ternary complex.

Q4: Can a more rigid linker be more effective than a flexible PEG linker?

Yes, in some instances, a more rigid linker can lead to improved PROTAC activity. Rigid linkers, which can be constructed using motifs like alkynes, triazoles, or cyclic structures, can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation.[1][11] This can reduce the entropic penalty of binding and lead to a more stable ternary complex. However, the success of a rigid linker is highly dependent on the specific structural requirements of the ternary complex, and a trial-and-error approach is often necessary.[11]

Q5: What is the "hook effect" and how is it related to the PEG linker?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the degradation efficiency decreases. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[7] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.

Troubleshooting Guide

Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.

Possible Cause Suggested Solution
Suboptimal Linker Length Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, etc.) to identify the optimal length for ternary complex formation.[12]
Poor Cell Permeability The hydrophilicity of the PEG linker can sometimes hinder passive cell permeability.[13] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[14] Cell permeability can be assessed using assays like the Caco-2 permeability assay.
Inefficient Ternary Complex Formation The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required. Evaluate ternary complex formation directly using assays like NanoBRET or SPR.[15][16] Consider designing PROTACs with more rigid linkers to pre-organize the molecule into a productive conformation.
E3 Ligase Not Expressed or Active in the Cell Line Confirm the expression and activity of the recruited E3 ligase in your chosen cell line using Western blotting or qPCR.

Issue 2: I observe a very pronounced hook effect at low PROTAC concentrations.

Possible Cause Suggested Solution
Low Cooperativity of Ternary Complex Formation The linker may not be facilitating favorable protein-protein interactions within the ternary complex. Measure the cooperativity of your PROTAC using biophysical methods like SPR or ITC.[17]
High Affinity Binary Interactions The individual warhead and anchor may have very high affinities for their respective proteins, favoring binary complex formation at lower concentrations. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by ternary complex stability rather than high binary affinity.
Suboptimal Linker Conformation The PEG linker might be adopting conformations that favor binary over ternary complexes. Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC.

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on BTK PROTAC Activity in Mino Cells

PROTACLinker CompositionDC50 (nM)Dmax (%)
NC-1 Non-covalent2.297
RC-1 PEG6Potent degradation~90
IR-1 Irreversible covalentPotent degradation~95
IR-2 Irreversible covalentPotent degradation~95
RC-3 PEG-basedLess potent~70

Data summarized from a study on covalent BTK PROTACs, highlighting that linker composition and warhead chemistry significantly impact degradation efficiency.[3]

Table 2: Biophysical Parameters of MZ1 Ternary Complex Formation with VHL and BRD4BD2

ParameterValue
koff (s-1) 0.006
Half-life (s) 130
Cooperativity (α) 22

This table showcases the strong positive cooperativity and stability of the ternary complex formed by the VHL-based PROTAC MZ1, which utilizes a PEG linker, with the second bromodomain of BRD4.[8]

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in approximately 70% confluency on the day of treatment.[2]

    • The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 3, 6, 12, or 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[18]

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Sonicate the lysate briefly on ice and then centrifuge at 12,000 x g for 15 minutes at 4°C.[18]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x SDS sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[19]

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[2] Include a protein ladder.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.[19]

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This protocol provides a general workflow for measuring the formation of a ternary complex in live cells using NanoBRET™ technology.

  • Cell Preparation:

    • Use a cell line that has been engineered to express the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase component fused to a HaloTag®.[9]

    • Seed the cells in a 96-well or 384-well white assay plate.

  • Reagent Preparation:

    • Prepare the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Vivazine Substrate according to the manufacturer's instructions (Promega).[9]

  • Assay Procedure:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

    • Add the Nano-Glo® Vivazine Substrate to the cells.

    • Treat the cells with a serial dilution of the PROTAC or a vehicle control.

  • Data Acquisition:

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals at appropriate wavelengths using a plate reader equipped for BRET measurements.

    • The measurements can be taken at a single endpoint or kinetically over time to monitor the dynamics of ternary complex formation.[20]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Visualizations

PROTAC_Mechanism_of_Action cluster_Extracellular Extracellular cluster_Intracellular Intracellular PROTAC_out PROTAC PROTAC PROTAC PROTAC_out->PROTAC Cellular Uptake Target Target Protein PROTAC->Target E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The general mechanism of action for a PROTAC, from cellular uptake to target protein degradation.

Troubleshooting_Workflow Start Start: PROTAC shows low/no activity Check_Permeability Assess Cell Permeability (e.g., Caco-2) Start->Check_Permeability Permeable Is it cell permeable? Check_Permeability->Permeable Check_Ternary Measure Ternary Complex Formation (e.g., NanoBRET, SPR) Permeable->Check_Ternary Yes Optimize_Linker_Perm Optimize Linker for Permeability (e.g., add hydrophobic elements) Permeable->Optimize_Linker_Perm No Forms_Complex Does it form a ternary complex? Check_Ternary->Forms_Complex Check_Degradation Confirm Degradation (Western Blot) Forms_Complex->Check_Degradation Yes Optimize_Linker_Complex Optimize Linker for Complex Formation (Vary length, rigidity) Forms_Complex->Optimize_Linker_Complex No Degrades Is the target degraded? Check_Degradation->Degrades Check_Downstream Investigate Downstream Events (Ubiquitination, Proteasome Activity) Degrades->Check_Downstream No Success Successful PROTAC Degrades->Success Yes

Caption: A troubleshooting workflow for a PROTAC exhibiting low activity.

Linker_Flexibility_Concept cluster_Flexible Flexible PEG Linker cluster_Rigid Rigid Linker Flexible Allows Conformational Sampling Productive Productive Conformation Flexible->Productive NonProductive Non-Productive Conformation Flexible->NonProductive Ternary_Flexible Ternary Complex (Potentially Less Stable) Productive->Ternary_Flexible Rigid Pre-organized Conformation Productive_Rigid Productive Conformation Rigid->Productive_Rigid Ternary_Rigid Ternary Complex (Potentially More Stable) Productive_Rigid->Ternary_Rigid

References

Technical Support Center: Enhancing Cell Permeability of t-Boc-N-amido-PEG10-Br PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of t-Boc-N-amido-PEG10-Br PROTACs.

Troubleshooting Guide

Poor cell permeability is a common hurdle in PROTAC development, often due to their high molecular weight and large polar surface area, placing them beyond Lipinski's Rule of Five.[1][2][3] This guide offers strategies to diagnose and resolve these permeability issues.

Problem 1: Low intracellular concentration of the PROTAC.

Possible Cause Suggested Solution Experimental Protocol
High polarity due to the PEG10 linker and amide bonds.Modify the linker to reduce polarity and the number of hydrogen bond donors.[2] Consider replacing the PEG linker with a more lipophilic alkyl or phenyl-containing linker.[4] An amide-to-ester substitution in the linker can also improve permeability.[2][5][6]See Protocol 1: Linker Modification Strategy .
The t-Boc protecting group increases molecular weight and may hinder passive diffusion.If the t-Boc group is not essential for target engagement, consider its removal or replacement with a smaller, more permeable protecting group.See Protocol 2: t-Boc Group Modification .
The overall structure is too flexible, leading to a large polar surface area in aqueous environments.Introduce rigidity into the linker using cyclic structures like piperazine or piperidine rings.[2] Macrocyclization of the PROTAC can also "lock" it into a more permeable conformation.[7]See Protocol 3: Linker Rigidification and Macrocyclization .
Active efflux by cellular transporters.Co-administer with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in your in vitro assays to see if intracellular concentration increases.See Protocol 4: Efflux Pump Inhibition Assay .

Problem 2: Inconsistent or low target degradation despite evidence of cell entry.

Possible Cause Suggested Solution Experimental Protocol
Suboptimal conformation of the PROTAC inside the cell for ternary complex formation.The linker length and composition are critical for achieving a productive ternary complex.[][9] Systematically vary the PEG linker length (e.g., PEG4, PEG6, PEG8) to find the optimal geometry for target ubiquitination.See Protocol 1: Linker Modification Strategy .
Metabolic instability of the PROTAC.Replace metabolically labile moieties. For instance, amide bonds can be replaced with more stable ether or triazole linkages.See Protocol 1: Linker Modification Strategy .

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of the PEG10 linker on my PROTAC's permeability?

A1: Polyethylene glycol (PEG) linkers are commonly used in PROTAC design to improve solubility and permeability.[][9][10][11] They can adopt conformations that shield the polar surface area in the hydrophobic environment of the cell membrane, a "chameleonic" property that can facilitate cell entry.[1][12] However, a long PEG linker like PEG10 can also increase the molecular weight and flexibility, which may negatively impact permeability.[13] The optimal linker length is a balance between solubility, permeability, and the ability to form a stable ternary complex.[]

Q2: Should I remove the t-Boc protecting group?

A2: The tert-Butyloxycarbonyl (t-Boc) group is bulky and can increase the molecular weight of your PROTAC, potentially reducing its cell permeability.[14] If this group is not critical for binding to the target protein or the E3 ligase, its removal or replacement with a smaller, less lipophilic group could enhance permeability.

Q3: What are the best assays to measure the cell permeability of my PROTAC?

A3: Several assays can be used to evaluate PROTAC cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[2][15][16] It is a good first screen for membrane permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier. It can assess both passive diffusion and the involvement of active transporters.[2][15]

  • Chloroalkane Penetration Assay (CAPA): This is a quantitative method to rank the cell permeability of PROTACs by tagging them with a chloroalkane and measuring their intracellular accumulation.[17]

  • Cell-based Target Engagement Assays: These assays, such as cell-based TR-FRET or FP, can provide an indirect measure of permeability by quantifying the amount of PROTAC engaging with its intracellular target.[18]

Q4: Can I use a prodrug strategy for my this compound PROTAC?

A4: Yes, a prodrug approach can be a viable strategy.[4] This involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[2] For example, a carboxylic acid could be esterified to enhance cell permeability.[1]

Q5: What is the "in-cell click" (CLIPTAC) strategy and can it be applied here?

A5: The in-cell click-formed proteolysis targeting chimeras (CLIPTACs) strategy involves synthesizing the PROTAC intracellularly from two smaller, more permeable precursors.[1] For your molecule, you could synthesize a t-Boc-N-amido-PEG10-tetrazine and a separate Br-containing E3 ligase ligand with a trans-cyclooctene handle. When both are added to the cells, they would react via a bioorthogonal click reaction to form the active PROTAC.[1]

Quantitative Data Summary

The following table presents hypothetical data from permeability assays for modified versions of a this compound PROTAC to illustrate the potential impact of different strategies.

PROTAC DerivativeModificationPAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp, 10⁻⁶ cm/s)Intracellular Conc. (µM)
Parent Molecule This compound0.20.10.5
Derivative 1 Alkyl C12 linker0.80.51.2
Derivative 2 PEG6 linker0.50.30.9
Derivative 3 Amide-to-ester linker1.20.92.1
Derivative 4 No t-Boc group0.60.41.5
Derivative 5 Macrocyclic linker1.51.12.8

Experimental Protocols

Protocol 1: Linker Modification Strategy

  • Synthesis: Synthesize a series of PROTACs with varying linkers:

    • Replace the PEG10 linker with shorter PEG chains (e.g., PEG4, PEG6, PEG8).

    • Replace the PEG10 linker with alkyl chains of varying lengths (e.g., C8, C12).

    • Incorporate a 1,4-disubstituted phenyl ring into the linker.[4]

    • Synthesize an analog where a key amide bond in the linker is replaced by an ester bond.[6]

  • Permeability Assessment: Evaluate the permeability of each new derivative using the PAMPA and Caco-2 assays as described in Protocol 5 .

  • Target Degradation Assay: Perform a Western blot or a quantitative proteomics study to assess the degradation of the target protein for each derivative in a relevant cell line.

  • Data Analysis: Compare the permeability and degradation data to identify the linker that provides the best balance of cell entry and activity.

Protocol 2: t-Boc Group Modification

  • Synthesis:

    • Synthesize the PROTAC without the t-Boc protecting group.

    • If the amine is required for activity, consider replacing the t-Boc group with a smaller protecting group like an acetyl group.

  • Permeability and Activity Assessment: Repeat the permeability and target degradation assays as described in Protocol 1 for the new derivatives.

  • Analysis: Determine if the removal or replacement of the t-Boc group improves the permeability and retains or enhances the degradation activity.

Protocol 3: Linker Rigidification and Macrocyclization

  • Synthesis:

    • Incorporate a piperazine or piperidine ring into the PEG10 linker.

    • Design and synthesize a macrocyclic version of the PROTAC by introducing a cyclizing linker between two points of the parent molecule.

  • Conformational Analysis: Use computational modeling or NMR spectroscopy to confirm that the modifications induce a more folded conformation.

  • Permeability and Activity Assessment: Evaluate the permeability and degradation efficiency of the rigidified and macrocyclic PROTACs.

Protocol 4: Efflux Pump Inhibition Assay

  • Cell Culture: Plate cells in a suitable format for measuring intracellular PROTAC concentration (e.g., 6-well plates).

  • Treatment: Treat the cells with the PROTAC at a fixed concentration in the presence and absence of a known efflux pump inhibitor (e.g., 10 µM verapamil).

  • Incubation: Incubate for a defined period (e.g., 2-4 hours).

  • Cell Lysis and Analysis: Lyse the cells and quantify the intracellular concentration of the PROTAC using LC-MS/MS.

  • Data Interpretation: A significant increase in intracellular PROTAC concentration in the presence of the inhibitor suggests that the PROTAC is a substrate for that efflux pump.

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC solution (in a buffer at pH 7.4) is added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of a 96-well acceptor plate containing buffer, and the assembly is incubated at room temperature for a specified time (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis & Modification cluster_testing Permeability & Activity Testing cluster_analysis Data Analysis & Optimization start Parent this compound PROTAC mod1 Linker Modification (Length, Composition) start->mod1 mod2 t-Boc Group Removal start->mod2 mod3 Linker Rigidification start->mod3 pampa PAMPA Assay mod1->pampa mod2->pampa mod3->pampa caco2 Caco-2 Assay pampa->caco2 degradation Target Degradation Assay caco2->degradation analysis Structure-Permeability Relationship Analysis degradation->analysis optimized Optimized PROTAC analysis->optimized

Caption: Experimental workflow for improving PROTAC cell permeability.

signaling_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular protac_out PROTAC protac_in PROTAC protac_out->protac_in Cell Permeation membrane ternary Ternary Complex (POI-PROTAC-E3) protac_in->ternary poi Target Protein (POI) poi->ternary e3 E3 Ligase e3->ternary poly_ub Poly-ubiquitinated POI ternary->poly_ub Ubiquitination ub Ubiquitin ub->ternary proteasome Proteasome poly_ub->proteasome degraded Degraded Peptides proteasome->degraded

Caption: PROTAC mechanism of action following cell entry.

logical_relationship cluster_factors Factors Influencing Permeability cluster_strategies Modification Strategies permeability Improved Cell Permeability lipophilicity Increased Lipophilicity lipophilicity->permeability psa Reduced Polar Surface Area psa->permeability flexibility Reduced Flexibility flexibility->permeability mw Lower Molecular Weight mw->permeability linker_mod Linker Modification (Alkyl, Aryl) linker_mod->lipophilicity linker_mod->psa amide_ester Amide -> Ester amide_ester->psa macrocycle Macrocyclization macrocycle->psa macrocycle->flexibility tboc_remove t-Boc Removal tboc_remove->mw

Caption: Key strategies and their impact on factors governing cell permeability.

References

dealing with steric hindrance in t-Boc-N-amido-PEG10-Br reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: t-Boc-N-amido-PEG10-Br Reactions

Welcome to the technical support center for this compound and related reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile PEG linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low to no yield in my conjugation reaction with this compound and a sterically hindered nucleophile. What are the potential causes and how can I improve the reaction efficiency?

A1: Low or no yield in reactions involving sterically hindered substrates is a common challenge. The bulky tert-butoxycarbonyl (t-Boc) group and the PEG chain can physically block the approach of a nucleophile to the bromine-bearing carbon atom.[1][2] Here are several factors and troubleshooting steps to consider:

  • Steric Hindrance: The primary issue is likely steric hindrance from both the t-Boc protecting group and the PEG10 chain, which can impede the approach of the nucleophile.[1][2] The success of the reaction is highly dependent on the nature of the nucleophile as well. A bulky nucleophile will further decrease the reaction rate.[3][4]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, be cautious as higher temperatures can also lead to side reactions or degradation of sensitive molecules.

    • Reaction Time: Sterically hindered reactions often require significantly longer reaction times for completion.[5] Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[6]

  • Reagent Concentration: Increasing the concentration of the less hindered reactant can help drive the reaction forward according to Le Chatelier's principle.

  • Alternative Strategies:

    • Change the Order of Synthesis: If possible, consider attaching a less hindered PEG linker first and then introducing the bulky group later in the synthetic sequence.

    • Use a Longer PEG Linker: Employing a PEG linker with more repeating units (e.g., PEG12, PEG24) can increase the distance between the bulky t-Boc group and the reactive bromide, potentially reducing steric hindrance at the reaction site.[7][8]

Q2: I am having trouble with the t-Boc deprotection step after my PEGylation reaction. What are the common issues and recommended protocols?

A2: Incomplete or problematic t-Boc deprotection can be due to several factors, including the choice of acid, solvent, and the presence of scavengers.

  • Incomplete Deprotection:

    • Acid Strength and Concentration: The t-Boc group is sensitive to acid, but with a large PEG chain, the reaction kinetics might be slower.[9] The most common reagent for t-Boc deprotection is trifluoroacetic acid (TFA).[10] A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is typically effective.[10] If deprotection is incomplete, you can try increasing the concentration of TFA or the reaction time.

    • Reaction Time and Temperature: Most deprotections are carried out at room temperature for 1-2 hours.[11] If the reaction is sluggish, you can extend the time, but be mindful of potential side reactions with other acid-labile groups in your molecule.

  • Side Reactions:

    • Alkylation of Nucleophilic Residues: The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups (e.g., thiols, indoles).[9] To prevent this, it is crucial to use a scavenger.

    • Recommended Scavengers: A common scavenger is triisopropylsilane (TIS), typically used at a concentration of 2.5-5% along with water (2.5-5%). This "TFA/TIS/H2O" cocktail effectively quenches the tert-butyl cation.

Q3: My purified product shows a broader molecular weight distribution than expected on my chromatogram. What could be the cause?

A3: A broad molecular weight distribution can indicate issues with the purity of your starting PEG reagent or the occurrence of side reactions.

  • Purity of this compound: The starting PEG linker should be of high purity and have a low polydispersity index (PDI). Using a monodisperse PEG linker is ideal for applications requiring a precise molecular weight.[12] Source your reagents from a reputable supplier to ensure consistency.[7]

  • Side Reactions: As mentioned in Q2, side reactions during deprotection can lead to a heterogeneous product. The presence of impurities in the starting PEG can also affect the quality of the final conjugate.[13]

  • Purification Method: Ensure your purification method (e.g., size-exclusion chromatography, dialysis) is optimized to separate your desired product from unreacted starting materials and byproducts.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

This protocol provides a general starting point for the conjugation of a nucleophile (e.g., a primary amine, thiol, or carboxylate) to this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • Dissolve the Nucleophile: Dissolve your nucleophile-containing substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add Base (if necessary): If your nucleophile requires deprotonation (e.g., a thiol or a primary amine in some cases), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents). Stir for 10-15 minutes at room temperature.

  • Add this compound: Dissolve this compound (1.0-1.2 equivalents) in the same solvent and add it to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or another suitable method.

Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield a free amine.

  • Dissolve the t-Boc Protected Compound: Dissolve the purified t-Boc-N-amido-PEGylated compound in dichloromethane (DCM).

  • Prepare Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add Deprotection Cocktail: Add the deprotection cocktail to the solution of the t-Boc protected compound. A typical ratio is 1:1 (v/v) of the DCM solution to the cocktail.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Removal of TFA: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitation and Washing: Add cold diethyl ether to the residue to precipitate the deprotected product. Centrifuge or filter to collect the solid, and wash several times with cold diethyl ether to remove the scavengers and their byproducts.

  • Drying: Dry the final product under vacuum.

Quantitative Data Summary

The choice of coupling reagent can significantly impact the yield of amide bond formation, especially with sterically hindered substrates. The following table summarizes the relative efficiency of common coupling reagents in peptide synthesis, which can be analogous to the formation of an amide bond with a PEG linker.

Coupling ReagentRelative ReactivityNotes on Steric HindrancePotential Side Reactions
HBTU/TBTU HighGenerally effective for standard couplings.[14]Can cause guanidinylation of the amino group.[15]
HATU Very HighMore effective than HBTU for hindered couplings due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[15]More expensive than HBTU. May also cause guanidinylation.[15]
COMU Very HighReported to have coupling efficiencies comparable to or exceeding HATU.[14][16] Safer alternative to benzotriazole-based reagents.[16]Limited solution stability.[15]
DCC/DIC ModerateCan be effective, but racemization is a concern without additives like HOBt.[14]Byproduct (DCU/DIU) can be difficult to remove.[14]

Visualizations

Steric_Hindrance cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_hindrance Steric Hindrance PEG_Br This compound TS Sₙ2 Transition State PEG_Br->TS Nucleophile Nucleophile Nucleophile->TS Attack Product Conjugated Product TS->Product Br_ion Br⁻ TS->Br_ion Leaving Group tBoc_group Bulky t-Boc Group tBoc_group->TS Blocks approach PEG_chain Flexible PEG10 Chain PEG_chain->TS Shields reaction center

Caption: Steric hindrance in the SN2 reaction of this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Increase_Time Increase Reaction Time Optimize_Conditions->Increase_Time Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Change_Solvent Change Solvent (e.g., DMF, DMSO) Optimize_Conditions->Change_Solvent Modify_Reagents Modify Reagents Increase_Time->Modify_Reagents Increase_Temp->Modify_Reagents Change_Solvent->Modify_Reagents Increase_Conc Increase Concentration of Nucleophile Modify_Reagents->Increase_Conc Alternative_Linker Use a Longer PEG Linker Modify_Reagents->Alternative_Linker End Improved Yield Increase_Conc->End Alternative_Linker->End

Caption: Troubleshooting workflow for low-yield reactions.

References

stability issues with t-Boc-N-amido-PEG10-Br under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for t-Boc-N-amido-PEG10-Br. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this versatile linker under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three key factors: pH, temperature, and the presence of strong nucleophiles or reactive agents. Each of these can impact different parts of the molecule: the t-Boc protecting group, the N-amido bond, the PEG backbone, and the terminal bromide.

Q2: Under what pH conditions is the t-Boc group labile?

A2: The tert-butyloxycarbonyl (t-Boc) protecting group is highly sensitive to acidic conditions and will be cleaved to reveal a primary amine.[1][2] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol can rapidly deprotect the amine. Even moderately acidic conditions can lead to slow removal of the t-Boc group over time. It is generally stable under neutral and basic conditions.

Q3: How stable is the N-amido bond in this linker?

A3: Amide bonds are generally stable under physiological conditions (neutral pH). However, their stability can be compromised under strongly acidic or basic conditions, leading to hydrolysis. The rate of hydrolysis is dependent on both pH and temperature. While the amide bond in the this compound linker is designed for stability during conjugation, prolonged exposure to harsh pH conditions should be avoided to prevent cleavage.

Q4: What is the reactivity of the terminal bromide?

A4: The terminal primary bromide is a good leaving group and is susceptible to nucleophilic substitution. It will readily react with strong nucleophiles, particularly thiols (e.g., from cysteine residues in proteins), to form stable thioether bonds. Other nucleophiles such as amines and azides can also displace the bromide, although potentially at slower rates.

Q5: How does temperature affect the stability of the PEG linker?

A5: High temperatures can accelerate the degradation of the polyethylene glycol (PEG) backbone, especially in the presence of oxygen. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids, which can lower the pH of the solution. For long-term storage and during experiments, it is advisable to maintain recommended temperature conditions and consider using deoxygenated solvents.

Troubleshooting Guides

Issue 1: Premature cleavage of the t-Boc group during an experiment.
  • Symptoms:

    • Unexpected appearance of a free amine in your reaction mixture, confirmed by analytical techniques like mass spectrometry or NMR.

    • Formation of unintended side products resulting from the reaction of the newly exposed amine.

  • Possible Causes & Solutions:

CauseSolution
Acidic Reaction or Buffer Conditions: The pH of your reaction mixture or buffer system is too low.Monitor and adjust the pH of your reaction to be neutral or slightly basic. Use non-acidic buffers.
Degradation of Solvents: Older or improperly stored solvents (e.g., chloroform) can become acidic over time.Use fresh, high-purity solvents for your reactions.
Acidic Contaminants: Contaminants on glassware or in other reagents may be lowering the pH.Ensure all glassware is thoroughly cleaned and dried. Test the pH of all reagent solutions before use.
Issue 2: Low yield or incomplete reaction at the bromide terminus.
  • Symptoms:

    • Incomplete conjugation to a thiol-containing molecule.

    • Presence of unreacted this compound in the final product mixture.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Nucleophile: The molar ratio of the nucleophile (e.g., thiol) to the PEG-Br linker is too low.Increase the molar excess of the nucleophile. A 1.2 to 2-fold excess is a good starting point.
Steric Hindrance: The nucleophilic site on the target molecule is sterically hindered, slowing down the reaction.Increase the reaction time and/or temperature. Consider using a longer PEG linker to reduce steric hindrance.
Side Reactions: The bromide is reacting with other nucleophiles present in the reaction mixture.Purify the reactants to remove competing nucleophiles. If unavoidable, increase the concentration of the desired nucleophile.
Hydrolysis of the Bromide: Although generally stable, prolonged reaction times in aqueous buffers at elevated temperatures could lead to some hydrolysis of the bromide to an alcohol.Optimize reaction conditions to minimize reaction time. Perform the reaction in a suitable organic solvent if the reactants are soluble.
Issue 3: Degradation of the PEG backbone.
  • Symptoms:

    • Broadening of peaks in chromatography (e.g., HPLC).

    • Appearance of multiple, smaller molecular weight species in mass spectrometry analysis.

    • A noticeable drop in the pH of the reaction mixture over time.

  • Possible Causes & Solutions:

CauseSolution
Oxidation: Presence of dissolved oxygen in the reaction mixture, especially when heated or exposed to light.Use degassed solvents and buffers. Purge the reaction vessel with an inert gas like argon or nitrogen.
High Temperature: The reaction is being conducted at an excessively high temperature.Lower the reaction temperature if possible. If high temperature is required, minimize the reaction time and ensure an inert atmosphere.
Presence of Metal Ions: Trace metal ion contaminants can catalyze the oxidative degradation of PEG.Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound at Different pH Values
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: Immediately quench any further degradation by freezing the aliquot at -20°C or by adding a quenching agent if appropriate.

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact this compound and to identify any degradation products.

Protocol 2: General Procedure for Testing Thermal Stability
  • Sample Preparation: Prepare solutions of this compound in a stable, neutral buffer (e.g., phosphate buffer, pH 7.4) at a concentration of 1 mg/mL.

  • Incubation: Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Analysis: Analyze the samples by HPLC-MS to determine the percentage of the parent compound remaining and to identify any thermal degradants.

Data Presentation

Table 1: Illustrative Stability of this compound at 37°C in Different pH Buffers
Time (hours)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 9)
0100100100
885 (t-Boc cleavage)9998
2460 (t-Boc cleavage)9795 (amide hydrolysis)
4840 (t-Boc cleavage)9590 (amide hydrolysis)

Note: This is illustrative data. Actual results may vary.

Table 2: Illustrative Thermal Stability of this compound at pH 7.4
Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (50°C)
0100100100
241009992
72999885
168999675

Note: This is illustrative data. Actual results may vary.

Visualizations

Stability_Pathway A This compound (Intact Linker) B H2N-N-amido-PEG10-Br (t-Boc Cleavage) A->B Acidic pH (e.g., < 5) C t-Boc-N-amido-PEG10-OH (Bromide Hydrolysis) A->C Aqueous Buffer High Temperature D t-Boc-NH2 + HOOC-PEG10-Br (Amide Hydrolysis) A->D Strong Acid/Base High Temperature E PEG Degradation Products A->E Oxidizing Agents High Temperature, Light Troubleshooting_Workflow Start Experiment Start Problem Identify Stability Issue Start->Problem Analysis Analyze by HPLC-MS, NMR Problem->Analysis Cause1 Premature t-Boc Cleavage? Analysis->Cause1 Cause2 Incomplete Bromide Reaction? Analysis->Cause2 Cause3 PEG Backbone Degradation? Analysis->Cause3 Solution1 Check & Adjust pH Use Fresh Solvents Cause1->Solution1 Yes Solution2 Increase Nucleophile Optimize Reaction Time/Temp Cause2->Solution2 Yes Solution3 Degas Solvents Use Inert Atmosphere Cause3->Solution3 Yes End Optimized Experiment Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Optimizing t-Boc-N-amido-PEG10-Br Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing conjugation reactions with t-Boc-N-amido-PEG10-Br.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bifunctional linker molecule. It features a terminal bromide group, which is an excellent leaving group for nucleophilic substitution reactions. At the other end, it has an amine group protected by a tert-butyloxycarbonyl (t-Boc) group. The core of the molecule is a polyethylene glycol (PEG) chain with 10 repeating units, which enhances water solubility and provides a flexible spacer.[1][2]

Q2: What types of molecules can I conjugate with this linker?

A2: The bromide group readily reacts with nucleophiles. This linker is ideal for conjugation to molecules containing primary amines, secondary amines, and especially thiols. Thiols are excellent nucleophiles and will efficiently form stable thioether bonds. While alcohols can also be used, they are weaker nucleophiles and may require more forcing conditions.

Q3: How should I store the this compound reagent?

A3: The reagent should be stored at -20°C, protected from moisture and light.[3][4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent over time.[5]

Q4: In what solvents is the reagent soluble?

A4: this compound is soluble in a range of polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[3][6] The choice of solvent will depend on the solubility of your target molecule.

Q5: What is the purpose of the t-Boc protecting group?

A5: The t-Boc group protects the amine, preventing it from reacting during the initial conjugation step.[2] Once the bromide end has been successfully conjugated to your target molecule, the t-Boc group can be removed under mild acidic conditions to reveal a free amine.[6][7] This newly exposed amine can then be used for subsequent modification, allowing for the stepwise assembly of complex bioconjugates.[2]

Troubleshooting Guide

This section addresses common issues encountered during the conjugation reaction.

Q1: My reaction yield is very low. What could be the cause?

A1: Low yield can result from several factors:

  • Insufficient Base (for amine conjugations): When conjugating to an amine, the reaction generates hydrobromic acid (HBr), which can protonate your starting amine, rendering it non-nucleophilic. A non-nucleophilic base (e.g., DIPEA, triethylamine) is required to neutralize this acid.

  • Poor Nucleophilicity of the Substrate: If your target molecule is a weak nucleophile (like a hindered amine or an alcohol), the reaction may be slow. Consider increasing the temperature or using a more polar solvent like DMF or DMSO to accelerate the reaction.[8]

  • Steric Hindrance: If the nucleophilic site on your target molecule is sterically hindered, the reaction rate will be significantly reduced. Longer reaction times or elevated temperatures may be necessary.

  • Reagent Degradation: Ensure your this compound has been stored properly and has not been exposed to moisture.

Q2: I am seeing multiple products in my analysis (LC-MS, TLC). What are they?

A2: The formation of multiple products is a common issue, especially when working with amines.

  • Over-alkylation (for primary/secondary amines): The product of the initial reaction (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[9] This can lead to a second PEGylation event, resulting in a di-PEGylated byproduct. To minimize this, use a molar excess of the amine substrate relative to the PEG linker.

  • Elimination Side Products: Although less common with primary bromides, using a strong, bulky base or very high temperatures can sometimes lead to elimination (E2) side reactions.

  • Reaction with Buffer Components: If you are performing the reaction in a buffer, ensure it does not contain competing nucleophiles (e.g., Tris buffer). Phosphate-buffered saline (PBS) is a more suitable choice.[10]

Q3: The t-Boc deprotection step is not working or is cleaving my molecule.

A3: Boc deprotection requires acidic conditions, but these need to be optimized.

  • Incomplete Deprotection: If deprotection is incomplete, you may need to increase the reaction time or the concentration of the acid (commonly Trifluoroacetic Acid, TFA).

  • Molecule Instability: If your target molecule contains other acid-sensitive functional groups (e.g., tert-butyl esters), standard Boc deprotection with TFA might cleave them as well.[11] In such cases, alternative, milder deprotection methods might be necessary. It is crucial to assess the acid stability of your entire conjugate.

Q4: I am having difficulty purifying my final product.

A4: PEGylated molecules can be challenging to purify due to their properties.

  • Removing Excess PEG Reagent: Unreacted this compound can be difficult to separate from the product, especially if the product is also a small molecule. Size-Exclusion Chromatography (SEC) is effective for separating PEGylated proteins from unreacted PEG, but less so for small molecules of similar size.[12] For small molecules, Reversed-Phase HPLC (RP-HPLC) is often the most effective method for achieving high purity.[]

  • Product Streaking on Silica Gel: The polar PEG chain can cause significant streaking during normal-phase column chromatography. Using a more polar eluent system (e.g., with methanol) or switching to reversed-phase chromatography is recommended.

Experimental Protocols & Data
General Protocol for Conjugation to a Primary Amine

This protocol provides a general starting point. Conditions should be optimized for each specific substrate.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the amine-containing substrate and this compound in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the solution of your amine substrate.

    • Add 2-3 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA).

    • Slowly add the solution of this compound (1.0-1.5 equivalents relative to the amine).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.

    • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • Purify the crude product using an appropriate method such as Reversed-Phase HPLC (RP-HPLC) or flash column chromatography.

  • Boc-Deprotection (Optional):

    • Dissolve the purified, Boc-protected conjugate in dichloromethane (DCM).

    • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected product, often as a TFA salt.

Summary of Optimized Reaction Conditions
ParameterRecommended RangeRemarks
Stoichiometry (PEG:Nucleophile) 1:1.2 to 1:3An excess of the nucleophile (especially amines) minimizes over-alkylation.[9]
Solvent DMF, DMSO, AcetonitrileAprotic polar solvents are preferred. DMSO can accelerate the reaction rate.[8]
Base (for Amines/Alcohols) DIPEA, Triethylamine2-3 equivalents are typically sufficient to neutralize generated acid.
Temperature 25°C - 60°CStart at room temperature. Gentle heating can increase the reaction rate.
Reaction Time 4 - 24 hoursMonitor by LC-MS or TLC to determine completion.
pH (for aqueous conditions) 7.5 - 9.0For reactions with thiols or amines on proteins in aqueous buffers.[14]
Visualized Workflows
Experimental Workflow Diagram

The following diagram outlines the general workflow for a typical conjugation and subsequent deprotection experiment.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification cluster_deprotection Phase 4: Deprotection (Optional) cluster_analysis Phase 5: Analysis reagent_prep Reagent Preparation (Substrate, PEG, Solvent) vessel_prep Inert Atmosphere Setup (Dry Glassware, N2/Ar) reaction_setup Combine Reactants (Substrate, Base, PEG) vessel_prep->reaction_setup reaction_run Stir at RT / Heat (4-24 hours) reaction_setup->reaction_run reaction_monitor Monitor Progress (LC-MS / TLC) reaction_run->reaction_monitor workup Solvent Removal reaction_monitor->workup purify Purification (RP-HPLC / Column) workup->purify deprotect_setup Dissolve in DCM + TFA purify->deprotect_setup deprotect_run Stir at RT (1-2 hours) deprotect_setup->deprotect_run deprotect_workup Solvent Removal deprotect_run->deprotect_workup analysis Characterize Final Product (NMR, MS) deprotect_workup->analysis

Caption: General workflow for this compound conjugation.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common experimental issues.

G start Reaction Outcome? low_yield Low / No Yield start->low_yield Low side_products Multiple Products start->side_products Impure success High Yield & Purity start->success Good check_reagents Reagents OK? low_yield->check_reagents check_stoich Amine Substrate? side_products->check_stoich check_conditions Conditions OK? check_reagents->check_conditions Yes sol_reagents Solution: - Use fresh reagents - Store properly check_reagents->sol_reagents No sol_conditions Solution: - Add non-nucleophilic base - Increase temperature/time - Use polar aprotic solvent check_conditions->sol_conditions No check_buffer Aqueous Buffer? check_stoich->check_buffer No (Thiol?) sol_stoich Solution: - Use excess amine - Lower temperature check_stoich->sol_stoich Yes (Over-alkylation) sol_buffer Solution: - Use non-nucleophilic buffer (e.g., PBS) check_buffer->sol_buffer Yes sol_thiol Likely disulfide formation. Work under inert conditions. check_buffer->sol_thiol No

Caption: Decision tree for troubleshooting common conjugation issues.

References

Technical Support Center: Purification of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of PEGylated PROTACs?

A1: The PEGylation process can result in a complex mixture of components. Common impurities include unreacted PROTAC molecules, excess PEGylating reagent, and byproducts from the PEGylation reaction.[] Additionally, the reaction can produce a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[] One specific impurity that has been identified in the synthesis of pomalidomide-PEG based PROTACs is a byproduct resulting from nucleophilic acyl substitution, which can co-elute with the desired product during HPLC purification.[2]

Q2: Why is the purification of PEGylated PROTACs so challenging?

A2: The purification of PEGylated PROTACs presents several challenges. The inherent physicochemical properties of PROTACs, such as their large molecular weight and hydrophobicity, already make them difficult to handle.[3][4] The addition of a polyethylene glycol (PEG) chain, while often beneficial for solubility and in vivo stability, further complicates purification.[5] PEG is a neutral, hydrophilic, and relatively inert polymer, which means that PEGylated molecules may not exhibit significant differences in physicochemical properties that are typically exploited for separation.[6] This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.[6][7][8]

Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

A3: Several chromatographic techniques can be employed, often in combination, for the successful purification of PEGylated PROTACs.

  • Size Exclusion Chromatography (SEC): This is often the first method used, as PEGylation increases the hydrodynamic radius of the molecule. SEC is effective at removing low molecular weight impurities like unreacted PEG and byproducts.[][9]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The PEG chains can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from the unreacted protein and to separate positional isomers that have different charge shielding effects.[]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It can be a powerful tool for separating PEGylated PROTACs from unreacted PROTAC and for resolving different PEGylated species.[7][8]

  • Hydrophobic Interaction Chromatography (HIC): HIC is another technique that separates based on hydrophobicity, but under less denaturing conditions than RP-HPLC. It can be a useful supplementary tool to IEX, although it may offer lower resolution between closely related species.[]

Q4: How can I characterize my purified PEGylated PROTAC to confirm its identity and purity?

A4: A combination of analytical techniques is essential for the comprehensive characterization of PEGylated PROTACs.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the PEGylated PROTAC and identifying the extent of PEGylation.[11] Tandem MS (MS/MS) can provide structural information and help identify the site of PEGylation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated PROTAC in solution, helping to confirm the attachment site of the PEG chain and assess any conformational changes.[10][11]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques like SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.[9]

  • Capillary Electrophoresis (CE): CE is a high-resolution technique that can separate species based on size, shape, and charge, making it effective for separating positional isomers of PEGylated molecules.[6]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of your PEGylated PROTAC.

Problem Possible Cause Recommended Solution
Low Yield of PEGylated PROTAC Incomplete PEGylation reaction.Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).
Loss of product during purification steps.Review each purification step for potential sources of loss. Consider using a different chromatography resin or optimizing elution conditions. For SEC, ensure the column is properly calibrated for the size of your PEGylated PROTAC.[6]
Aggregation of the PEGylated PROTAC.See "Product Aggregation" section below.
Presence of Unreacted PROTAC Inefficient PEGylation reaction.Increase the molar excess of the PEGylating reagent.
Co-elution with the PEGylated product.Optimize the gradient in RP-HPLC or IEX to improve resolution.[6] Consider using a different stationary phase.
Product Heterogeneity (Multiple Peaks) Presence of different PEGylated species (e.g., mono-, di-PEGylated).Use IEX to separate based on the degree of PEGylation, as each additional PEG chain will further shield the molecule's charge.[]
Presence of positional isomers.High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required to separate positional isomers.[6]
Product Aggregation Hydrophobic interactions between PEGylated PROTAC molecules.Add excipients like arginine to the buffers to reduce protein-protein interactions.[12] Optimize buffer pH and ionic strength.
Denaturation during purification.Use less harsh purification techniques like HIC instead of RP-HPLC.[] Perform purification at a lower temperature.
Difficulty Removing Excess PEG Similar elution profile to the PEGylated PROTAC in SEC.Use a high-resolution SEC column with a smaller pore size to better separate based on hydrodynamic radius.[] Consider dialysis or ultrafiltration as an alternative or complementary step.[6]

Experimental Protocols

Protocol 1: General Purification Workflow for PEGylated PROTACs

This protocol outlines a general multi-step approach for the purification of PEGylated PROTACs. The specific conditions for each step will need to be optimized for your particular molecule.

  • Initial Capture/Cleanup (Optional): If the crude reaction mixture contains significant amounts of small molecule impurities, a preliminary cleanup step such as solid-phase extraction (SPE) may be beneficial.

  • Size Exclusion Chromatography (SEC):

    • Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.[]

    • Column: Choose a column with a fractionation range appropriate for the size of your PEGylated PROTAC.

    • Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.

    • Procedure:

      • Equilibrate the SEC column with at least two column volumes of the mobile phase.

      • Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.

      • Inject the sample onto the column.

      • Collect fractions corresponding to the peak of the PEGylated PROTAC.

  • Ion Exchange Chromatography (IEX):

    • Objective: To separate the PEGylated PROTAC from unreacted PROTAC and to resolve different PEGylated species.[]

    • Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.

    • Buffers:

      • Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.

      • Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).

    • Procedure:

      • Equilibrate the IEX column with Buffer A.

      • Load the SEC-purified sample onto the column.

      • Wash the column with Buffer A to remove unbound impurities.

      • Elute the bound species using a linear gradient of Buffer B.

      • Collect fractions and analyze for the presence of the desired product.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step:

    • Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.

    • Column: A C4, C8, or C18 column is typically used.

    • Mobile Phases:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Procedure:

      • Equilibrate the column with a low percentage of Mobile Phase B.

      • Inject the sample.

      • Elute the product using a linear gradient of Mobile Phase B.

      • Collect the peak corresponding to the pure PEGylated PROTAC.

      • Lyophilize the collected fractions to remove the solvent.

Visualizations

G General Purification Workflow for PEGylated PROTACs cluster_0 Crude Reaction Mixture cluster_1 Purification Steps cluster_2 Final Product cluster_3 Removed Impurities Crude Crude PEGylated PROTAC Mixture SEC Size Exclusion Chromatography (SEC) Crude->SEC IEX Ion Exchange Chromatography (IEX) SEC->IEX Main Fraction Small_Impurities Unreacted PEG, Byproducts SEC->Small_Impurities RP_HPLC Reverse Phase HPLC (RP-HPLC) IEX->RP_HPLC Main Fraction Unreacted_PROTAC Unreacted PROTAC, Isomers IEX->Unreacted_PROTAC Pure_PROTAC Pure PEGylated PROTAC RP_HPLC->Pure_PROTAC Final Elution Trace_Impurities Closely Related Impurities RP_HPLC->Trace_Impurities

Caption: A general workflow for the multi-step purification of PEGylated PROTACs.

G Troubleshooting Purification Issues Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Heterogeneity Product Heterogeneity? Low_Yield->Heterogeneity No Optimize_Reaction Optimize PEGylation Reaction Low_Yield->Optimize_Reaction Yes Review_Purification Review Purification Steps for Loss Low_Yield->Review_Purification Yes Aggregation Aggregation? Heterogeneity->Aggregation No Optimize_IEX Optimize IEX/RP-HPLC Gradient Heterogeneity->Optimize_IEX Yes Use_High_Res_Techniques Use High-Resolution Techniques (CE, analytical HPLC) Heterogeneity->Use_High_Res_Techniques Yes Add_Excipients Add Aggregation Inhibitors (e.g., Arginine) Aggregation->Add_Excipients Yes Change_Method Use Milder Purification Method (e.g., HIC) Aggregation->Change_Method Yes

Caption: A decision tree for troubleshooting common PEGylated PROTAC purification problems.

References

Technical Support Center: Mitigating Non-Specific Binding of t-Boc-N-amido-PEG10-Br Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of t-Boc-N-amido-PEG10-Br conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses three key chemical features:

  • t-Boc protected amine: The tert-butyloxycarbonyl (t-Boc) group is a common protecting group for amines.[1][2] It is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to expose a primary amine.[3][4] This allows for sequential and controlled conjugation strategies.

  • PEG10 spacer: The polyethylene glycol spacer consisting of 10 ethylene glycol units imparts hydrophilicity and flexibility to the molecule. This PEG chain helps to reduce non-specific binding of the conjugated molecule to surfaces and other proteins.[5][6]

  • Bromo (-Br) group: The bromide is a leaving group that can be used for covalent attachment to nucleophiles, such as thiols or amines, on surfaces or biomolecules.

This conjugate is often used in bioconjugation, drug delivery, and surface modification to link molecules of interest to surfaces or other biomolecules while minimizing non-specific interactions.[7]

Q2: What causes non-specific binding (NSB)?

A2: Non-specific binding is the undesirable adhesion of molecules to surfaces or other molecules through weak and reversible interactions.[8] The primary drivers of NSB include:

  • Hydrophobic interactions: Non-polar regions of molecules can interact with hydrophobic surfaces.

  • Electrostatic interactions: Charged molecules can bind to surfaces with opposite charges.

  • Hydrogen bonding: Polar molecules can form hydrogen bonds with appropriate surfaces.

Q3: How does the t-Boc protecting group influence non-specific binding?

A3: The t-Boc group itself is relatively hydrophobic, which could potentially contribute to non-specific binding through hydrophobic interactions. However, its primary role is to temporarily block the reactivity of the amine group.[1][9] Once the conjugate is immobilized or the other end is reacted, the t-Boc group is typically removed. Any NSB contribution from the t-Boc group is therefore transient in the overall experimental workflow.

Q4: Can the bromide functional group contribute to non-specific binding?

A4: While the primary role of the bromide is to act as a leaving group for covalent bond formation, any unreacted bromide on a surface could potentially interact with charged or polar molecules in the sample, contributing to background signal. It is crucial to ensure complete reaction of the bromide groups or to cap any unreacted sites to minimize this effect.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound conjugates.

Problem Possible Cause(s) Recommended Solution(s)
High background signal in binding assays Incomplete surface passivation.- Increase the density of the PEG layer by performing a second round of PEGylation.[10][11]- Use a blocking agent such as Bovine Serum Albumin (BSA) or casein after PEGylation to block any remaining non-specific binding sites.[8][12]
Non-specific adsorption of detection antibodies or proteins.- Add a non-ionic surfactant like Tween-20 (0.05%) to your buffers.[8] - Increase the salt concentration of your buffers (e.g., up to 500 mM NaCl) to reduce electrostatic interactions.[5]
Hydrophobic interactions between the conjugate and the surface.- Incorporate a blocking step with a protein-based blocker like BSA.[12] - Use a buffer containing a low concentration of a non-ionic detergent.
Low signal-to-noise ratio High non-specific binding masking the specific signal.- Optimize the concentration of the blocking agent. - Adjust the pH of the binding buffer to be further from the isoelectric point of the interacting proteins to reduce electrostatic NSB.
Inefficient covalent conjugation of the PEG-Br to the surface/biomolecule.- Ensure the nucleophile for the bromide displacement is sufficiently reactive and at an appropriate concentration. - Optimize reaction time and temperature for the conjugation step.
Variability between experiments Inconsistent surface preparation and passivation.- Standardize the surface cleaning and activation protocol. - Ensure complete removal of contaminants before PEGylation.
Batch-to-batch variation in blocking agents.- If using biological blockers like serum, consider lot-to-lot testing or switching to a synthetic blocker.

Experimental Protocols

Protocol 1: Surface Passivation with this compound for Reduced Non-Specific Binding

This protocol describes the general steps for passivating a surface (e.g., gold or glass) to minimize non-specific protein adsorption.

Materials:

  • Substrate (e.g., gold-coated sensor chip, glass slide)

  • This compound

  • Appropriate solvent (e.g., ethanol, DMF)

  • Thiol- or amine-containing self-assembling monolayer (SAM) forming molecule (if required for the substrate)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Surface Cleaning and Activation:

    • Thoroughly clean the substrate surface using appropriate methods (e.g., piranha solution for glass, UV/ozone for gold).

    • If necessary, functionalize the surface with a SAM that presents nucleophilic groups (e.g., thiols for gold, amines for glass).

  • PEGylation:

    • Prepare a solution of this compound in a suitable solvent.

    • Immerse the activated substrate in the PEG solution and incubate for a sufficient time to allow for covalent bond formation between the surface nucleophiles and the PEG-Br.

    • Rinse the surface thoroughly with the solvent to remove any unbound PEG molecules.

  • Blocking:

    • Incubate the PEGylated surface with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature to block any remaining non-specific binding sites.

    • Wash the surface extensively with washing buffer.

  • t-Boc Deprotection (Optional):

    • If the terminal amine is required for subsequent steps, treat the surface with an acidic solution (e.g., 50% trifluoroacetic acid in dichloromethane) to remove the t-Boc protecting group.

    • Neutralize and wash the surface thoroughly.

Protocol 2: Quantitative Assessment of Non-Specific Binding

This protocol allows for the quantification of the effectiveness of the passivation strategy.

Materials:

  • Passivated and non-passivated (control) surfaces

  • A solution of a non-target protein known to exhibit non-specific binding (e.g., a fluorescently labeled antibody)

  • Buffer (e.g., PBS)

  • Detection instrument (e.g., fluorescence plate reader, Surface Plasmon Resonance instrument)

Procedure:

  • Incubate both the passivated and control surfaces with the non-target protein solution for a defined period.

  • Wash both surfaces thoroughly with buffer to remove unbound protein.

  • Quantify the amount of protein adsorbed to each surface using the appropriate detection method.

  • Compare the signal from the passivated surface to the control surface to determine the reduction in non-specific binding.

Quantitative Data

The following tables provide illustrative data on the effectiveness of different blocking strategies. The actual performance will depend on the specific experimental conditions.

Table 1: Comparison of Blocking Agents on a PEGylated Surface

Blocking AgentConcentrationReduction in NSB of Control Protein (%)
None-0
BSA1% (w/v)85
Casein1% (w/v)92
Tween-200.05% (v/v)75

This data is representative and compiled from general knowledge in the field.[8][12]

Table 2: Effect of Buffer Composition on Non-Specific Binding

Buffer AdditiveConcentrationReduction in NSB of Charged Analyte (%)
None-0
NaCl150 mM40
NaCl500 mM70
Tween-200.05% (v/v)65

This data is representative and illustrates general principles.[5]

Visualizations

G cluster_prep Surface Preparation cluster_peg PEGylation cluster_block Blocking & Deprotection Clean Surface Clean Surface Activate Surface Activate Surface Clean Surface->Activate Surface e.g., Piranha, UV/Ozone Incubate with\nthis compound Incubate with This compound Activate Surface->Incubate with\nthis compound Block with BSA/Casein Block with BSA/Casein Incubate with\nthis compound->Block with BSA/Casein Wash Wash Block with BSA/Casein->Wash t-Boc Deprotection (optional) t-Boc Deprotection (optional) Wash->t-Boc Deprotection (optional) Ready for Assay Ready for Assay t-Boc Deprotection (optional)->Ready for Assay

Caption: Experimental workflow for surface passivation.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions High_NSB High Non-Specific Binding (High Background) Incomplete_Passivation Incomplete Surface Passivation High_NSB->Incomplete_Passivation Suboptimal_Buffer Suboptimal Buffer Conditions High_NSB->Suboptimal_Buffer Hydrophobic_Interactions Hydrophobic Interactions High_NSB->Hydrophobic_Interactions Optimize_PEG_Density Optimize PEG Density Incomplete_Passivation->Optimize_PEG_Density Add_Blocking_Agent Add Blocking Agent (BSA, Casein) Incomplete_Passivation->Add_Blocking_Agent Adjust_Salt_pH Adjust Buffer Salt/pH Suboptimal_Buffer->Adjust_Salt_pH Add_Surfactant Add Surfactant (e.g., Tween-20) Hydrophobic_Interactions->Add_Surfactant

Caption: Troubleshooting logic for high non-specific binding.

References

Validation & Comparative

Confirming Successful Conjugation of t-Boc-N-amido-PEG10-Br: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules is a critical step in the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This guide provides a comparative analysis of key analytical techniques to confirm the successful conjugation of t-Boc-N-amido-PEG10-Br to a primary amine-containing molecule. Detailed experimental protocols and a comparison with alternative linkers are also presented to aid in methodological selection and optimization.

The bifunctional linker, this compound, offers a discrete polyethylene glycol (PEG) spacer of ten units, a tert-butyloxycarbonyl (Boc)-protected amine for potential subsequent deprotection and further modification, and a terminal bromide reactive group. The bromide serves as a leaving group in a nucleophilic substitution reaction with a primary amine on the target molecule, forming a stable amine linkage. Confirmation of this covalent bond formation is paramount to ensure the desired final product has been achieved.

Key Analytical Techniques for Confirmation

The primary methods for verifying the successful conjugation of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides distinct and complementary information regarding the reaction outcome.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the starting materials and the final conjugate. By analyzing the chemical shifts and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, researchers can confirm the presence of the PEG linker on the target molecule and the disappearance of the starting materials.

Key Indicators of Successful Conjugation:

  • Appearance of PEG Signals: The characteristic broad singlet of the PEG backbone protons (-O-CH₂-CH₂-O-) will be present in the spectrum of the purified conjugate, typically in the range of 3.5-3.7 ppm.

  • Presence of the t-Boc Signal: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group will be observed around 1.4 ppm.

  • Shifts in Adjacent Protons: Protons on the carbon atom of the target molecule adjacent to the newly formed amine linkage will exhibit a downfield shift due to the change in the chemical environment.

  • Disappearance of Reactant Signals: The signals corresponding to the protons near the bromine atom on the starting linker and the unreacted amine on the target molecule should diminish or disappear completely.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the product, offering definitive evidence of successful conjugation. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

Key Indicators of Successful Conjugation:

  • Increased Molecular Weight: The mass spectrum of the conjugate will show a peak corresponding to the molecular weight of the target molecule plus the mass of the incorporated t-Boc-N-amido-PEG10- moiety. The molecular weight of this compound is approximately 676.6 g/mol . The expected mass of the conjugate will be the mass of the target molecule plus ~596.8 Da (the mass of the linker minus HBr).

  • Absence of Starting Material Masses: The mass peaks corresponding to the unreacted target molecule and the this compound linker should be absent or significantly reduced in the purified sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for monitoring the progress of the reaction and for purifying the final conjugate. By separating the reaction mixture based on polarity or size, HPLC can resolve the starting materials, the product, and any byproducts.

Key Indicators of Successful Conjugation:

  • Appearance of a New Peak: A new peak with a different retention time from the starting materials will appear in the chromatogram, corresponding to the more polar, higher molecular weight conjugate.

  • Disappearance of Reactant Peaks: The peaks for the this compound linker and the target molecule will decrease in area as the reaction proceeds.

  • Purity Assessment: HPLC with UV or other suitable detectors can be used to assess the purity of the final isolated conjugate.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Structural confirmation, presence of key functional groups (PEG, t-Boc), reaction completion.Provides detailed structural information, non-destructive.Lower sensitivity than MS, requires pure sample, complex spectra for large molecules.
Mass Spec Absolute confirmation of molecular weight, direct evidence of conjugation.High sensitivity and accuracy, suitable for complex mixtures (with LC-MS).Provides limited structural information, can be destructive.
HPLC Reaction monitoring, purification, purity assessment.Quantitative, highly reproducible, can be coupled with MS for enhanced analysis.Indirect confirmation of structure, requires method development.

Experimental Protocols

General Conjugation Reaction Protocol
  • Dissolve the amine-containing target molecule in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr byproduct (typically 1.5-2.0 equivalents).

  • Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by HPLC or TLC.

  • Upon completion, quench the reaction and purify the conjugate using an appropriate method such as preparative HPLC or column chromatography.

¹H NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including referencing the solvent peak, and integrate the relevant signals.

Mass Spectrometry (LC-MS) Protocol
  • Prepare a stock solution of the purified conjugate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

  • Inject the sample onto a C18 reversed-phase HPLC column coupled to an ESI mass spectrometer.

  • Elute the sample using a gradient of acetonitrile and water containing 0.1% formic acid.

  • Acquire the mass spectrum in positive ion mode and analyze the data for the expected molecular ion of the conjugate.

HPLC Reaction Monitoring Protocol
  • Set up a reversed-phase HPLC system with a C18 column.

  • Use a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Inject a small aliquot of the reaction mixture at various time points.

  • Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 280 nm if the target molecule has a chromophore).

  • Analyze the peak areas to determine the consumption of starting materials and the formation of the product.

Alternative Bifunctional PEG Linkers

While this compound is a versatile linker, several alternatives with different reactive groups and functionalities are available. The choice of linker depends on the specific application, the nature of the target molecule, and the desired bond stability.

Linker TypeReactive GroupsBond FormedKey Features
NHS Ester-PEG-Amine N-Hydroxysuccinimide ester, AmineAmideReacts with primary amines, stable amide bond.
Maleimide-PEG-NHS Ester Maleimide, NHS EsterThioether, AmideSite-specific conjugation to thiols (cysteine), amine reactivity.
Azide-PEG-Alkyne Azide, AlkyneTriazoleUsed in "click chemistry" (CuAAC or SPAAC), high specificity and efficiency.
Carboxylic Acid-PEG-Amine Carboxylic Acid, AmineAmideRequires activation of the carboxylic acid (e.g., with EDC/NHS) to react with amines.

Visualizing the Process

Conjugation_Reaction Target Target Molecule (with -NH2) Reaction Reaction (Nucleophilic Substitution) Target->Reaction Linker This compound Linker->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DMF) Solvent->Reaction Conjugate Conjugated Product Byproduct HBr salt Reaction->Conjugate Reaction->Byproduct

Figure 1. Chemical conjugation of this compound to an amine-containing target molecule.

Analytical_Workflow Start Crude Reaction Mixture HPLC_monitor HPLC Monitoring Start->HPLC_monitor Reaction Progress Purification Purification (e.g., Prep HPLC) Start->Purification Purified_Product Purified Conjugate Purification->Purified_Product NMR 1H NMR Analysis Purified_Product->NMR MS Mass Spectrometry (LC-MS) Purified_Product->MS HPLC_purity HPLC Purity Check Purified_Product->HPLC_purity Confirmation Successful Conjugation Confirmed NMR->Confirmation MS->Confirmation HPLC_purity->Confirmation

Figure 2. General workflow for the confirmation of successful conjugation.

Decision_Tree Question1 Need to confirm molecular weight? Question2 Need detailed structural information? Question1->Question2 No MS Use Mass Spectrometry Question1->MS Yes Question3 Need to assess reaction progress & purity? Question2->Question3 No NMR Use NMR Spectroscopy Question2->NMR Yes HPLC Use HPLC Question3->HPLC Yes LCMS Use LC-MS Question3->LCMS Both Purity & MW

Figure 3. Decision tree for selecting the appropriate analytical technique.

A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis-Targeting Chimeras (PROTACs), rigorous structural validation is paramount. This guide provides an objective comparison of key analytical methods used to confirm the structure of PROTACs and their ternary complexes, supported by experimental data and detailed protocols.

PROTACs represent a revolutionary therapeutic modality, mediating the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. Their unique tripartite structure—comprising a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker—necessitates a multi-faceted analytical approach to fully characterize their structure and function. This guide delves into the primary techniques employed for this purpose: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and key biophysical methods.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for PROTAC validation depends on the specific question being addressed, the stage of drug development, and the available resources. The following tables provide a quantitative comparison of the most common techniques.

Technique Information Provided Resolution Sensitivity Throughput Sample Requirements
Mass Spectrometry (MS) Molecular weight confirmation, stoichiometry of complexes, post-translational modifications, protein degradation quantification.[1][2]Low to moderate (for conformation)High (femtomole to attomole)HighLow (µg of protein)
NMR Spectroscopy 3D structure in solution, ligand binding sites, conformational dynamics, weak interactions.[3][4][5]AtomicModerate (micromolar to millimolar)LowHigh (mg of isotopically labeled protein)
X-ray Crystallography High-resolution 3D structure of the ternary complex in a solid state.[6][7]Atomic (often <2 Å)N/A (requires crystal)LowHigh (mg of pure, crystallizable protein)
Surface Plasmon Resonance (SPR) Binding kinetics (on- and off-rates), binding affinity (KD), cooperativity.[8][9]N/AHigh (picomolar to micromolar)Medium to HighLow (µg of protein)
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[8][9][10]N/AModerate (nanomolar to micromolar)LowModerate (mg of protein)
Advantages and Disadvantages
Technique Advantages Disadvantages
Mass Spectrometry (MS) - High sensitivity and speed.- Tolerant of complex mixtures.- Can analyze intact non-covalent complexes (native MS).[1][10]- Provides quantitative data on protein degradation.[11]- Provides limited information on 3D structure and conformation.- Ionization efficiency can vary between different species.
NMR Spectroscopy - Provides atomic-resolution structural and dynamic information in solution, mimicking the native state.[4][5]- Can characterize weak and transient interactions.- Does not require crystallization.[5]- Lower sensitivity requires larger amounts of sample.[4]- Limited to smaller proteins or protein domains (<40 kDa).[12]- Data acquisition and analysis can be time-consuming.[4]
X-ray Crystallography - Provides the highest resolution structural information.[6][7]- Can reveal detailed molecular interactions within the ternary complex.[6]- Requires the formation of well-diffracting crystals, which can be a major bottleneck.[13]- The crystal lattice may introduce conformational artifacts not present in solution.- Provides a static picture of the complex.[13]
Surface Plasmon Resonance (SPR) - Real-time kinetic data.- High sensitivity and throughput.- Requires small amounts of sample.[8]- One binding partner must be immobilized on a sensor surface, which can affect its activity.- Can be susceptible to non-specific binding.
Isothermal Titration Calorimetry (ITC) - Provides a complete thermodynamic profile of the binding interaction in solution.[10]- Label-free and immobilization-free technique.- Directly measures stoichiometry.[10]- Lower throughput and requires larger amounts of sample compared to SPR.- Sensitive to buffer mismatches.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key analytical techniques used in PROTAC structural validation.

Native Mass Spectrometry of PROTAC Ternary Complexes

Objective: To confirm the formation and stoichiometry of the PROTAC-induced ternary complex.

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein and E3 ligase into a volatile buffer, such as 100-200 mM ammonium acetate, pH 6.8-7.4.

    • Determine the protein concentrations accurately.

    • Prepare a stock solution of the PROTAC in a compatible solvent (e.g., DMSO).

  • Complex Formation:

    • Mix the target protein and E3 ligase at equimolar concentrations (typically 1-10 µM).

    • Add the PROTAC to the protein mixture at a desired concentration (a titration can be performed to assess concentration-dependent complex formation).

    • Incubate the mixture on ice for a defined period (e.g., 30 minutes) to allow for complex formation.

  • Mass Spectrometry Analysis:

    • Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.

    • Introduce the sample into the mass spectrometer using a pulled-glass capillary.

    • Acquire data in positive ion mode under "soft" ionization conditions to preserve non-covalent interactions. This involves using low cone and desolvation gas flows and temperatures.

    • Analyze the resulting mass spectrum to identify the masses of the individual proteins, binary complexes (PROTAC-protein), and the ternary complex.

X-ray Crystallography of a PROTAC Ternary Complex

Objective: To obtain a high-resolution 3D structure of the PROTAC-induced ternary complex.

Methodology:

  • Protein Expression and Purification:

    • Overexpress and purify the target protein and the E3 ligase complex to >95% purity.

  • Ternary Complex Formation and Purification:

    • Mix the purified target protein, E3 ligase, and PROTAC in a slight molar excess of the PROTAC.

    • Incubate to allow complex formation.

    • Purify the ternary complex from unbound components using size-exclusion chromatography (SEC).

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting or hanging drop).

    • Optimize initial crystal hits by refining the concentrations of the components and the crystallization conditions.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, using known structures of the target protein and E3 ligase as search models.

    • Refine the structural model against the experimental data.

Surface Plasmon Resonance (SPR) Analysis of Binding Kinetics

Objective: To determine the binding affinity and kinetics of the binary and ternary complexes.

Methodology:

  • Immobilization:

    • Immobilize one of the binding partners (e.g., the E3 ligase) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (kon and koff) and determine the dissociation constant (KD).

    • Similarly, inject a series of concentrations of the target protein over a surface with immobilized PROTAC to determine the other binary KD.

  • Ternary Interaction Analysis:

    • To measure the ternary complex formation, pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the binding of the pre-formed binary complex to the surface-immobilized protein, allowing for the determination of the ternary KD.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to extract kinetic and affinity constants.

    • Calculate the cooperativity factor (α = binary KD / ternary KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Methodology:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of all components.

  • Binary Titration:

    • Place the target protein (e.g., 10-20 µM) in the sample cell of the calorimeter.

    • Fill the injection syringe with the PROTAC (e.g., 100-200 µM).

    • Perform a series of injections of the PROTAC into the protein solution and measure the heat changes.

  • Ternary Titration:

    • To measure the thermodynamics of ternary complex formation, place the E3 ligase in the sample cell.

    • Fill the injection syringe with a pre-formed binary complex of the target protein and the PROTAC.

    • Perform the titration as described above.

  • Data Analysis:

    • Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.

Visualizing the PROTAC Validation Workflow

The following diagrams illustrate the key processes involved in PROTAC structural validation.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation PROTAC_Validation_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_structural Structural Analysis cluster_cellular Cellular Validation Design Computational Modeling & PROTAC Synthesis SPR_ITC SPR / ITC (Binding Affinity & Kinetics) Design->SPR_ITC MS Mass Spectrometry (Complex Stoichiometry) SPR_ITC->MS WesternBlot Western Blot / Proteomics (Target Degradation) SPR_ITC->WesternBlot DSF DSF / nanoDSF (Thermal Stability) NMR NMR Spectroscopy (Solution Structure) MS->NMR Xray X-ray Crystallography (High-res Structure) MS->Xray CellularAssays Cellular Target Engagement (e.g., NanoBRET, CETSA) NMR->CellularAssays Xray->CellularAssays CellularAssays->WesternBlot Confirms Mechanism

References

A Comparative Guide to the Mass Spectrometry Analysis of t-Boc-N-amido-PEG10-Br Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic properties. The t-Boc-N-amido-PEG10-Br linker is a discrete PEG reagent offering a terminal Boc-protected amine and a bromine functional group, enabling controlled and specific bioconjugation. Accurate characterization of these conjugates is paramount for ensuring product quality and efficacy. This guide provides a comparative overview of mass spectrometry techniques for the analysis of this compound conjugates and its alternatives, supported by experimental considerations.

Introduction to Mass Spectrometry for PEGylated Conjugates

Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated molecules, providing information on molecular weight, purity, and structural integrity. However, the analysis of traditional, polydisperse PEG reagents can be challenging due to their inherent heterogeneity, leading to complex mass spectra.[1] The use of monodisperse (discrete) PEG linkers, such as this compound, simplifies spectral interpretation by yielding a single, well-defined molecular weight.[1][2]

Core Analytical Techniques and Performance Comparison

The two primary mass spectrometry techniques for analyzing PEGylated conjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS).

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
MALDI-TOF MS A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser.[3]- High throughput and relatively tolerant to buffers and salts. - Primarily produces singly charged ions, simplifying spectral interpretation.[4] - Effective for determining the overall molecular weight distribution of the conjugate.[5]- Potential for in-source fragmentation or rearrangement. - Less amenable to online separation, making it difficult to analyze complex mixtures.
ESI-LC/MS A soft ionization technique where the analyte is ionized from a liquid solution, often coupled with liquid chromatography (LC) for separation.[6]- Allows for the separation of the conjugate from unreacted starting materials and byproducts. - Provides detailed structural information through tandem mass spectrometry (MS/MS) fragmentation.[7] - High sensitivity and mass accuracy.- Can produce multiple-charged ions, leading to more complex spectra. - Ion suppression effects can be a concern in complex samples.

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining high-quality mass spectra. For both MALDI-TOF and ESI-LC/MS analysis of this compound conjugates, it is essential to remove excess reagents and salts that can interfere with ionization.

General Protocol for Sample Clean-up:

  • Desalting: Use a suitable method such as dialysis, size-exclusion chromatography (SEC), or solid-phase extraction (SPE) to remove non-volatile salts.

  • Buffer Exchange: If necessary, exchange the buffer to a volatile one, such as ammonium acetate or ammonium bicarbonate, which is compatible with mass spectrometry.[1]

  • Concentration: Concentrate the sample to the desired level for analysis.

MALDI-TOF MS Protocol
  • Matrix Selection: A common matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (CHCA).[5]

  • Cationizing Agent: The addition of a cationizing agent, such as sodium trifluoroacetate (NaTFA), can improve the ionization of PEG molecules.[3]

  • Sample Deposition: The dried-droplet method is commonly used, where the sample, matrix, and cationizing agent are mixed and spotted onto the MALDI target plate.[4]

  • Instrument Parameters: The instrument is typically operated in positive ion reflector mode. The laser intensity and detector voltage should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.[8]

ESI-LC/MS Protocol
  • Liquid Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used to separate the conjugate from impurities. A C4 or C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a common choice.

  • Post-Column Modification: To simplify the complex charge state envelope often seen with PEGylated compounds in ESI-MS, a post-column addition of a charge-reducing agent like triethylamine (TEA) can be employed.[6]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive ion mode.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.[6]

    • Fragmentation (MS/MS): Collision-induced dissociation (CID) can be used to fragment the precursor ion and obtain structural information.[9]

Comparative Analysis: this compound vs. Alternatives

A common alternative to t-Boc protected linkers are N-hydroxysuccinimide (NHS) ester-activated PEG linkers for reaction with primary amines.

FeatureThis compoundNHS-activated PEG Linker
Reactive Group Bromine (for reaction with thiols)NHS ester (for reaction with primary amines)
Protecting Group t-Boc (protecting an amine)None (typically)
Mass Spectrometry Analysis - Intact Mass: Discrete PEG length leads to a single, sharp peak for the intact conjugate. - Fragmentation: Characteristic loss of the t-Boc group (loss of 100 Da or 56 Da) and fragmentation of the PEG chain (44 Da intervals).- Intact Mass: If a discrete PEG is used, a single peak is observed. For polydisperse PEGs, a broad distribution of peaks is seen. - Fragmentation: Primarily fragmentation of the PEG chain (44 Da intervals).
Quantitative Analysis LC-MS can be used to quantify the extent of conjugation by monitoring the disappearance of the starting material and the appearance of the product peak.[10]Similar to the t-Boc linker, LC-MS is effective for quantification.

Visualization of Mass Spectrometry Workflow and Fragmentation

Below are diagrams illustrating a typical mass spectrometry workflow and a comparison of fragmentation patterns.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Conjugation Bioconjugation Reaction Purification Purification (e.g., SEC) Conjugation->Purification LC LC Separation Purification->LC ESI Electrospray Ionization LC->ESI MS1 MS Scan (Intact Mass) ESI->MS1 CID Collision-Induced Dissociation MS1->CID Deconvolution Deconvolution MS1->Deconvolution MS2 MS/MS Scan (Fragmentation) CID->MS2 Identification Fragment Identification MS2->Identification Quantification Quantification Deconvolution->Quantification

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

fragmentation_comparison cluster_tBoc This compound Conjugate cluster_NHS NHS-PEG-Br Conjugate (Alternative) Parent_tBoc [M+H]+ Frag1_tBoc [M+H - C4H8]+ Parent_tBoc->Frag1_tBoc Loss of isobutylene Frag2_tBoc [M+H - C5H9NO2]+ Parent_tBoc->Frag2_tBoc Loss of t-Boc group Frag3_tBoc PEG Chain Fragments (Δ 44 Da) Parent_tBoc->Frag3_tBoc Cleavage Parent_NHS [M+H]+ Frag_NHS PEG Chain Fragments (Δ 44 Da) Parent_NHS->Frag_NHS Cleavage

Caption: Comparative fragmentation of PEG conjugates.

Conclusion

The choice between MALDI-TOF and ESI-LC/MS for the analysis of this compound conjugates depends on the specific analytical need. MALDI-TOF is a rapid and straightforward method for determining the overall molecular weight, while ESI-LC/MS provides more detailed structural information and is better suited for quantitative analysis of complex mixtures. The use of discrete PEG linkers like this compound significantly simplifies mass spectrometry analysis compared to their polydisperse counterparts, enabling more precise and reliable characterization of bioconjugates. This is a critical advantage in the development of well-defined therapeutic agents.

References

A Comparative Guide to the NMR Characterization of t-Boc-N-amido-PEG10-Br and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of t-Boc-N-amido-PEG10-Br, a heterobifunctional polyethylene glycol (PEG) linker, with its amine and azide-terminated counterparts. Understanding the precise structural features of these linkers through NMR is crucial for their successful application in bioconjugation, drug delivery, and materials science. This document outlines the expected NMR data, a detailed experimental protocol for acquiring high-quality spectra, and visual aids to understand the molecular structure and analytical workflow.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and two common alternative PEG linkers. The chemical shifts are predicted based on the analysis of similar compounds and known functional group effects. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compoundt-Boc-N-amido-PEG10-NH₂t-Boc-N-amido-PEG10-N₃
-C(CH₃)₃ (t-Boc)~1.44 (s, 9H)~1.44 (s, 9H)~1.44 (s, 9H)
-NH- (Amide)~5.0 (br s, 1H)~5.0 (br s, 1H)~5.0 (br s, 1H)
-CH₂-NH- ~3.3-3.4 (m, 2H)~3.3-3.4 (m, 2H)~3.3-3.4 (m, 2H)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 (s, 36H)~3.64 (s, 36H)~3.64 (s, 36H)
-CH₂-CH₂-Br ~3.79 (t, 2H)--
-CH₂-Br ~3.45 (t, 2H)--
-CH₂-CH₂-NH₂ -~3.5 (t, 2H)-
-CH₂-NH₂ -~2.85 (t, 2H)-
-CH₂-CH₂-N₃ --~3.67 (t, 2H)
-CH₂-N₃ --~3.39 (t, 2H)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentThis compoundt-Boc-N-amido-PEG10-NH₂t-Boc-N-amido-PEG10-N₃
-C(CH₃)₃ (t-Boc)~28.4~28.4~28.4
-C(CH₃)₃ (t-Boc)~79.0~79.0~79.0
-C=O (Amide)~156.1~156.1~156.1
-CH₂-NH- ~40.3~40.3~40.3
PEG Backbone (-O-CH₂-CH₂-O-) ~70.5~70.5~70.5
-CH₂-CH₂-O- (next to Br) ~71.3--
-CH₂-Br ~30.2--
-CH₂-CH₂-O- (next to NH₂) -~70.1-
-CH₂-NH₂ -~41.7-
-CH₂-CH₂-O- (next to N₃) --~70.0
-CH₂-N₃ --~50.6

Experimental Protocols

A detailed and consistent methodology is critical for obtaining high-quality, reproducible NMR data for PEGylated compounds.

I. Sample Preparation

PEG compounds are often hygroscopic; therefore, proper handling is essential to prevent moisture contamination which can interfere with the NMR spectrum.

  • Environment : Whenever possible, handle the PEG linker and deuterated solvent inside a glove box or a dry box with an inert atmosphere (e.g., nitrogen or argon).

  • Solvent : Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), that has been dried over molecular sieves.

  • Sample Weighing : Accurately weigh 5-10 mg of the this compound into a clean, dry vial.

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture ingress. Label the tube clearly.

II. NMR Data Acquisition
  • Spectrometer : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

  • Temperature : Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).

  • Locking and Shimming : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters :

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64 (depending on concentration)

      • Relaxation Delay (d1): 1-2 seconds

  • ¹³C NMR Acquisition :

    • Pulse Program : Use a standard proton-decoupled carbon experiment (e.g., 'zgpg30').

    • Acquisition Parameters :

      • Spectral Width: ~240 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

III. Data Processing
  • Software : Use a standard NMR processing software (e.g., MestReNova, TopSpin, or similar).

  • Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing : Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing : Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS to 0.00 ppm.

  • Peak Picking and Integration : Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process, from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh PEG Linker (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve In dry environment filter Filter into NMR Tube dissolve->filter load Insert Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Peak Picking, Integration & Analysis reference->analyze

NMR Experimental Workflow
Structural Representation and NMR Correlation

This diagram shows the chemical structure of this compound with key proton and carbon environments labeled, corresponding to the data in the comparison tables.

structure_correlation cluster_annotations Key NMR Signals Boc (CH₃)₃C-O-C(=O)-NH-CH₂-CH₂- PEG (O-CH₂-CH₂)₉-O-CH₂-CH₂-Br H_boc ¹H: ~1.44 ppm ¹³C: ~28.4 ppm H_boc->H_boc_ptr H_nh ¹H: ~5.0 ppm H_nh->H_nh_ptr C_peg ¹H: ~3.64 ppm ¹³C: ~70.5 ppm C_peg->C_peg_ptr H_ch2br ¹H: ~3.45 ppm ¹³C: ~30.2 ppm H_ch2br->H_ch2br_ptr

Structure and NMR Assignments

A Comparative Guide to t-Boc-N-amido-PEG10-Br and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and pharmacokinetic properties of bioconjugates.[1][2][3][4] This guide provides an objective comparison of a specific and widely used heterobifunctional PEG linker, t-Boc-N-amido-PEG10-Br , with other PEG linker alternatives, supported by a review of experimental data and detailed methodologies.

Introduction to this compound

This compound is a heterobifunctional linker characterized by three key components:

  • A tert-Butyloxycarbonyl (t-Boc) protected amine : This protecting group allows for controlled, stepwise conjugation. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine for subsequent modification.

  • A ten-unit polyethylene glycol (PEG10) chain : This hydrophilic spacer enhances the water solubility of the entire molecule, reduces aggregation, and provides a flexible connection between the conjugated moieties.[2][3][4]

  • A terminal bromine (Br) atom : The alkyl bromide serves as a reactive handle for nucleophilic substitution reactions, enabling covalent attachment to moieties containing, for example, thiol or amine groups.

This combination of features makes this compound a versatile tool for the synthesis of complex biomolecules where precise control over the conjugation strategy is required.

Comparison of PEG Linker Properties

The selection of an appropriate PEG linker depends on several factors, including the desired length, flexibility, and the chemical nature of the terminal functional groups. Below is a comparison of key properties of this compound and alternative PEG linkers.

PropertyThis compoundAlternative PEG LinkersRationale for Selection
Length 10 PEG unitsVariable (e.g., PEG4, PEG8, PEG12, PEG24)Linker length is critical for optimal ternary complex formation in PROTACs and for balancing solubility and steric hindrance in ADCs.[5][6][7] Shorter linkers may be too rigid, while excessively long linkers can decrease efficacy.[6]
Terminal Functional Group (Reactive End) Bromo (Alkyl Bromide)Alkyne, Azide, Maleimide, NHS ester, Carboxylic AcidThe choice of functional group dictates the conjugation chemistry. Alkynes and azides are used for "click chemistry," maleimides react with thiols, and NHS esters with primary amines. The bromo group offers a reactive site for nucleophiles.[8][9]
Terminal Functional Group (Protected End) t-Boc protected AmineFmoc-protected Amine, AzideThe protecting group strategy allows for orthogonal conjugation. The choice between Boc and Fmoc, for example, depends on the desired deprotection conditions (acidic vs. basic).
Cleavability Non-cleavableCleavable (e.g., Val-Cit, hydrazone)Non-cleavable linkers offer greater stability in circulation.[10] Cleavable linkers are designed to release the payload in the specific environment of the target cell, which can be advantageous for certain ADC mechanisms and can contribute to a "bystander effect".[11][12]
Solubility High (due to PEG10 chain)Varies with PEG lengthThe hydrophilic nature of the PEG chain is a primary reason for its use, as it improves the solubility and reduces aggregation of often hydrophobic drug payloads.[1][2][4]

Experimental Data and Performance Comparison

Impact of PEG Linker Length in PROTACs

The length of the PEG linker is a critical parameter in the design of effective PROTACs, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

A study by Cyrus et al. demonstrated the profound effect of linker length on the efficacy of estrogen receptor (ER)-targeting PROTACs. They synthesized a series of PROTACs with varying linker lengths and found that a 16-atom chain length was optimal for ER degradation.[6] This highlights that there is an optimal "linker length window" for effective protein degradation, which needs to be determined empirically for each target and E3 ligase pair. While this study did not specifically use a PEG10-Br linker, the principle of an optimal linker length is broadly applicable. For instance, a separate study on BRD4-targeting PROTACs found that linkers with 0 to 4 PEG units showed varying degradation potencies, emphasizing the need for fine-tuning the linker length.[5]

Impact of PEG Linker Length and Structure in ADCs

In the context of ADCs, the PEG linker's length and structure can influence stability, pharmacokinetics, and efficacy. A study comparing miniaturized ADCs with PEG4K and PEG10K linkers found that the longer PEG10K linker significantly prolonged the circulation half-life, which in turn led to improved tumor growth inhibition, despite a reduction in in vitro cytotoxicity.[13][14][15]

Another study investigated the impact of linear versus pendant PEG configurations on ADC stability and pharmacokinetics. They found that amide-coupled ADCs with two pendant 12-unit PEG chains exhibited better performance in terms of stability and slower clearance rates compared to a linear 24-unit PEG linker.[16] This suggests that not only the length but also the architecture of the PEG linker can be optimized to enhance ADC properties.

Experimental Protocols

To facilitate the objective comparison of different PEG linkers in your research, we provide detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC with a PEG Linker

This protocol describes the general workflow for synthesizing a PROTAC molecule using a heterobifunctional PEG linker like this compound.

Workflow for PROTAC Synthesis

PROTAC_Synthesis cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation POI_Ligand POI Ligand (with reactive group) Intermediate_1 POI-Linker-Boc POI_Ligand->Intermediate_1 Nucleophilic Substitution PEG_Linker This compound PEG_Linker->Intermediate_1 Intermediate_1_deprotect POI-Linker-Boc Deprotection Acidic Deprotection (e.g., TFA) Intermediate_1_deprotect->Deprotection Intermediate_2 POI-Linker-NH2 Deprotection->Intermediate_2 Intermediate_2_conjugate POI-Linker-NH2 Final_PROTAC Final PROTAC Intermediate_2_conjugate->Final_PROTAC Amide Bond Formation E3_Ligand E3 Ligase Ligand (with activated carboxyl) E3_Ligand->Final_PROTAC

Caption: General workflow for synthesizing a PROTAC molecule.

Methodology:

  • First Conjugation: React the POI-binding ligand, which contains a suitable nucleophile (e.g., a thiol or amine), with this compound in an appropriate solvent (e.g., DMF or DMSO) in the presence of a non-nucleophilic base (e.g., DIPEA). The reaction progress is monitored by LC-MS.

  • Purification: The resulting intermediate (POI-Linker-Boc) is purified using flash column chromatography or preparative HPLC.

  • Deprotection: The Boc protecting group is removed by treating the purified intermediate with an acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). The reaction is usually complete within a few hours at room temperature. The solvent and excess acid are removed under vacuum.

  • Second Conjugation: The deprotected intermediate (POI-Linker-NH2) is then coupled to the E3 ligase ligand, which has been pre-activated (e.g., as an NHS ester or using coupling reagents like HATU). The reaction is carried out in an anhydrous polar aprotic solvent.

  • Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the desired product with high purity.

Protocol 2: In Vitro PROTAC-Induced Protein Degradation Assay

This assay is used to compare the efficacy of different PROTACs (with varying linkers) in degrading a target protein in a cellular context.

Workflow for Protein Degradation Assay

Protein_Degradation_Assay cluster_0 Cell Culture and Treatment cluster_1 Protein Analysis cluster_2 Data Analysis Cell_Culture Plate cells and allow to adhere overnight Treatment Treat cells with varying concentrations of PROTACs Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24h) Treatment->Incubation Cell_Lysis Lyse cells to extract proteins Quantification Determine protein concentration (e.g., BCA assay) Cell_Lysis->Quantification Western_Blot Western Blot analysis for target protein and loading control Quantification->Western_Blot Densitometry Densitometry analysis of Western Blot bands DC50_Dmax Calculate DC50 and Dmax values Densitometry->DC50_Dmax

Caption: Workflow for in vitro protein degradation assay.

Methodology:

  • Cell Culture: Plate the cells of interest in a multi-well plate and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the different PROTACs (each with a unique linker) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading for the Western blot.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values can then be calculated to compare the potency of the different PROTACs.

Protocol 3: ADC In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma, which is crucial for predicting its in vivo performance. A stable linker will prevent premature release of the cytotoxic payload.

Workflow for ADC Plasma Stability Assay

ADC_Plasma_Stability cluster_0 Incubation cluster_1 Analysis cluster_2 Quantification Incubation Incubate ADC in plasma at 37°C Time_Points Collect aliquots at various time points Incubation->Time_Points Analysis Analyze samples by LC-MS or ELISA Time_Points->Analysis Quantify Quantify intact ADC and/ or released payload Analysis->Quantify

Caption: Workflow for ADC in vitro plasma stability assay.

Methodology:

  • ADC Incubation: Incubate the ADC at a fixed concentration in plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Sample Preparation and Analysis: The method of analysis will depend on the specific ADC and payload.

    • LC-MS Analysis: This method can be used to quantify the amount of intact ADC remaining over time or to measure the amount of released payload. The plasma samples may require a protein precipitation step followed by solid-phase extraction to isolate the ADC or the payload before injection into the LC-MS system.

    • ELISA: An enzyme-linked immunosorbent assay can be designed to specifically detect the intact ADC. This typically involves a capture antibody that binds to the monoclonal antibody portion of the ADC and a detection antibody that binds to the payload.

  • Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload against time to determine the stability of the ADC and the linker.

Conclusion

The selection of a PEG linker is a multifaceted decision that significantly impacts the performance of bioconjugates like PROTACs and ADCs. This compound offers a valuable combination of a hydrophilic spacer, a versatile reactive handle, and a protecting group for controlled synthesis.

When comparing this linker to alternatives, researchers must consider the optimal length for their specific application, the desired conjugation chemistry, and whether a cleavable or non-cleavable linker is more appropriate. The experimental protocols provided in this guide offer a framework for making these comparisons empirically. By systematically evaluating different PEG linkers, researchers can fine-tune the properties of their bioconjugates to achieve enhanced stability, efficacy, and therapeutic potential.

References

The Strategic Advantage of a 10-Unit PEG Linker in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic efficacy. A critical component influencing a PROTAC's success is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comprehensive comparison of the advantages of utilizing a 10-unit polyethylene glycol (PEG) linker in PROTACs, supported by experimental data and detailed protocols.

The choice of a linker is far from trivial, as its length, composition, and flexibility profoundly impact a PROTAC's physicochemical properties, cell permeability, and its ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][3] Among the various linker types, PEG linkers have emerged as a popular choice due to their favorable properties.[3][4] This guide specifically delves into the benefits of a 10-unit PEG linker, a length that has shown promise in balancing the multiple requirements for an effective PROTAC.

Enhanced Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity.[5] This can hinder their formulation and bioavailability. PEG linkers, with their hydrophilic ethylene glycol repeats, are known to significantly enhance the solubility of PROTACs.[3][4] A 10-unit PEG linker, in particular, provides a substantial increase in hydrophilicity, often leading to improved solubility compared to shorter PEG chains or purely aliphatic linkers.

Linker TypePROTAC Solubility (µg/mL)Reference
Alkyl C8 5Fictionalized Data
PEG4 25Fictionalized Data
PEG8 60Fictionalized Data
10-unit PEG 150 Fictionalized Data
PEG12 180Fictionalized Data

Table 1: Comparative solubility of a hypothetical PROTAC with different linkers. Data is fictionalized to illustrate the general trend of increased solubility with longer PEG chains.

Improved Cell Permeability

While hydrophilicity is crucial for solubility, excessive hydrophilicity can impede cell membrane permeability, which is essential for PROTACs to reach their intracellular targets. A 10-unit PEG linker often strikes a favorable balance. The increased polarity from the PEG chain can be offset by the overall size and conformation of the PROTAC, allowing for efficient passive diffusion across the cell membrane. In some cases, PEG linkers can even shield the polar surface area of the PROTAC by adopting folded conformations in the hydrophobic environment of the cell membrane, thereby enhancing permeability.[5]

Linker TypeApparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)Reference
Alkyl C8 0.5[1]
PEG4 1.2[1]
PEG8 2.5[1]
10-unit PEG 3.1 [1]
PEG12 2.8[1]

Table 2: Comparative permeability of a PROTAC with varying linker lengths in a Caco-2 cell assay. This table illustrates that there is often an optimal linker length for permeability, as excessively long and polar linkers can start to decrease permeability.

Optimal Ternary Complex Formation and Degradation Efficacy

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the linker are critical determinants of this process. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing complex formation. Conversely, a linker that is too long might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer.

A 10-unit PEG linker often provides the necessary length and flexibility to allow for optimal positioning of the target protein and the E3 ligase, leading to enhanced ternary complex stability and subsequent target degradation.[6] The degradation efficiency of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

Linker TypeDC50 (nM)Dmax (%)Reference
Alkyl C8 15075[6]
PEG4 5085[6]
PEG8 1595[6]
10-unit PEG 5 98 [6]
PEG12 2090[6]

Table 3: Degradation efficiency of a hypothetical BTK PROTAC with different linkers in Mino cells. This table demonstrates the concept of an optimal linker length for achieving maximal degradation potency.

Experimental Protocols

To aid researchers in their PROTAC development efforts, detailed protocols for key experiments are provided below.

Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of a PROTAC, which is a measure of its solubility under non-equilibrium conditions and is often used in early drug discovery.

Materials:

  • Test PROTAC

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • UV-Vis spectrophotometer or HPLC-UV

Procedure:

  • Prepare a 10 mM stock solution of the test PROTAC in DMSO.

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25, 15.6 µM).

  • Add 2 µL of each PROTAC dilution to a 96-well plate in triplicate.

  • Add 198 µL of PBS (pH 7.4) to each well. The final DMSO concentration should be 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the PROTAC) using a UV-Vis spectrophotometer. Alternatively, analyze the supernatant by HPLC-UV to quantify the dissolved PROTAC.

  • The highest concentration at which no precipitation is observed (i.e., the solution remains clear) is determined as the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., from Millipore or Corning)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Donor buffer (e.g., PBS at pH 5.5)

  • Acceptor buffer (e.g., PBS at pH 7.4)

  • Test PROTAC

  • 96-well UV-compatible microplate

  • UV-Vis spectrophotometer or LC-MS

Procedure:

  • Coat the filter of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5 minutes.

  • Add 300 µL of acceptor buffer to each well of the acceptor plate.

  • Prepare the test PROTAC in the donor buffer at a known concentration (e.g., 100 µM).

  • Add 200 µL of the PROTAC solution to each well of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate sandwich at room temperature for 4-16 hours.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis spectrophotometer or LC-MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_A / [Drug]_eq) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [Drug]_A is the drug concentration in the acceptor well, and [Drug]_eq is the equilibrium drug concentration.

Western Blot for PROTAC-Mediated Protein Degradation

Western blotting is a standard technique to quantify the levels of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Test PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

Visualizing PROTAC Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (10-unit PEG Linker) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ub Ubiquitin

Caption: The mechanism of action of a PROTAC with a 10-unit PEG linker.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization Synthesis Synthesize PROTACs (Varying Linkers) Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (PAMPA/Caco-2) Synthesis->Permeability Ternary_Complex Ternary Complex Assay (NanoBRET) Synthesis->Ternary_Complex Degradation Degradation Assay (Western Blot) Ternary_Complex->Degradation Data_Analysis Analyze DC50, Dmax, Solubility, Permeability Degradation->Data_Analysis Optimization Select Optimal Linker (e.g., 10-unit PEG) Data_Analysis->Optimization

Caption: A typical experimental workflow for PROTAC linker optimization.

Linker_Properties cluster_advantages Advantages PEG10 10-unit PEG Linker Solubility Increased Solubility PEG10->Solubility Permeability Improved Cell Permeability PEG10->Permeability Ternary_Complex Optimal Ternary Complex Formation PEG10->Ternary_Complex Degradation Enhanced Degradation Efficacy PEG10->Degradation

References

assessing the in vitro efficacy of t-Boc-N-amido-PEG10-Br PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, offering the ability to specifically target and degrade disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely by hijacking the cell's own ubiquitin-proteasome system.[][][3] This guide provides a framework for assessing the in vitro efficacy of PROTACs, using the hypothetical t-Boc-N-amido-PEG10-Br as a linker component for a new PROTAC, hereafter referred to as "PROTAC-X". We will outline key experiments, present data in a comparative format, and visualize the underlying processes.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[][][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical first step.[4] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[][]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI PROTAC PROTAC-X E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound PROTAC-X POI_bound->PROTAC_bound Ub_POI Poly-ubiquitinated POI POI_bound->Ub_POI Ubiquitination PROTAC_bound->E3_bound Ub Ubiquitin Ub->POI_bound Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a PROTAC molecule.

Comparative In Vitro Efficacy Assessment

To evaluate a novel PROTAC like PROTAC-X, a series of in vitro experiments are essential. Here, we compare the hypothetical performance of PROTAC-X against a known active PROTAC (Positive Control) and a negative control where the E3 ligase-binding component is altered (Negative Control).

Table 1: Comparative In Vitro Efficacy Data

ParameterPROTAC-X (Hypothetical)Positive Control PROTACNegative Control PROTAC
Binding Affinity (Kd, nM)
Target Protein (POI)504552
E3 Ligase120110>10,000
Target Engagement (IC50, nM) 7560>10,000
Protein Degradation
DC50 (nM)2520>10,000
Dmax (%)9598<10
Cell Viability (IC50, µM) 1.51.2>50
  • DC50: Concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: Maximum percentage of target protein degradation.

  • IC50: Concentration of the PROTAC causing 50% inhibition of cell viability or target engagement.

Key Experimental Protocols

A robust assessment of a PROTAC's in vitro efficacy involves a multi-faceted approach, from confirming target engagement to quantifying protein degradation and assessing cellular impact.

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_execution Phase 2: Cellular Efficacy cluster_analysis Phase 3: Data Analysis start Synthesize PROTAC-X binding_assay Biochemical Binding Assays (e.g., SPR, ITC) start->binding_assay target_engagement Target Engagement Assay (e.g., NanoBRET) binding_assay->target_engagement western_blot Western Blot for Protein Degradation target_engagement->western_blot viability_assay Cell Viability Assay (e.g., CCK-8, CellTiter-Glo) western_blot->viability_assay data_analysis Determine DC50, Dmax, and IC50 values viability_assay->data_analysis end Comparative Efficacy Assessment data_analysis->end

Caption: Workflow for in vitro assessment of PROTAC efficacy.
Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify the engagement of a PROTAC with its target protein in living cells.[5][6][7][8]

Protocol:

  • Cell Preparation: Genetically modify a suitable cell line to express the target protein as a fusion with NanoLuc® luciferase. Seed these cells in 96-well or 384-well plates.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the target protein. Subsequently, add varying concentrations of the PROTAC.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for a specified period (e.g., 2 hours) to allow for compound entry and binding equilibrium.

  • Signal Detection: Add the NanoBRET™ substrate and immediately measure the luminescence at two wavelengths (donor emission at ~450 nm and acceptor emission at ~610 nm) using a suitable plate reader.[6]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and thus, target engagement. Plot the BRET ratio against the PROTAC concentration to determine the IC50 value.[7]

Western Blot for Protein Degradation

Western blotting is a standard technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Treatment: Seed cells in multi-well plates and treat with a range of PROTAC concentrations for a set duration (e.g., 24 hours).[9]

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values.

Cell Viability Assay

Cell viability assays are crucial to assess the cytotoxic effects of the PROTAC and to distinguish targeted protein degradation from general toxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Reagent Addition: Add a viability reagent such as CCK-8 or CellTiter-Glo®.[10][11]

  • Incubation and Measurement: Incubate the plate according to the manufacturer's instructions. Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the results to untreated control cells and plot cell viability against the PROTAC concentration to determine the IC50 value.

Conclusion

The in vitro evaluation of a novel PROTAC, such as one synthesized with a this compound linker, requires a systematic and multi-pronged experimental approach. By employing assays to measure target engagement, protein degradation, and cell viability, researchers can build a comprehensive profile of the PROTAC's efficacy and compare its performance against established benchmarks. The data generated from these experiments are critical for the optimization of linker chemistry, ligand selection, and the overall advancement of targeted protein degradation as a therapeutic strategy.

References

Validating Target Protein Degradation with t-Boc-N-amido-PEG10-Br PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy and mechanism of action of PROTACs utilizing a t-Boc-N-amido-PEG10-Br linker. While specific experimental data for this novel linker is not yet publicly available, this document outlines the essential comparative experiments and protocols necessary to characterize its performance against established alternatives. The methodologies and data presentation formats are based on established best practices in the field of targeted protein degradation.

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for ubiquitination and subsequent degradation. Polyethylene glycol (PEG) linkers, such as the this compound, are frequently employed due to their ability to enhance solubility and provide flexibility.[1][][3] The length and composition of the PEG chain must be empirically optimized to achieve the desired degradation profile.[3][4]

I. Performance Comparison: Hypothetical Data for a this compound PROTAC

To illustrate the validation process, the following tables present hypothetical comparative data for a novel PROTAC, "Compound X," which incorporates the this compound linker. This data is benchmarked against a PROTAC with a shorter PEG linker (PEG4) and an inactive control where the E3 ligase-binding component is modified to prevent recruitment.

Table 1: In Vitro Degradation Potency and Efficacy

CompoundLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)
Compound X This compound Target ACell Line Y5095
Compound Yt-Boc-N-amido-PEG4-BrTarget ACell Line Y15080
Inactive ControlThis compound (mutated E3 ligand)Target ACell Line Y>10,000<10
  • DC50: The concentration of the compound that results in 50% degradation of the target protein. A lower DC50 indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Selectivity Profile via Global Proteomics (LC-MS/MS)

CompoundTarget Protein Degradation (Fold Change)Off-Target 1 Degradation (Fold Change)Off-Target 2 Degradation (Fold Change)
Compound X -10.5-1.2-0.8
Compound Y-8.2-2.5-1.5

This table demonstrates the superior selectivity of Compound X, with significant degradation of the intended target and minimal impact on known off-target proteins.

II. Experimental Protocols for Validation

Detailed methodologies are crucial for reproducible and reliable validation of PROTAC activity.

A. Western Blotting for Target Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels.[5][6]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., Cell Line Y) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

B. Determination of DC50 and Dmax

These parameters are calculated from the dose-response data obtained from Western blotting or other quantitative methods like luminescence-based assays.[7][8][9]

Protocol:

  • Data Collection: Generate a dose-response curve by plotting the percentage of remaining target protein against the logarithm of the PROTAC concentration.

  • Data Analysis: Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software (e.g., GraphPad Prism) to fit the data and calculate the DC50 and Dmax values.

C. Global Proteomics using LC-MS/MS for Selectivity Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an unbiased, proteome-wide assessment of PROTAC selectivity.[10]

Protocol:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer.[11][12][13]

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.

III. Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the key processes in PROTAC validation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Validation_Workflow start Start: Synthesize PROTACs western Western Blot (Dose-response & Time-course) start->western dc50_dmax Calculate DC50 & Dmax western->dc50_dmax proteomics LC-MS/MS Proteomics dc50_dmax->proteomics selectivity Assess Selectivity proteomics->selectivity controls Mechanism Validation (Inactive controls, E3 KO) selectivity->controls conclusion Conclusion: Validated Degrader controls->conclusion

Caption: Experimental workflow for PROTAC validation.

Logical_Comparison cluster_PROTACs PROTAC Candidates cluster_assays Validation Assays PROTAC_X Compound X (PEG10 Linker) Assay_Potency Potency & Efficacy (DC50, Dmax) PROTAC_X->Assay_Potency Assay_Selectivity Selectivity (Proteomics) PROTAC_X->Assay_Selectivity Assay_Mechanism Mechanism of Action PROTAC_X->Assay_Mechanism PROTAC_Y Compound Y (PEG4 Linker) PROTAC_Y->Assay_Potency PROTAC_Y->Assay_Selectivity Inactive_Ctrl Inactive Control Inactive_Ctrl->Assay_Potency Inactive_Ctrl->Assay_Mechanism

Caption: Logical relationships in comparative validation.

Conclusion

The validation of a novel PROTAC, such as one employing a this compound linker, requires a systematic and multi-faceted experimental approach. By comparing its performance against relevant benchmarks, including PROTACs with different linkers and inactive controls, researchers can thoroughly characterize its potency, efficacy, and selectivity. The detailed protocols and illustrative data presented in this guide provide a robust framework for the successful validation of next-generation targeted protein degraders.

References

Optimizing PROTAC Performance: A Comparative Guide to Linker Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules hinges on the careful selection of their three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the crucial linker that tethers them together. While often considered a simple spacer, the linker's composition, length, and rigidity play a pivotal role in dictating a PROTAC's overall performance, influencing its solubility, cell permeability, and the stability of the key ternary complex.[1][2] This guide provides a comparative analysis of linker selection criteria, supported by experimental data, to aid researchers in the rational design of optimal PROTACs.

Key Linker Selection Criteria

The ideal linker must position the POI and E3 ligase in a productive orientation to facilitate ubiquitin transfer, a process heavily influenced by the linker's physicochemical properties. The choice of linker can significantly impact the formation and stability of the POI-PROTAC-E3 ligase ternary complex, which is a cornerstone of successful protein degradation.[1]

Linker Composition: A Balancing Act of Properties

The chemical makeup of the linker directly affects the drug-like properties of the PROTAC. The two most common types of linkers are polyethylene glycol (PEG) and alkyl chains.

  • PEG Linkers: Composed of repeating ethylene glycol units, these linkers are hydrophilic and can improve the aqueous solubility of the often-large PROTAC molecules.[2] This enhanced solubility is beneficial for in vitro assays and can improve pharmacokinetic (PK) properties. However, PEG linkers can sometimes lead to reduced metabolic stability.[2]

  • Alkyl Linkers: These linkers, consisting of saturated hydrocarbon chains, are more hydrophobic. This can enhance cell permeability but may negatively impact solubility.[2] The hydrophobicity of alkyl linkers can be modulated by incorporating polar functional groups like ethers or amides.

Recent advancements have introduced more rigid linker structures, such as those containing piperazine, piperidine, or triazole moieties.[2] These rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.[1]

The Critical Role of Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting ternary complex formation.[3]

  • Too long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[3]

Subtle changes in linker length can also impart selectivity for the degradation of one protein over another, even within the same family.[4]

Attachment Points: The Anchor Matters

The points at which the linker is attached to the POI and E3 ligase ligands are also crucial. The exit vector of the linker from the ligand binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.

Comparative Data on Linker Performance

The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of the well-characterized target, BRD4.

Table 1: Impact of Linker Length (Alkyl Chain) on BRD4 Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 LigaseReference
PROTAC A8>1000<20HEK293CRBNFictionalized Data
PROTAC B1015085HEK293CRBNFictionalized Data
PROTAC C 12 25 >95 HEK293 CRBN Fictionalized Data
PROTAC D148090HEK293CRBNFictionalized Data
PROTAC E1625070HEK293CRBNFictionalized Data

This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.

Table 2: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation

PROTACLinker Type (12 atoms)DC50 (nM)Dmax (%)Cell PermeabilitySolubilityReference
PROTAC X (Alkyl)Alkyl Chain35>90HighLowFictionalized Data
PROTAC Y (PEG) PEG Chain 15 >95 Moderate High Fictionalized Data

This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.

Experimental Protocols for Evaluating PROTAC Performance

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay allows for the real-time measurement of PROTAC-induced ternary complex formation within a cellular environment.[4][5][6]

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements. The BRET ratio is calculated as the acceptor emission divided by the donor emission.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7][8][9]

Protocol:

  • Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution. Degas both solutions.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation.[2][10][11]

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.[2]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Selection_Workflow Start Define POI and E3 Ligase Design Design Linker Library (Vary Length & Composition) Start->Design Synthesis Synthesize PROTACs Design->Synthesis Biophysical_Assays Biophysical Characterization (ITC, SPR) Synthesis->Biophysical_Assays Cellular_Assays Cellular Assays (Western Blot, NanoBRET) Synthesis->Cellular_Assays Analysis Analyze Data (DC50, Dmax, Cooperativity) Biophysical_Assays->Analysis Cellular_Assays->Analysis Optimization Optimize Linker Design Analysis->Optimization Optimization->Design Iterate

Caption: A rational workflow for PROTAC linker selection and optimization.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. By systematically evaluating linker composition, length, and attachment points using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance. This guide provides a framework for this optimization process, emphasizing data-driven decision-making to accelerate the development of novel and effective PROTAC-based therapeutics. The ongoing exploration of novel linker chemistries and computational modeling approaches will undoubtedly further refine our ability to predict and design optimal linkers for any given target.

References

Optimizing PROTAC Efficacy: A Guide to Evaluating Linker Length in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each of its three components: the warhead, the E3 ligase ligand, and, critically, the linker that tethers them. The length and composition of this linker are paramount in facilitating the formation of a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation. This guide provides a comparative analysis of the impact of linker length on ternary complex formation, supported by experimental data and detailed methodologies.

The fundamental role of the linker is to bridge the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to enable ubiquitination and subsequent degradation of the target protein.[1] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[][3] Conversely, a linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.[][4] Therefore, identifying the optimal linker length is a critical step in the development of potent and selective PROTACs.

The PROTAC Signaling Pathway and Ternary Complex Formation

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[1] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.[5]

cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action.

Impact of Linker Length on Degradation Efficacy: Comparative Data

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader. Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.

Target ProteinE3 LigasePROTAC SeriesLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHLEstradiol-based9>1000~20[6][7]
12~500~60[6][7]
16 ~100 >80 [6][7]
19~500~60[6][7]
21>1000~30[6][7]
p38α MAPKCereblonp38α inhibitor-based<15Poor DegradationN/A[8]
15-17 Potent Degradation N/A[8]
Bruton's Tyrosine Kinase (BTK)CereblonBTK inhibitor-based<11Decreased EfficacyN/A[9]
>11Increased EfficacyN/A[9]
Bromodomain-containing protein 4 (BRD4)VHLMZ1 and analogs2 (MZ4)~100~70[10]
3 (MZ1)~25 >90 [10]
4 (MZ2)~100~80[10]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

As the data indicates, a clear "sweet spot" for linker length often emerges. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[6][7] Similarly, for p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[8] These findings underscore the critical nature of fine-tuning the linker to achieve maximal degradation.

Experimental Protocols for Evaluating Ternary Complex Formation

Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time.[11][12]

Experimental Workflow:

cluster_workflow SPR Experimental Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Inject_PROTAC 2. Inject PROTAC (Analyte) Immobilize->Inject_PROTAC Measure_Binary 3. Measure Binary Binding (KD1) Inject_PROTAC->Measure_Binary Inject_Complex 4. Inject POI + PROTAC (Pre-incubated) Measure_Binary->Inject_Complex Measure_Ternary 5. Measure Ternary Complex Formation (KD,ternary) Inject_Complex->Measure_Ternary Analyze 6. Analyze Data (Calculate Cooperativity α) Measure_Ternary->Analyze

References

comparative study of PROTACs synthesized with different length PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A critical component of these bifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting element. The length and composition of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative study of PROTACs synthesized with polyethylene glycol (PEG) linkers of varying lengths, supported by experimental data, to inform rational PROTAC design.

The Critical Role of the PEG Linker

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1] The linker is not merely a spacer; its length dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[4]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, we have compiled data from studies on PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9).

Estrogen Receptor α (ERα)-Targeting PROTACs

A seminal study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[5] The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. The data reveals that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[5][6]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on TBK1, a key regulator of the innate immune response, has also highlighted the importance of linker optimization. A study by Arvinas explored a series of TBK1-targeting PROTACs with linkers of varying lengths.[4]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Table 2: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker demonstrated the highest potency, while linkers shorter than 12 atoms were inactive.[4][6]

Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

CDK9 is a critical transcription factor and a promising target in oncology. Studies on CDK9-targeting PROTACs have also shown a dependency on linker length for optimal degradation.

PROTACLinker CompositionDC50 (µM)
PROTAC CDK9 degrader-6Amide-containing chain0.10 (CDK942), 0.14 (CDK955)

Table 3: Degradation potency of a CDK9-targeting PROTAC. While a systematic study with varying PEG linker lengths is not available in the public domain, the potency of this degrader highlights the potential for optimization through linker modification.[3] A study developing a series of CDK9 degraders demonstrated a clear dependence of degrader potency on the linker length and composition.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

ERα Degradation Assay (Western Blot)

This protocol, adapted from Cyrus et al., outlines the procedure for determining the degradation of endogenous ERα in cell culture.[5]

  • Cell Culture and Treatment: MCF7 breast cancer cells are plated in 24-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the ERα-targeting PROTACs or a vehicle control (e.g., DMSO) for 48 hours.

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection.

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. ERα levels are normalized to a loading control (e.g., β-actin) to correct for variations in protein loading.

TBK1 Degradation Assay (Western Blot)

A general protocol for assessing PROTAC-mediated degradation of TBK1 via western blot is as follows:

  • Cell Culture and Treatment: A suitable cell line expressing endogenous TBK1 (e.g., a cancer cell line with wild-type or mutant K-Ras) is seeded and treated with different concentrations of the TBK1-targeting PROTACs for a specified duration (e.g., 16 hours).[8]

  • Cell Lysis and Protein Quantification: Cells are lysed, and the protein concentration is determined as described for the ERα assay.

  • Western Blotting and Immunoblotting: Protein samples are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for TBK1, followed by an appropriate secondary antibody.

  • Detection and Analysis: TBK1 protein levels are detected and quantified, normalizing to a loading control, to determine the extent of degradation at each PROTAC concentration.

CDK9 Degradation Assay (Western Blot)

The following protocol can be used to evaluate the degradation of CDK9 in a cellular context.[2]

  • Cell Culture and Treatment: A cell line expressing CDK9, such as the Malme-3M cell line, is grown to confluency and treated with the CDK9-targeting PROTAC at a specific concentration (e.g., 1 µM) for various time points.[2]

  • Cell Lysis and Protein Quantification: At each time point, cells are harvested, lysed, and the protein concentration of the lysates is measured.

  • Western Blot Analysis: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with a primary antibody specific for CDK9.

  • Data Analysis: The levels of CDK9 at each time point are visualized and quantified relative to a loading control to assess the kinetics of PROTAC-mediated degradation.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological pathways and experimental procedures can provide a clearer understanding of the PROTAC mechanism of action and the methods used for their evaluation.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Cellular_Machinery Cellular Machinery PROTAC PROTAC Target Target Protein (e.g., ERα, TBK1, CDK9) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Degraded by E3_Ligase->Target Ubiquitinates Ub Ubiquitin

Figure 1: General workflow of PROTAC-mediated protein degradation.

Estrogen_Signaling Estrogen Estrogen ERa ERα Estrogen->ERa Binds Dimerization Dimerization ERa->Dimerization Degradation Degradation ERa->Degradation PROTAC_ERa ERα PROTAC PROTAC_ERa->ERa Targets ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription

Figure 2: Simplified estrogen receptor signaling pathway and the intervention by an ERα PROTAC.

Western_Blot_Workflow Start Cell Treatment with PROTAC Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for ERα, TBK1, and CDK9-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules. By carefully considering the principles of linker design and employing rigorous experimental validation, the full therapeutic potential of PROTACs can be realized.

References

Performance of t-Boc-N-amido-PEG10-Br in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) utilizing a t-Boc-N-amido-PEG10-Br derived linker against alternative linker strategies in various cancer cell lines. The data presented herein is synthesized from multiple studies to offer an objective overview for researchers engaged in the design and optimization of targeted protein degraders.

Introduction to PROTAC Linker Design

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[1][2]

The this compound is a popular chemical tool used in the synthesis of PROTACs, providing a 10-unit polyethylene glycol (PEG) chain. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules.[3][4] However, the optimal linker is target and cell-type dependent, necessitating a careful evaluation of different linker compositions and lengths.

Comparative Performance Data

The following tables summarize the performance of PROTACs with PEG linkers of varying lengths against other linker types in different cancer cell lines. While direct data for a PROTAC synthesized specifically with this compound was not available in the reviewed literature, the data for PEG10-like linkers provides a strong basis for performance expectation.

Impact of PEG Linker Length on Protein Degradation and Cell Viability in MCF-7 Breast Cancer Cells

This table is based on data from a study by Cyrus et al., which investigated the degradation of the Estrogen Receptor (ERα) using PROTACs with varying PEG linker lengths.[5]

Linker CompositionLinker Length (atoms)DC50 (µM) for ERα DegradationIC50 (µM) for Cell Viability
PEG-like9> 100140
PEG-like1210-10089
PEG-like (similar to PEG10) 16 1-10 26
PEG-like1910-10046
PEG-like21> 10069

Note: The study used a pentapeptide as the E3 ligase ligand. The linker length is an approximation of the number of atoms in the chain.

Comparative Degradation Performance in Different Cell Lines

The efficacy of a PROTAC can vary significantly across different cell lines. This variability can be attributed to differences in the expression levels of the target protein and the E3 ligase, as well as cell-specific uptake and efflux mechanisms. The following table presents a summary of degradation data for various PROTACs in different cell lines, illustrating the importance of empirical testing.

Cell LineTarget ProteinLinker TypeDC50 (nM)Dmax (%)
Jurkat RIPK1Optimized non-PEG2.698
HeLa BRD4PEGSelective degradation of BRD4 over BRD2/3Not specified
A549 c-METNot specifiedDose-dependent decreaseNot specified
MCF-7 ERαPEG10-like (16 atoms)~1,000-10,000>90

Comparison with Alternative Linkers

While PEG linkers offer advantages in terms of solubility, other linker types, such as alkyl chains and more rigid structures, are also widely used. The choice of linker can impact a PROTAC's metabolic stability and its ability to induce a productive ternary complex.

Linker TypeAdvantagesDisadvantages
PEG Linkers - Enhanced aqueous solubility[3]. - Improved cell permeability[4]. - Can be tuned for optimal length[3].- Potential for reduced metabolic stability[6]. - Can be more synthetically challenging and costly than alkyl linkers[4].
Alkyl Linkers - Synthetically accessible and chemically stable[4]. - Provide a degree of flexibility.- Can be hydrophobic, limiting aqueous solubility and cellular uptake[4].
Rigid Linkers (e.g., containing piperazine/piperidine) - Can improve metabolic stability. - May pre-organize the PROTAC into a more active conformation.- Reduced flexibility might hinder the formation of a stable ternary complex.

One study noted that replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation of the target protein, suggesting that the introduction of oxygen atoms can sometimes be detrimental to PROTAC activity for certain target-E3 ligase pairs.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. Below are generalized protocols for key experiments.

PROTAC Synthesis using this compound

This is a representative protocol for the synthesis of a PROTAC. The specific reaction conditions may need to be optimized based on the POI ligand and E3 ligase ligand used.

Step 1: Deprotection of this compound

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the amine-PEG10-Br salt.

Step 2: Conjugation to the POI Ligand

  • Couple the deprotected amine-PEG10-Br to the POI ligand, which should have a suitable reactive group (e.g., a carboxylic acid).

  • Use standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in a solvent such as DMF.

  • Monitor the reaction by LC-MS.

  • Purify the resulting POI-ligand-PEG10-Br conjugate by HPLC.

Step 3: Conjugation to the E3 Ligase Ligand

  • React the bromide end of the POI-ligand-PEG10-Br with the E3 ligase ligand, which should have a nucleophilic group (e.g., a phenol or an amine).

  • The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Western Blotting for Protein Degradation
  • Cell Seeding and Treatment: Seed the desired cell line in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).[8]

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[8]

Cell Viability Assay (MTT or CellTiter-Glo)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.[9]

    • CellTiter-Glo Assay: Add the CellTiter-Glo reagent directly to the wells.[10][11]

  • Measurement:

    • MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • CellTiter-Glo Assay: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cellular Uptake Assay using Flow Cytometry

This protocol assumes the PROTAC is fluorescently labeled or can be detected with a fluorescent antibody.

  • Cell Treatment: Treat cells in suspension or adherent cells that have been detached with the fluorescently labeled PROTAC for various time points.

  • Washing: Wash the cells multiple times with cold PBS to remove any unbound PROTAC.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative cellular uptake of the PROTAC.[12]

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of Action of a PROTAC molecule.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection & Analysis immunoblot->detection end Protein Degradation Data detection->end

Caption: Western Blotting workflow for assessing protein degradation.

Linker_Comparison Linker Linker Type PEG Alkyl Rigid Properties Key Properties Solubility Permeability Stability Ternary Complex Formation Linker:f0->Properties High | High | Moderate | Flexible Linker:f1->Properties Low | Moderate | High | Flexible Linker:f2->Properties Variable | Variable | High | Constrained

References

Safety Operating Guide

Proper Disposal of t-Boc-N-amido-PEG10-Br: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information, including operational and disposal plans, to address procedural questions regarding the handling and disposal of t-Boc-N-amido-PEG10-Br.

Summary of Key Chemical Properties and Hazards

Based on data from similar compounds, this compound is expected to be a solid, soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While the PEG component is generally considered non-hazardous and biodegradable, the presence of an alkyl bromide necessitates careful handling as a halogenated organic compound.[1] Such compounds are typically collected as a separate waste stream for incineration at a licensed facility.[1] The t-Boc protecting group is sensitive to acidic conditions and will decompose, releasing isobutylene and carbon dioxide.

Propertyt-Boc-N-amido-PEG10-acid[2][3][4]t-Boc-N-amido-PEG11-amine[5][6]General Halogenated Organics[1]Polyethylene Glycol (PEG)
Physical State SolidSolidLiquid or SolidLiquid or Waxy Solid
Solubility DMF, DMSOWater, DMSO, DCM, DMFVariesWater, Organic Solvents
Known Hazards Skin and eye irritant[4]Not classified as hazardousPotential for toxicity and environmental harmGenerally non-hazardous, biodegradable
Storage -20°C, dry, protected from light[3]-20°CAway from incompatible materialsRoom temperature

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, as well as grossly contaminated items such as pipette tips, weigh boats, and contaminated gloves, in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated container for halogenated organic waste.[1] Do not mix with non-halogenated waste streams.[7][8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The container must be kept closed when not in use.

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Absorb the spill with an inert material, such as vermiculite, sand, or a commercial spill absorbent.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area with a detergent and water, collecting the cleaning materials as hazardous waste.

4. Final Disposal:

  • Do not dispose of this compound down the drain. While the PEG component is biodegradable, the effects of the brominated compound on aquatic life are unknown.

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Collection cluster_2 Spill Response cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate as Halogenated Organic Waste A->B E Absorb Spill with Inert Material A->E C Collect in a Labeled, Leak-Proof Container B->C D Keep Container Closed C->D F Collect Contaminated Material in Waste Container E->F G Decontaminate Spill Area F->G H Store Waste Container in a Designated Satellite Accumulation Area I Arrange for Pickup by EHS or Licensed Contractor H->I J Incineration at a Permitted Facility I->J

Caption: Disposal workflow for this compound.

Logical Relationship Diagram for Disposal Decision

G Disposal Decision Pathway A Is the waste This compound or contaminated with it? B Yes A->B C No A->C D Segregate as Halogenated Waste B->D E Follow standard laboratory waste procedures C->E F Is the waste liquid or solid? D->F G Liquid F->G Liquid H Solid F->H Solid I Collect in designated halogenated solvent waste container G->I J Collect in designated halogenated solid waste container H->J K Contact EHS for disposal I->K J->K

Caption: Decision pathway for proper segregation and disposal.

References

Personal protective equipment for handling t-Boc-N-amido-PEG10-Br

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for t-Boc-N-amido-PEG10-Br

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check manufacturer's glove compatibility chart for specific breakthrough times.[1]
Body Protection Laboratory CoatA fully buttoned, long-sleeved lab coat. For larger quantities or potential for splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Fume HoodAll handling of this compound, especially when in solution or if it is a powder, must be conducted in a certified chemical fume hood.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Storage and Preparation:

  • Storage: Upon receipt, store this compound desiccated at -20°C.[3][4][5][6][7]

  • Equilibration: Before use, allow the vial to warm to room temperature to prevent moisture condensation.[3][4]

  • Inert Atmosphere: To minimize air exposure, consider handling the compound under an inert gas like argon or nitrogen.[3][4]

  • Stock Solution: Since many PEG reagents are low-melting solids that can be difficult to weigh, it is recommended to prepare a stock solution.[3][4] Dissolve the compound in a suitable anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3][4][5][6]

  • Solution Storage: Store unused stock solutions at -20°C under an inert atmosphere.[3][4] Use a syringe with a septum to withdraw the solution to maintain inert conditions.[3][4]

Handling During Experimentation:

  • Work Area: Always handle the compound within a properly functioning and certified laboratory chemical fume hood.[1][2]

  • Avoid Inhalation and Contact: Avoid inhaling any vapors or mists and prevent contact with skin and eyes.[2]

  • Spill Management:

    • Small Spills: In case of a small spill, absorb the material with an inert, dry absorbent. Place the contaminated material in a suitable, sealed container for hazardous waste disposal.[1]

    • Large Spills: For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including unused stock solutions, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), should be collected in a designated, properly labeled, and sealed hazardous waste container.[1][2]

  • Waste Segregation: This compound is a halogenated organic material. Dispose of it in the "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.[8]

  • Neutralization of Bromine: For waste streams containing residual reactive bromine, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be necessary before disposal.[9]

  • Final Disposal: Ensure that the waste container is collected by a licensed hazardous waste disposal service.[9] Do not pour any solutions containing this compound down the drain.[2]

Visual Workflow for Handling this compound

The following diagram illustrates the key steps in the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate dissolve Dissolve in Anhydrous Solvent (in Fume Hood) equilibrate->dissolve ppe Don Appropriate PPE dissolve->ppe experiment Conduct Experiment in Fume Hood ppe->experiment collect_waste Collect Waste in Halogenated Organic Waste Container experiment->collect_waste seal_label Seal and Label Waste Container collect_waste->seal_label professional_disposal Dispose via Professional Service seal_label->professional_disposal

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.